Guanfacine Hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFYECXYGUIODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-47-2 (Parent) | |
| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045157 | |
| Record name | Guanfacine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29110-48-3, 29110-47-2 | |
| Record name | Guanfacine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | guanfacine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanfacine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANFACINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Guanfacine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanism of action of Guanfacine (B1203898) Hydrochloride, a selective alpha-2A (α2A) adrenergic receptor agonist. The document details its primary pharmacological target, the subsequent intracellular signaling cascade, and its effects on neuronal function, particularly within the prefrontal cortex (PFC). Quantitative binding data and detailed experimental protocols that have been instrumental in elucidating this mechanism are also presented.
Core Mechanism of Action: Selective α2A-Adrenergic Receptor Agonism
Guanfacine hydrochloride is a centrally acting antihypertensive and non-stimulant medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its principal mechanism of action is the selective agonism of α2A-adrenergic receptors.[2] While there are three subtypes of α2-adrenergic receptors (α2A, α2B, and α2C), guanfacine exhibits a significantly higher affinity for the α2A subtype.[2][3] This selectivity is thought to contribute to its distinct therapeutic profile compared to less selective α2-agonists like clonidine.[4]
In the context of cognitive enhancement and the treatment of ADHD, the therapeutic actions of guanfacine are primarily attributed to its effects on postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.[4] This contrasts with the classical understanding of α2-receptors as primarily presynaptic autoreceptors that inhibit norepinephrine (B1679862) release.[3]
Stimulation of these postsynaptic α2A-receptors by guanfacine initiates a G-protein-coupled signaling cascade that strengthens the connectivity and signaling of PFC networks, which are crucial for executive functions such as working memory, attention, and impulse control.[2][4]
The Prefrontal Cortex Signaling Pathway
The binding of guanfacine to postsynaptic α2A-adrenergic receptors on dendritic spines in the PFC triggers the following key events:
-
Gαi-protein activation: The α2A-adrenergic receptor is coupled to an inhibitory G-protein (Gαi). Agonist binding leads to the activation of this G-protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi-protein inhibits the enzyme adenylyl cyclase.
-
Reduction of cyclic AMP (cAMP): The inhibition of adenylyl cyclase results in decreased intracellular levels of the second messenger cyclic AMP (cAMP).
-
Closure of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: HCN channels, which are potassium channels, are opened by cAMP. The reduction in cAMP levels leads to the closure of these HCN channels.
-
Strengthening of Network Connectivity: The closure of HCN channels on dendritic spines enhances the efficacy of synaptic inputs and strengthens the connectivity of the PFC neuronal network. This leads to an increase in the firing of PFC neurons, thereby improving the cognitive functions regulated by this brain region.[2]
This signaling pathway is crucial for filtering out distractions and enhancing the signal-to-noise ratio in PFC processing, which is often impaired in conditions like ADHD.
Caption: Signaling pathway of Guanfacine in the prefrontal cortex.
Quantitative Data
The selectivity and affinity of guanfacine for the α2A-adrenergic receptor have been quantified in several studies. The following table summarizes key binding parameters.
| Parameter | Value | Species/Tissue | Reference |
| Receptor Selectivity | 15-20 times higher affinity for α2A vs. α2B/α2C | Not Specified | [2][3] |
| Dissociation Constant (Kd) | 1.77 ± 0.24 nM | Rat Cerebral Cortex | [5] |
| Maximum Binding Capacity (Bmax) | 118.2 ± 8.4 fmol/mg protein | Rat Cerebral Cortex | [5] |
Experimental Protocols
The mechanism of action of guanfacine has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (Kd) and receptor density (Bmax) of guanfacine for α2A-adrenergic receptors using [3H]-guanfacine.
Objective: To quantify the binding characteristics of [3H]-guanfacine to α2A-adrenergic receptors in brain tissue.
Materials:
-
Rat cerebral cortex tissue
-
[3H]-guanfacine (specific activity ~24.2 Ci/mmol)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.7)
-
Wash buffer (ice-cold binding buffer)
-
Unlabeled guanfacine or norepinephrine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer to a specific protein concentration (e.g., 1 mg/mL).
-
-
Binding Assay:
-
For saturation experiments, set up a series of tubes with a constant amount of membrane preparation and increasing concentrations of [3H]-guanfacine (e.g., 0.1 to 20 nM).
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled guanfacine or norepinephrine (e.g., 10 µM) to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [3H]-guanfacine.
-
Plot specific binding against the concentration of [3H]-guanfacine.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
-
Caption: Workflow for a radioligand binding assay.
Slice Electrophysiology
This protocol provides a general framework for performing whole-cell patch-clamp recordings from pyramidal neurons in acute brain slices of the PFC to study the effects of guanfacine.
Objective: To measure the effect of guanfacine on the electrophysiological properties of PFC pyramidal neurons.
Materials:
-
Rodent (rat or mouse)
-
Vibratome or tissue slicer
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2, 5% CO2)
-
Intracellular solution for patch pipettes (e.g., K-gluconate based)
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) of the PFC using a vibratome in ice-cold aCSF.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Visualize pyramidal neurons in the PFC (e.g., layer V) using DIC optics.
-
Obtain a whole-cell patch-clamp recording from a selected neuron using a glass pipette filled with intracellular solution.
-
Record baseline neuronal activity, including resting membrane potential, input resistance, and firing properties in response to current injections.
-
-
Drug Application:
-
Bath-apply guanfacine at a known concentration (e.g., 1-10 µM) by adding it to the perfusing aCSF.
-
Allow sufficient time for the drug to take effect and record the changes in the electrophysiological properties of the neuron.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the effects of guanfacine on neuronal excitability, membrane properties, and synaptic activity.
-
Caption: Workflow for a slice electrophysiology experiment.
Immunoelectron Microscopy for Receptor Co-localization
This protocol outlines the general steps for demonstrating the co-localization of α2A-adrenergic receptors and HCN channels on dendritic spines in the PFC.
Objective: To visualize the subcellular location of α2A-adrenergic receptors and HCN channels and determine if they are present in the same compartments.
Materials:
-
Animal (e.g., monkey, rat)
-
Fixatives (e.g., paraformaldehyde, glutaraldehyde)
-
Primary antibodies: rabbit anti-α2A-adrenergic receptor and mouse anti-HCN1 channel
-
Secondary antibodies conjugated to different sized gold particles (e.g., anti-rabbit 10 nm gold, anti-mouse 5 nm gold)
-
Electron microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with fixatives to preserve tissue structure.
-
Dissect the PFC and cut it into small blocks.
-
Further fix the tissue blocks and then cryoprotect them.
-
-
Immunolabeling:
-
Prepare thin sections of the tissue.
-
Incubate the sections with a mixture of the two primary antibodies.
-
Wash the sections and then incubate with a mixture of the two secondary antibodies conjugated to different sized gold particles.
-
-
Microscopy:
-
Process the sections for electron microscopy (e.g., postfixation with osmium tetroxide, dehydration, and embedding in resin).
-
Cut ultrathin sections and mount them on grids.
-
Examine the sections under an electron microscope.
-
-
Analysis:
-
Identify dendritic spines and look for the presence of both sizes of gold particles, indicating the co-localization of α2A-adrenergic receptors and HCN channels.
-
Conclusion
The mechanism of action of this compound is well-characterized, centering on its selective agonism of postsynaptic α2A-adrenergic receptors in the prefrontal cortex. This initiates a signaling cascade that inhibits cAMP production, closes HCN channels, and ultimately enhances the strength and fidelity of neuronal network signaling. This targeted action on the PFC provides a strong rationale for its efficacy in treating disorders of executive function, such as ADHD. The experimental approaches detailed in this guide have been pivotal in building this comprehensive understanding and continue to be valuable tools in the ongoing research and development of novel therapeutics targeting this pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]-guanfacine: a radioligand that selectively labels high affinity alpha2-adrenoceptor sites in homogenates of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Alpha-2A Adrenergic Agonist Properties of Guanfacine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective alpha-2A adrenergic agonist properties of guanfacine (B1203898) hydrochloride. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, receptor selectivity, and the experimental methodologies used for its characterization.
Executive Summary
Guanfacine hydrochloride is a centrally acting alpha-2 adrenergic agonist that exhibits a notable selectivity for the alpha-2A adrenergic receptor subtype. This selectivity is believed to be a key factor in its therapeutic efficacy, particularly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension. By primarily targeting the alpha-2A receptors in the prefrontal cortex, guanfacine modulates downstream signaling pathways, leading to improved neuronal function and cognitive enhancement. This document will explore the quantitative aspects of guanfacine's receptor binding and functional activity, detail the experimental protocols for these assessments, and visualize the key signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Selectivity
Guanfacine's therapeutic advantage over less selective alpha-2 adrenergic agonists, such as clonidine (B47849), is attributed to its higher affinity for the alpha-2A subtype compared to the alpha-2B and alpha-2C subtypes. This selectivity results in a more targeted pharmacological effect with a potentially more favorable side-effect profile.
Binding Affinity (Ki)
The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the binding affinities of guanfacine and clonidine for the human alpha-2 adrenergic receptor subtypes.
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Selectivity (α2B/α2A) | Selectivity (α2C/α2A) |
| Guanfacine | 31 | ~1860 | ~620 | ~60-fold | ~20-fold |
| Clonidine | Varies | Varies | Varies | Non-selective | Non-selective |
Note: Specific Ki values for clonidine across all subtypes from a single comparative study are not consistently reported in the literature, but it is widely characterized as a non-selective alpha-2 agonist. Guanfacine's selectivity is reported to be approximately 15 to 20 times higher for the alpha-2A subtype than for the alpha-2B or alpha-2C subtypes. One source indicates a 60-fold selectivity over the alpha-2B subtype.
Functional Potency (EC50)
Functional potency measures the concentration of a ligand required to elicit a half-maximal response in a functional assay. It is expressed as the half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency. The table below presents the functional potencies of guanfacine and clonidine at the human alpha-2 adrenergic receptor subtypes.
| Compound | α2A-AR EC50 (nM) | α2B-AR EC50 (nM) | α2C-AR EC50 (nM) |
| Guanfacine | 1.2 (mM) | 0.17 (mM) | Data Not Available |
| Clonidine | 2.0 (mM) | 0.45 (mM) | Data Not Available |
Note: The provided EC50 values are from a study on rat sciatic nerve fibers and are in the millimolar (mM) range, which may not directly reflect receptor-level potency in a recombinant system. It is generally accepted that guanfacine is a potent agonist at the alpha-2A receptor.
Core Signaling Pathway of Guanfacine at the Alpha-2A Adrenergic Receptor
Guanfacine's primary mechanism of action involves the activation of postsynaptic alpha-2A adrenergic receptors in the prefrontal cortex. These receptors are coupled to inhibitory G-proteins (Gi).
Upon binding of guanfacine, the Gi protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This cascade of events ultimately strengthens the connectivity and signaling of prefrontal cortex neurons, which is thought to underlie the cognitive-enhancing effects of guanfacine.
Experimental Protocols
The characterization of guanfacine's selective alpha-2A adrenergic agonist properties relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of guanfacine and clonidine for the human
Guanfacine Hydrochloride effects on prefrontal cortex
An In-depth Technical Guide on the Effects of Guanfacine Hydrochloride on the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a selective α2A-adrenergic receptor (α2A-AR) agonist, is a non-stimulant medication approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and is explored for other cognitive disorders involving prefrontal cortex (PFC) dysfunction.[1][2][3] Its therapeutic efficacy stems from a distinct postsynaptic mechanism within the PFC that strengthens synaptic connectivity, enhances neuronal signaling, and improves executive functions. This guide provides a detailed examination of Guanfacine's mechanism of action, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action in the Prefrontal Cortex
Guanfacine's primary action is the stimulation of postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.[4][5][6] This action is crucial for modulating the higher-order cognitive functions subserved by the PFC, such as working memory, attention, and impulse control.[2][7][8] Unlike stimulant medications that primarily act on presynaptic catecholamine transporters, Guanfacine mimics the endogenous action of norepinephrine (B1679862) (NE) at these specific postsynaptic receptors.[4][5]
The activation of α2A-ARs initiates a G-protein-coupled signaling cascade that is central to its therapeutic effects:
-
Gαi-Protein Coupling: The α2A-AR is coupled to the inhibitory G-protein, Gαi.
-
Inhibition of Adenylyl Cyclase: Upon Guanfacine binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][9]
-
Closure of Ion Channels: Reduced cAMP levels cause the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and other potassium (K+) channels (e.g., KCNQ).[4][5][10][11][12]
The closure of these ion channels strengthens the synaptic inputs on dendritic spines, enhancing the signal transmission and connectivity of PFC networks.[1][2][6][10] This ultimately leads to more robust and stable firing of PFC neurons, particularly the "Delay" cells responsible for maintaining information online during working memory tasks.[10]
Signaling Pathway and Functional Consequences
The signaling cascade initiated by Guanfacine has profound effects on the electrophysiological properties of PFC neurons and the integrity of cortical microcircuits.
Signaling Pathway Diagram
The core intracellular signaling pathway modulated by Guanfacine is illustrated below.
Protection Against Stress
Stress exposure is known to elevate cAMP signaling, which weakens PFC connectivity and impairs cognitive function.[1] Guanfacine can counteract these detrimental effects by inhibiting the cAMP-PKA-K+ channel signaling pathway, thereby protecting dendritic spines from stress-induced atrophy and preserving PFC network function.[1][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical research on Guanfacine's effects on the PFC.
Table 1: Effects of Guanfacine on PFC-Dependent Cognitive Tasks in Animal Models
| Animal Model | Task | Guanfacine Dose | Key Outcome | Citation |
| Aged Rhesus Macaques | Delayed Match-to-Sample (DMTS) | 0.4 mg/kg (i.m.) | Attenuated cocaine-induced impairments in accuracy at long delay intervals. | [14] |
| Aged Rhesus Macaques | Working Memory Task | Not specified | Improved working memory, especially under distracting conditions. | [1][15] |
| Aged Rats | Delayed Alternation | 0.0001 µ g/0.5 µL (intra-PFC) | Enhanced delayed alternation performance. | [9] |
| Rats | 5-Choice Serial Reaction Time Task (5C-SRTT) | 0.1–1.0 mg/kg (i.p.) | Dose-dependently decreased premature and timeout responses induced by cocaine. | [14] |
| Neurofibromatosis Type 1 (NF1) Mouse Model | Open Field & Delay Discounting | 0.1 and 0.3 mg/kg (i.p.) | Reduced hyperactivity and impulsivity. | [16] |
Table 2: Effects of Guanfacine on PFC Neuronal Activity and Physiology
| Preparation | Method | Guanfacine Concentration/Dose | Key Outcome | Citation |
| Rat PFC Pyramidal Neurons (in vitro) | Patch-Clamp | 10 and 100 µM | Inhibited persistent and fast-inactivating voltage-gated sodium currents. | [17] |
| Rat PFC Pyramidal Neurons (in vitro) | Patch-Clamp | 100 µM | Inhibited neuronal excitability (reduced action potential firing). | [18] |
| Anesthetized Rats | Pharmacological MRI (phMRI) | 0.3 mg/kg (i.p.) | Increased BOLD signal (neuronal activity) in frontal cortex areas. Decreased BOLD in caudate putamen and nucleus accumbens. | [19] |
| Healthy Human Adults | fMRI | 1 mg (oral) | Selectively increased cue-evoked activation of the left dorsolateral PFC (DLPFC). | [20] |
| Monkeys | SPECT Imaging | Not specified | Improved working memory performance was accompanied by greater activation of the DLPFC. | [1][15] |
Key Experimental Protocols
The findings presented above are derived from a variety of rigorous experimental paradigms. Methodologies for key experiments are detailed below.
Animal Behavioral Assays
-
Protocol 1: Delayed Alternation Task (Rodents)
-
Apparatus: A T-maze with a starting arm and two goal arms.
-
Procedure: A rat is first forced to enter one of the goal arms (e.g., the left arm) to receive a reward. After a specified delay period (ranging from seconds to minutes), the rat is returned to the start arm and must choose the opposite arm (the right arm) to receive a second reward.
-
Drug Administration: Guanfacine or vehicle is administered systemically (e.g., intraperitoneally) or directly into the PFC via a cannula before the test session.[9]
-
Primary Metric: Percentage of correct alternations. An improvement in performance indicates enhanced spatial working memory.
-
-
Protocol 2: 5-Choice Serial Reaction Time Task (5C-SRTT) (Rodents)
-
Apparatus: An operant chamber with five apertures that can be illuminated.
-
Procedure: Rats are trained to detect a brief light stimulus presented randomly in one of the five apertures and to respond with a nose-poke into the illuminated hole to receive a reward.
-
Drug Administration: Guanfacine and/or an impairing agent like cocaine are administered before the session.[14]
-
Primary Metrics:
-
Attention: Accuracy (correct responses) and omissions.
-
Impulsivity: Premature responses (responding before the stimulus appears).
-
-
Electrophysiological and Imaging Workflows
The workflow for an in vivo electrophysiology experiment combined with a cognitive task is a powerful method for dissecting neural circuit function.
-
Protocol 3: In Vivo Electrophysiology and Iontophoresis (Monkeys)
-
Animal Training: Monkeys are trained to perform a PFC-dependent task, such as a delayed response task, to a high level of proficiency.
-
Surgical Preparation: A recording chamber is surgically implanted over the DLPFC.
-
Recording and Iontophoresis: A multi-barreled electrode is lowered into the DLPFC. One barrel serves as the recording electrode to isolate the activity of a single neuron, while other barrels contain Guanfacine, antagonists, or saline and are used to eject the substances directly onto the neuron's surface using a small electrical current (iontophoresis).
-
Data Acquisition: The neuron's firing rate is recorded during different phases of the task (e.g., cue, delay, response) before, during, and after the application of Guanfacine. This allows for a direct assessment of the drug's effect on task-related neuronal activity.[10]
-
-
Protocol 4: Functional Magnetic Resonance Imaging (fMRI) (Humans)
-
Participant Recruitment: Healthy adult participants are recruited.
-
Study Design: A double-blind, placebo-controlled, crossover design is typically used. Each participant completes two scanning sessions, one after receiving oral Guanfacine (e.g., 1 mg) and another after receiving a placebo, with the order counterbalanced across participants.[20]
-
Task: During fMRI scanning, participants perform a cognitive task that engages the PFC, such as a cued reaction time task that separates warning signals from motor responses.[20]
-
Data Analysis: The Blood-Oxygen-Level-Dependent (BOLD) signal is measured throughout the brain. Statistical parametric mapping is used to identify brain regions, particularly within the PFC, where activation is significantly different between the Guanfacine and placebo conditions.
-
Conceptual Synthesis of Guanfacine's Effects
Guanfacine's therapeutic impact can be understood as a multi-level process, beginning at the molecular level and culminating in improved behavioral and cognitive outcomes.
Conclusion and Future Directions
This compound enhances cognitive functions governed by the prefrontal cortex through a well-defined postsynaptic mechanism. By selectively stimulating α2A-adrenergic receptors, it inhibits the cAMP signaling cascade, leading to the closure of HCN and potassium channels.[1][4][5][10] This molecular action strengthens synaptic connections, enhances the firing of PFC neurons, and ultimately improves performance on tasks requiring working memory, attention, and impulse control.[1][2][14] The convergence of evidence from rodent, non-human primate, and human studies provides a robust translational basis for its clinical efficacy.[1]
For drug development professionals, this mechanism offers a clear therapeutic target distinct from that of psychostimulants. Future research should continue to explore the precise role of HCN and other potassium channel subtypes in PFC function and investigate the potential of α2A-AR agonists in treating a broader range of cognitive disorders characterized by PFC dysfunction, including traumatic brain injury and certain aspects of schizophrenia.[1][10]
References
- 1. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. knowledge.caribencana.id [knowledge.caribencana.id]
- 4. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 9. α2A-adrenoceptor stimulation improves prefrontal cortical regulation of behavior through inhibition of cAMP signaling in aging animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanfacine for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Guanfacine potentiates the activation of prefrontal cortex evoked by warning signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfacine Hydrochloride signaling pathways
An In-depth Technical Guide to Guanfacine (B1203898) Hydrochloride Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfacine hydrochloride is a selective α2A-adrenergic receptor agonist utilized in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension.[1][2][3] Its therapeutic efficacy is rooted in its precise modulation of intracellular signaling cascades, primarily within the prefrontal cortex (PFC) for cognitive enhancement and in the brainstem for its antihypertensive effects. This document provides a detailed examination of the core signaling pathways activated by guanfacine, presents quantitative data on its receptor interactions, outlines key experimental protocols for its study, and offers visual representations of these complex biological processes.
Core Mechanism of Action: Selective α2A-Adrenergic Receptor Agonism
Guanfacine's primary molecular target is the α2A-adrenergic receptor (α2A-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][4] Unlike the less selective α2-agonist clonidine (B47849), guanfacine exhibits a significantly higher affinity for the α2A subtype compared to the α2B and α2C subtypes.[4][5][6][7] This selectivity is believed to contribute to its more favorable side-effect profile, particularly with reduced sedation and cardiovascular effects compared to clonidine.[4][8][9] Guanfacine acts as an agonist, mimicking the action of endogenous norepinephrine (B1679862) (NE) at these receptors to initiate downstream signaling.[10][11]
Key Signaling Pathways
Guanfacine's effects are context-dependent, engaging different pathways in various brain regions to produce its therapeutic outcomes.
Prefrontal Cortex Signaling: Basis for ADHD Treatment
In the PFC, a brain region critical for executive functions like attention, working memory, and impulse control, guanfacine acts predominantly on postsynaptic α2A-receptors located on the dendritic spines of pyramidal neurons.[5][8][10][12][13] This action strengthens network connectivity and enhances neuronal signaling, which is often impaired in ADHD.[5][8][9][12]
The central pathway involves the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) signaling:
-
Receptor Activation: Guanfacine binds to the postsynaptic α2A-AR.
-
G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi/o).
-
Adenylyl Cyclase Inhibition: The α-subunit of the Gi/o protein dissociates and inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.[10][12][14]
-
PKA Inactivation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).[12][14]
This cascade results in the closure of specific ion channels on the dendritic spine:
-
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: These "pacemaker" channels are directly opened by cAMP. Reduced cAMP levels cause HCN channels to close.[10][12][14][15]
-
Potassium (K+) Channels: The closure of certain potassium channels, likely including KCNQ channels, is also promoted by the reduction in cAMP-PKA signaling.[12][16]
The net effect of closing these K+ and HCN channels is an increase in membrane resistance of the dendritic spine. This strengthens the propagation of synaptic signals, enhances the firing of PFC neurons, and improves the signal-to-noise ratio within PFC microcircuits, thereby improving cognitive functions.[5][8][12][17] Furthermore, stimulation of α2A-receptors has been shown to promote the growth and maturation of dendritic spines, suggesting a role in neuronal plasticity.[10][14]
Brainstem Signaling: Basis for Antihypertensive Action
Guanfacine's original indication was for hypertension, an effect mediated by its action on α2A-ARs in the brainstem, specifically within the vasomotor center.[6][8][18]
-
Central α2A-AR Activation: Guanfacine stimulates α2A-ARs in the brainstem.
-
Reduced Sympathetic Outflow: This activation decreases sympathetic nerve impulses from the central nervous system to the peripheral vasculature and heart.[2][6][8]
-
Peripheral Effects: The reduction in sympathetic tone leads to decreased release of norepinephrine at nerve endings in blood vessels.
-
Hemodynamic Changes: This results in vasodilation (relaxation of blood vessels) and a reduced heart rate, which collectively lower peripheral vascular resistance and decrease blood pressure.[2][8][18]
Other Modulated Pathways
-
ERK1/2 Signaling: Some evidence suggests that guanfacine can induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in specific neuronal circuits related to stress, such as the amygdala and bed nucleus of the stria terminalis (BNST).[19] This pathway is often associated with neuronal plasticity and survival.
-
Anti-inflammatory Action: α2A-ARs are also expressed on microglia. Guanfacine stimulation can deactivate these immune cells, providing an anti-inflammatory effect within the central nervous system, which may counteract the detrimental effects of chronic stress on PFC neurons.[17][20]
Quantitative Data
The selectivity and potency of guanfacine are defined by its binding affinity (Ki) and functional activity (EC50) at the adrenergic receptor subtypes.
Table 1: Receptor Binding Affinity Profile
| Receptor Subtype | Guanfacine Affinity (Ki) | Notes |
| α2A-Adrenergic | High | Guanfacine is reported to have 15-20 times higher affinity for the α2A subtype than for α2B or α2C.[4][6] |
| α2B-Adrenergic | Low | Lower affinity contributes to a reduced impact on certain cardiovascular functions compared to non-selective agonists.[4] |
| α2C-Adrenergic | Low | Low affinity may play a role in its distinct neuropsychopharmacological profile.[4] |
| Imidazoline (B1206853) I1 | Low | Unlike clonidine, guanfacine has low affinity for imidazoline receptors, which may contribute to its gentler cardiovascular profile.[5] |
Table 2: Functional Activity Data
| Assay / Endpoint | Guanfacine Potency (EC50) | Species / System |
| Inhibition of C Fiber Compound Action Potentials | 0.17 ± 0.06 mM | Rat Sciatic Nerve |
| Inhibition of Aα Fiber Compound Action Potentials | 1.2 ± 0.2 mM | Rat Sciatic Nerve |
Note: EC50 values for direct receptor-mediated second messenger inhibition (e.g., cAMP assays) are highly dependent on the specific cell line and experimental conditions used and are not consistently reported in the general literature. The data above reflects effects on nerve conduction.[21]
Experimental Protocols
The characterization of guanfacine's signaling pathways relies on a suite of established molecular and physiological assays.
Radioligand Binding Assay (for Affinity Determination)
This protocol is designed to determine the equilibrium dissociation constant (Ki) of guanfacine for α2-adrenergic receptor subtypes.
-
Membrane Preparation: Culture cells (e.g., HEK293, CHO) stably transfected to express a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C). Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Competition Binding: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]RX821002, an α2 antagonist) to each well containing the prepared membranes.
-
Drug Incubation: Add increasing concentrations of unlabeled guanfacine (the competitor) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist like yohimbine).
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of guanfacine. Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
cAMP Accumulation Assay (for Functional Agonism)
This protocol measures guanfacine's ability to inhibit adenylyl cyclase and reduce cAMP levels.
-
Cell Culture: Plate cells expressing the α2A-AR in a multi-well format and grow to near confluency.
-
Pre-incubation: Wash cells and pre-incubate them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of cAMP and enhances the signal.
-
Drug Treatment: Treat the cells with a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) to induce cAMP production. Simultaneously, add varying concentrations of guanfacine.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial assay kit.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of guanfacine. Fit the data to a dose-response inhibition curve to determine the EC50 value, which represents the concentration of guanfacine that produces 50% of its maximal inhibitory effect.
Electrophysiological Recording in PFC Slices (for Neuronal Effects)
This protocol directly assesses the impact of guanfacine on the physiological activity of PFC neurons.
-
Slice Preparation: Acutely prepare coronal brain slices (300-400 µm thick) containing the PFC from a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at physiological temperature.
-
Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, obtain a whole-cell patch-clamp recording from a layer V pyramidal neuron in the PFC.
-
Baseline Measurement: Record baseline neuronal activity, including resting membrane potential, input resistance, and firing rate in response to depolarizing current injections. To study HCN channels, measure the voltage "sag" in response to hyperpolarizing current steps.
-
Guanfacine Application: Bath-apply guanfacine at a known concentration (e.g., 1-10 µM) to the slice by adding it to the perfusing aCSF.
-
Effect Measurement: After the drug has equilibrated, repeat the measurements from step 4. A reduction in the hyperpolarizing sag (B610663) and an increase in input resistance would be consistent with the closure of HCN and K+ channels.
-
Data Analysis: Compare the electrophysiological parameters before and after guanfacine application using appropriate statistical tests (e.g., paired t-test) to determine the significance of the drug's effect.
References
- 1. Guanfacine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Guanfacine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha2A-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Once-daily treatment of ADHD with guanfacine: patient implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 14. researchgate.net [researchgate.net]
- 15. Alpha-2 Agonists in ADHD [medscape.org]
- 16. Guanfacine for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guanfacine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. Regulation of neuronal activation by Alpha2A adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The alpha 2-adrenergic agonists clonidine and guanfacine produce tonic and phasic block of conduction in rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Guanfacine Hydrochloride in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfacine (B1203898) hydrochloride is a selective alpha-2A (α2A) adrenergic receptor agonist. Initially developed as an antihypertensive agent, its unique pharmacodynamic profile within the central nervous system (CNS) has led to its successful application in treating neurodevelopmental disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Unlike psychostimulant medications that primarily target dopamine (B1211576) and norepinephrine (B1679862) transporters, guanfacine offers a distinct, non-stimulant mechanism of action by directly modulating postsynaptic neuronal activity in the prefrontal cortex (PFC).[3][4]
This technical guide provides an in-depth exploration of the CNS pharmacodynamics of guanfacine, summarizing quantitative receptor binding data, detailing its molecular signaling pathways, and outlining key experimental methodologies used to elucidate its effects.
Primary Mechanism of Action in the Prefrontal Cortex
The therapeutic effects of guanfacine on cognition and behavior are primarily mediated by its action on postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.[3][5][6] This mechanism enhances the regulation of attention, behavior, and working memory governed by the PFC.[1][7]
The signaling cascade is initiated by guanfacine binding to the G-protein coupled α2A-adrenergic receptor, which is coupled to an inhibitory G-protein (Gαi). This activation inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[8][9] The decrease in cAMP concentration subsequently reduces the activity of protein kinase A (PKA).[5][6] A key downstream effect of this pathway is the closure of nearby potassium (K+) channels, specifically hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[6][9] By closing these channels, guanfacine prevents the hyperpolarizing potassium efflux, thereby strengthening synaptic connectivity, stabilizing neuronal firing, and enhancing the signal-to-noise ratio within PFC networks.[5][6]
References
- 1. What is the mechanism of Guanfacine hydrochloride? [synapse.patsnap.com]
- 2. Pharmacokinetics and pharmacodynamics of immediate release vs. extended release guanfacine in adult daily smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 4. droracle.ai [droracle.ai]
- 5. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanfacine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfacine Hydrochloride in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Guanfacine (B1203898) Hydrochloride, a selective alpha-2A (α2A) adrenergic receptor agonist, for its application in neuroscience research. The document details its mechanism of action, pharmacokinetic profile, and established experimental protocols, presenting quantitative data and visual diagrams to support researchers in designing and interpreting studies involving this compound.
Introduction
Guanfacine Hydrochloride is a well-established pharmacological tool and therapeutic agent, initially developed as an antihypertensive drug.[1] Its utility in neuroscience has expanded significantly, leading to its FDA approval for treating Attention Deficit Hyperactivity Disorder (ADHD).[2][3] For researchers, guanfacine serves as a precise modulator of noradrenergic signaling, particularly within the prefrontal cortex (PFC), a brain region critical for higher-order executive functions.[4][5] This guide elucidates the core pharmacology of guanfacine and provides practical information for its application in preclinical and translational neuroscience research.
Pharmacology and Mechanism of Action
Guanfacine's primary mechanism of action is its selective agonism at α2A-adrenergic receptors.[4][6] Unlike less selective α2-agonists such as clonidine, guanfacine exhibits a higher affinity for the α2A subtype, which is densely expressed in the PFC, locus coeruleus, and brainstem.[7][8][9] This selectivity is thought to contribute to its more favorable side-effect profile, with less sedation compared to clonidine.[8][10]
Postsynaptic Action in the Prefrontal Cortex
In the PFC, guanfacine primarily acts on postsynaptic α2A-receptors located on the dendritic spines of pyramidal neurons.[7][11][12] This is a key distinction from the classical presynaptic autoreceptor function that inhibits norepinephrine (B1679862) (NE) release.[9] Stimulation of these postsynaptic receptors strengthens PFC network connectivity, which is essential for working memory, behavioral inhibition, and attention regulation.[11][13]
The signaling cascade initiated by guanfacine binding involves:
-
G-Protein Coupling: The α2A-receptor is coupled to an inhibitory G-protein (Gi).[7]
-
Inhibition of Adenylyl Cyclase: Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][12][13]
-
Ion Channel Modulation: The decrease in cAMP signaling leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (K+) channels on the dendritic spines.[12][14][15]
-
Enhanced Neuronal Firing: By closing these ion channels, which normally leak current and weaken synaptic signals, guanfacine stabilizes the membrane potential of the dendritic spine. This enhances the efficacy of synaptic transmission and strengthens the signal-to-noise ratio of PFC network firing.[11][14][16]
This process ultimately improves the cognitive functions subserved by the PFC, such as working memory, planning, and the top-down control of attention and behavior.[2][5]
Receptor Selectivity
Guanfacine's selectivity for the α2A-adrenergic receptor subtype over α2B and α2C is a critical aspect of its pharmacological profile. This allows for targeted modulation of PFC circuits with a reduced incidence of the sedative and hypotensive effects associated with less selective agonists that act on all α2 subtypes.[7][9]
| Parameter | Value | Reference |
| Receptor Selectivity | α2A > α2C > α2B | [7] |
| Relative Affinity | ~15-20x more selective for α2A than other α2 subtypes | [9] |
| Relative Affinity | ~60x greater for α2A than α2B; ~20x greater than α2C | [7] |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of guanfacine is essential for designing animal studies, particularly for determining dosing regimens and sampling time points. The following table summarizes key parameters primarily derived from human studies, which often guide preclinical research.
| Parameter | Value | References |
| Bioavailability (Oral) | ~70-80% | [14] |
| Time to Peak (Tmax) | ~1–4 hours | [14] |
| Elimination Half-Life | ~17 hours | [14][17] |
| Protein Binding | ~70% | [14] |
| Metabolism | Hepatic, primarily via CYP3A4 | [14][18] |
| Primary Excretion Route | Renal (~60-80% of dose) | [14][17] |
Experimental Protocols in Neuroscience Research
Guanfacine is widely used in animal models to investigate cognitive enhancement and to model the treatment of neuropsychiatric disorders like ADHD.
Animal Models
-
Spontaneously Hypertensive Rat (SHR): The SHR is the most widely validated animal model for ADHD, exhibiting key behavioral phenotypes including hyperactivity, impulsivity, and attention deficits.[19] Guanfacine has been shown to normalize these behaviors in SHRs.[19][20]
-
Neurofibromatosis Type 1 (Nf1+/-) Mouse Model: These mice recapitulate ADHD-like symptoms, such as deficits in behavioral inhibition and hyperactivity, which are ameliorated by guanfacine treatment.[21][22]
-
Dopamine (B1211576) Transporter Knockout (DAT-KO) Rats: These rats exhibit a hyperdopaminergic state and are used to study the interplay between dopamine and norepinephrine systems in regulating attention.[23]
Behavioral Assays
Detailed methodologies for assessing the effects of guanfacine on cognition and behavior are crucial for reproducible research.
-
Protocol for Assessing Impulsivity and Hyperactivity:
-
Model: Nf1+/- mice.[21]
-
Apparatus: Open field arena for hyperactivity; Delay Discounting Task (DDT) chamber for impulsivity.[21]
-
Procedure:
-
Administer guanfacine (e.g., 0.3 mg/kg, i.p.) or vehicle (0.9% saline).[21][22]
-
For hyperactivity, place the mouse in the open field arena and record distance traveled for a set duration.[21]
-
For impulsivity (DDT), train mice to choose between a small, immediate reward and a larger, delayed reward. After drug administration, measure the percentage of choices for the larger, delayed reward. An increase indicates reduced impulsivity.[21]
-
-
-
Protocol for Assessing Sustained Attention and Working Memory:
-
Model: Spontaneously Hypertensive Rat (SHR).[19]
-
Apparatus: Five-choice serial reaction time task (5-CSRTT) or a delayed response task apparatus.
-
Procedure:
-
Rats are trained to a stable baseline performance.
-
Administer guanfacine (e.g., 0.075 - 0.6 mg/kg, i.p.) or vehicle approximately 30 minutes before the test session.[19]
-
Measure parameters such as accuracy, omissions (attention), premature responses (impulsivity), and correct responses after a delay (working memory).[5][19]
-
-
Electrophysiology
-
Objective: To determine guanfacine's effect on neuronal excitability and ion channel function.
-
Methodology: Whole-cell patch-clamp recordings from pyramidal neurons in acute brain slices of the PFC.[24]
-
Protocol Outline:
-
Prepare acute coronal slices (e.g., 300 µm) of the PFC from young rats.
-
Induce epileptiform discharges using a pro-epileptic extracellular solution (e.g., zero Mg2+).
-
Obtain whole-cell recordings from layer V pyramidal neurons.
-
Bath-apply guanfacine (e.g., 10-100 µM) and record changes in the frequency of epileptiform events or specific ion currents (e.g., voltage-gated sodium currents).[24]
-
Note: Studies have shown guanfacine can inhibit neuronal excitability and sodium currents, sometimes independently of α2A-receptor activation at higher concentrations.[24]
-
In Vivo Microdialysis
-
Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions.
-
Methodology: Microdialysis probes are stereotaxically implanted in brain regions of interest (e.g., PFC, locus coeruleus) in freely moving animals.[25]
-
Protocol Outline:
-
Implant microdialysis probes in the target brain region(s) of an anesthetized rat.
-
After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a stable baseline of neurotransmitter levels (e.g., norepinephrine, dopamine).
-
Administer guanfacine systemically (e.g., via osmotic pump for chronic studies) or locally via reverse dialysis.[25][26]
-
Continue collecting samples and analyze neurotransmitter concentrations using high-performance liquid chromatography (HPLC).
-
Quantitative Data Summary
The following tables provide a summary of effective dosages used in various animal models and research contexts.
Table 5.1: Effective Doses of Guanfacine in Animal Models
| Animal Model | Dose Range | Route | Observed Effects | References |
| Spontaneously Hypertensive Rat (SHR) | 0.3 - 0.6 mg/kg | i.p. | Normalized hyperactivity, impulsiveness, and attention deficits | [19][20] |
| Neurofibromatosis Type 1 (Nf1+/-) Mouse | 0.3 mg/kg | i.p. | Reduced impulsivity and hyperactivity | [21][22] |
| Pigtail Macaques | 0.2 - 0.6 mg/kg | N/A | Evaluated for effects on cocaine-related cognitive impairments | [27] |
| Dopamine Transporter KO Rat | N/A | N/A | Improved spatial working memory and prepulse inhibition | [23] |
| Hypertensive Rats | 0.3 - 5 mg/kg | Oral | Dose-dependent reduction in blood pressure | [28] |
Logical Relationships and Therapeutic Hypothesis
Guanfacine's therapeutic benefits in disorders like ADHD are hypothesized to stem directly from its molecular action of strengthening synaptic connections in the PFC. This enhancement of "top-down" cortical control allows for better regulation of attention, behavior, and emotion.
Conclusion
This compound is a powerful tool for neuroscience research, offering selective modulation of α2A-adrenergic receptors to probe the function of the prefrontal cortex and its role in cognition and behavior. Its ability to enhance PFC network firing provides a direct mechanism for improving executive functions.[2][11] By utilizing the detailed protocols and quantitative data presented in this guide, researchers can effectively employ guanfacine to investigate the neurobiological underpinnings of cognitive control and explore novel therapeutic strategies for disorders characterized by PFC dysfunction.
References
- 1. Animal pharmacology of guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Alpha-2 Agonists in ADHD [medscape.org]
- 6. droracle.ai [droracle.ai]
- 7. View of Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]
- 8. droracle.ai [droracle.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 12. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Pharmacokinetics and metabolism of guanfacine in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guanfacine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Noradrenergic Modulation of Learned and Innate Behaviors in Dopamine Transporter Knockout Rats by Guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Chronic Administrations of Guanfacine on Mesocortical Catecholaminergic and Thalamocortical Glutamatergic Transmissions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacology of guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfacine Hydrochloride: A Deep Dive into its Role in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Guanfacine (B1203898) hydrochloride, a selective alpha-2A adrenergic receptor agonist, has emerged as a significant pharmacological tool in the exploration of cognitive function, particularly in disorders characterized by prefrontal cortex (PFC) dysfunction such as Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide synthesizes key findings from preclinical and clinical studies, providing an in-depth look at its mechanism of action, experimental applications, and quantitative effects on cognitive domains.
Core Mechanism of Action: Strengthening Prefrontal Cortex Connectivity
Guanfacine's pro-cognitive effects are primarily attributed to its high affinity for alpha-2A adrenergic receptors located on the dendritic spines of pyramidal cells in the prefrontal cortex.[1][2] By stimulating these postsynaptic receptors, guanfacine mimics the endogenous effects of norepinephrine (B1679862) (NE), initiating a signaling cascade that strengthens synaptic connections and enhances the fidelity of neuronal firing.[3][4][5]
The key intracellular signaling pathway involves the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.[3][5] This reduction in cAMP leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (KCNQ) channels.[3][6] The closure of these channels strengthens network connectivity, increases the firing rate of PFC neurons, and ultimately improves the top-down executive control of behavior, attention, and emotion.[3][7][8]
Quantitative Effects on Cognitive Function: A Summary of Key Findings
The following tables summarize the quantitative data from various studies investigating the effects of guanfacine hydrochloride on cognitive performance in both animal models and human subjects.
Table 1: Effects of Guanfacine in Animal Models
| Species | Cognitive Domain | Task | Guanfacine Dose | Key Finding | Reference |
| Aged Rhesus Monkeys | Working Memory | Delayed Response Test | 0.5 mg/kg (systemic) | Significantly improved spatial working memory performance. | [9] |
| Aged Rhesus Monkeys | Attention | Continuous Performance Task | 0.0015 mg/kg (i.m.) | Decreased omission errors by 50.8 ± 4.3%. | [9][10] |
| Rats | Working Memory | Delayed Alternation Task | 0.1 mg/kg (s.c.) daily for 3 weeks | Prevented stress-induced impairment in working memory performance. | [11] |
| Rats | Inhibitory Control | 5-Choice Serial Reaction Time Task (5C-SRTT) | 0.1–1.0 mg/kg (i.p.) | Dose-dependently decreased premature and timeout responses associated with cocaine. | [12] |
| Monkeys | Working Memory | Delayed Match-to-Sample (DMTS) | 0.4 mg/kg (i.m.) | Attenuated cocaine-induced impairments in accuracy at long delay intervals. | [12] |
| Wild-type Mice | Working Memory | Not specified | Not specified | Systemic administration improved working memory performance. | [13] |
| α2A-AR Mutant Mice | Working Memory | Not specified | Not specified | No improvement in working memory, demonstrating receptor specificity. | [13] |
Table 2: Effects of Guanfacine in Human Studies
| Population | Cognitive Domain | Task | Guanfacine Dose | Key Finding | Reference |
| Children with ADHD (7-14 years) | Working Memory | Composite score from multiple tests | Mean 2.2-2.4 mg/day | Combination with d-methylphenidate showed greater improvement than guanfacine alone. | [14][15] |
| Cognitively Normal Older Adults (>75 years) | Working Memory & Executive Function | Prefrontal Executive Function (PEF6) z-score | 0.1 mg or 0.5 mg daily for 12 weeks | No significant improvement compared to placebo. | [9][16][17] |
| Healthy Male Volunteers | Multiple Cognitive Domains | Verbal/non-verbal memory, working memory, executive functions | 1 or 2 mg (single dose) | No statistically significant effects on any cognitive measures tested. | [9] |
| Schizophrenia Patients | Multiple Cognitive Domains | Various tests | Titrated up to 2 mg daily for 4 weeks | Failed to improve any of the cognitive measures tested compared to placebo. | [9] |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these studies is crucial for interpretation and future research design.
Animal Studies Protocol: A General Workflow
Rodent Studies (e.g., 5-Choice Serial Reaction Time Task):
-
Subjects: Male rats are often used.
-
Apparatus: A five-aperture operant chamber with a food magazine.
-
Training: Rats are trained to detect a brief visual stimulus presented in one of the five apertures and respond by poking their nose into the correct aperture to receive a food reward.
-
Procedure: A trial begins with the illumination of the food magazine light. After a fixed or variable inter-trial interval (ITI), a light stimulus is presented in one of the apertures for a short duration (e.g., 1.0 sec).
-
Drug Administration: this compound is typically dissolved in saline and administered intraperitoneally (i.p.) at varying doses (e.g., 0.1–1.0 mg/kg) prior to the testing session.[12]
-
Measured Parameters:
-
% Correct: ((# correct responses / (# correct + # incorrect responses)) * 100)
-
% Omissions: Failure to respond.
-
Premature Responses: Responses made before the stimulus presentation.
-
Perseverative Responses: Repeated responses in the same aperture.[12]
-
Non-Human Primate Studies (e.g., Delayed Match-to-Sample):
-
Subjects: Aged rhesus monkeys are frequently used to model age-related cognitive decline.
-
Task: The monkey is presented with a sample stimulus. After a delay period of varying length, the sample and one or more distractor stimuli are presented, and the monkey must select the original sample to receive a reward.
-
Drug Administration: Guanfacine is administered intramuscularly (i.m.) at doses ranging from 0.0015 mg/kg to 0.5 mg/kg.[9][10]
-
Measured Parameters:
-
Accuracy: Percentage of correct responses at different delay intervals.
-
Reaction Time: Time to make a response.
-
Human Clinical Trial Protocol: A General Workflow
Example: Study in Children with ADHD:
-
Participants: Children aged 7–14 years diagnosed with ADHD.[14]
-
Design: A multi-week (e.g., 8-week) double-blind, randomized, controlled trial.[14]
-
Treatment Arms:
-
Dosage: Guanfacine doses are typically titrated to an effective and tolerable level, with mean final daily doses around 2.2-2.4 mg.[14]
-
Cognitive Assessments: A battery of tests is used to assess various cognitive domains. These are often grouped into composite scores for:
-
Working Memory
-
Response Inhibition
-
Reaction Time
-
Reaction Time Variability[14]
-
-
Primary Outcome Measures: Change from baseline in scores on standardized rating scales (e.g., ADHD Rating Scale - ADHD-RS) and cognitive test performance.[18]
Conclusion and Future Directions
This compound has proven to be a valuable compound for dissecting the neurochemical underpinnings of cognitive functions mediated by the prefrontal cortex. Its selective action on alpha-2A adrenergic receptors provides a targeted approach to modulating PFC network activity. While preclinical studies in animal models have consistently demonstrated its cognitive-enhancing properties, particularly in tasks of working memory and attention, the results from human clinical trials are more varied.[9] Efficacy is well-established in the treatment of ADHD in children and adolescents, but its benefits in other populations, such as cognitively normal older adults or individuals with schizophrenia, have not been consistently demonstrated.[9][14][18]
Future research should focus on elucidating the specific patient populations and cognitive deficits that are most responsive to guanfacine treatment. Further investigation into the long-term effects of guanfacine on dendritic spine morphology and synaptic plasticity in the PFC could provide deeper insights into its therapeutic mechanisms.[5][11] Additionally, exploring the potential synergistic effects of guanfacine with other pharmacological agents that target different neurotransmitter systems may open new avenues for the treatment of complex cognitive disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. View of Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]
- 3. Guanfacine for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 5. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. knowledge.caribencana.id [knowledge.caribencana.id]
- 8. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Effects of the Alpha-2 Adrenoceptor Agonist Guanfacine on Attention and Working Memory in Aged Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cognitive Effects of Stimulant, Guanfacine, and Combined Treatment in Child and Adolescent Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating this compound in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Guanfacine Hydrochloride and Norepinephrine Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfacine (B1203898) hydrochloride, a selective alpha-2A adrenergic receptor agonist, plays a crucial role in the modulation of norepinephrine (B1679862) (NE) signaling, particularly within the prefrontal cortex (PFC). This technical guide provides an in-depth analysis of the molecular mechanisms underlying guanfacine's therapeutic effects, primarily in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). It details the pharmacodynamics and pharmacokinetics of guanfacine, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Guanfacine hydrochloride is a non-stimulant medication primarily indicated for the treatment of ADHD and hypertension.[1][2] Its therapeutic efficacy in cognitive disorders stems from its specific action on alpha-2A adrenergic receptors, which are densely expressed in the prefrontal cortex, a brain region critical for executive functions such as attention, working memory, and impulse control.[1][3] Unlike psychostimulants that broadly increase catecholamine levels, guanfacine offers a more targeted approach by mimicking the endogenous action of norepinephrine at postsynaptic alpha-2A receptors, thereby enhancing the precision of neuronal signaling in the PFC.[4][5]
Mechanism of Action: Norepinephrine Regulation in the Prefrontal Cortex
Guanfacine's primary mechanism of action involves its agonistic activity at postsynaptic alpha-2A adrenergic receptors on the dendritic spines of pyramidal neurons in the prefrontal cortex.[3][6] This interaction initiates a cascade of intracellular events that ultimately strengthens synaptic connections and enhances neuronal firing, leading to improved cognitive function.[3][7]
The Alpha-2A Adrenergic Receptor
Guanfacine exhibits a high selectivity for the alpha-2A adrenergic receptor subtype, with a 15 to 20 times higher affinity for this subtype compared to the alpha-2B or alpha-2C subtypes.[8] This selectivity is thought to contribute to its favorable side-effect profile, particularly the lower incidence of sedation and hypotension compared to less selective alpha-2 agonists like clonidine.[4][9]
Downstream Signaling Pathway
The binding of guanfacine to the alpha-2A adrenergic receptor, which is a G-protein coupled receptor (GPCR), activates the inhibitory G-protein, Gαi. This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][10] Reduced cAMP levels lead to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and other potassium (K+) channels.[3][5] The closure of these channels strengthens the synaptic inputs on dendritic spines, enhancing the signal-to-noise ratio of neuronal communication within the PFC.[3][7] This ultimately improves the regulation of attention and executive functions.[1]
dot
Caption: Guanfacine's core signaling pathway in prefrontal cortex neurons.
Quantitative Data
Receptor Binding Affinity
| Ligand | Receptor | Kd (nM) | Reference |
| [3H]Guanfacine | α2-adrenoceptors (rat brain) | 3.9 | [11] |
| [3H]Clonidine | α2-adrenoceptors (rat brain) | 3.7 | [11] |
Receptor Selectivity
Guanfacine demonstrates a 15 to 20-fold higher affinity for the alpha-2A adrenergic receptor subtype compared to the alpha-2B and alpha-2C subtypes.[8]
Pharmacokinetic Properties of Guanfacine Extended-Release (ER)
| Parameter | Value | Reference |
| Bioavailability | ~80% | [12] |
| Time to Peak Plasma Concentration (Tmax) | ~5 hours in children and adolescents | [8] |
| Plasma Protein Binding | ~70% | [8] |
| Elimination Half-Life | 14.4 ± 2.39 hours (children), 17.9 ± 5.77 hours (adolescents) | [13] |
| Metabolism | Primarily via CYP3A4 | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of guanfacine for the alpha-2A adrenergic receptor.
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of a radiolabeled ligand (e.g., [3H]guanfacine) to the alpha-2A adrenergic receptor in a given tissue or cell preparation.
Materials:
-
Tissue homogenate or cell membranes expressing alpha-2A adrenergic receptors.
-
Radioligand (e.g., [3H]guanfacine).
-
Unlabeled ligand (e.g., norepinephrine or unlabeled guanfacine) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand. For each concentration, prepare a parallel set of tubes containing an excess of the unlabeled ligand to determine non-specific binding.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the radioligand concentration and use non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.[11]
dot
Caption: A generalized workflow for a radioligand binding assay.
In Vivo Microdialysis
This protocol describes a general method for measuring extracellular norepinephrine levels in the prefrontal cortex of a freely moving animal following guanfacine administration.
Objective: To assess the effect of guanfacine on norepinephrine release in the PFC.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
-
Artificial cerebrospinal fluid (aCSF).
-
Guanfacine solution for administration.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the PFC. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the PFC.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples to establish a stable baseline of extracellular norepinephrine.
-
Drug Administration: Administer guanfacine (e.g., via intraperitoneal injection or through the dialysis probe).
-
Post-Administration Collection: Continue to collect dialysate samples for a predetermined period after drug administration.
-
Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the norepinephrine levels in each post-administration sample as a percentage of the average baseline concentration.
Patch-Clamp Electrophysiology
This protocol provides a general outline for recording the electrophysiological activity of PFC pyramidal neurons in brain slices to study the effects of guanfacine.
Objective: To investigate how guanfacine modulates the firing properties and synaptic currents of PFC neurons.
Materials:
-
Vibrating microtome.
-
Recording chamber for brain slices.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
Glass micropipettes.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the recording pipette.
-
Guanfacine solution.
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute coronal slices of the PFC using a vibrating microtome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Neuron Identification: Identify pyramidal neurons in the desired layer of the PFC using a microscope with differential interference contrast optics.
-
Patching: Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with intracellular solution and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell recording configuration.
-
Data Acquisition: Record baseline neuronal activity (e.g., resting membrane potential, firing rate in response to current injections, or postsynaptic currents).
-
Guanfacine Application: Bath-apply guanfacine to the slice and record the changes in neuronal activity.
-
Data Analysis: Analyze the recorded data to determine the effects of guanfacine on parameters such as neuronal excitability, action potential firing, and synaptic transmission.
Conclusion
This compound's selective agonism at alpha-2A adrenergic receptors in the prefrontal cortex provides a targeted mechanism for enhancing norepinephrine signaling. By inhibiting the cAMP-PKA pathway and modulating ion channel activity, guanfacine strengthens synaptic connectivity and improves neuronal firing, which are the neurophysiological underpinnings of its efficacy in treating cognitive deficits associated with ADHD. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for further research and development in the field of noradrenergic modulation of cognitive function. Continued investigation into the nuanced effects of guanfacine on neural circuits will be crucial for optimizing its therapeutic applications and exploring its potential in other neurological and psychiatric disorders.
References
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetics of Coadministration of Guanfacine Extended Release and Methylphenidate Extended Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Guanfacine for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Pharmacokinetics of a guanfacine extended-release formulation in children and adolescents with attention-deficit-hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfacine Hydrochloride: A Technical Guide to Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfacine (B1203898) hydrochloride, a selective alpha-2A adrenergic receptor agonist, is a therapeutic agent with well-established efficacy in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and hypertension.[1][2] Its therapeutic effects are intrinsically linked to its specific interactions with neuronal receptors. This technical guide provides an in-depth analysis of the receptor binding affinity of guanfacine, details the experimental protocols used to elucidate these interactions, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
Guanfacine exerts its primary pharmacological effects through the selective activation of alpha-2A adrenergic receptors, particularly in the prefrontal cortex.[1] This agonism at postsynaptic alpha-2A receptors is believed to strengthen the regulation of attention and behavior.[3] The binding of guanfacine to these G-protein coupled receptors initiates a signaling cascade that leads to a reduction in cyclic AMP (cAMP) levels, thereby modulating neuronal activity.[4]
Data Presentation: Receptor Binding Affinity of Guanfacine
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of guanfacine for various receptors. The data is compiled from multiple in vitro studies, providing a comprehensive overview of its selectivity profile.
Table 1: Guanfacine Binding Affinity (Ki) for Adrenergic and Imidazoline Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| Alpha-2A Adrenergic | 50.3 - 93.3 | Human | [3] |
| Alpha-2B Adrenergic | 1,020 - 1,380 | Human | [3][5] |
| Alpha-2C Adrenergic | 1,120 - 3,890 | Human | [3][5] |
| Imidazoline I1 | 19 | Rat | [5] |
Table 2: Guanfacine Functional Activity (EC50) at Adrenergic Receptors
| Receptor Subtype | EC50 (nM) for [35S]GTPγS binding | Species | Reference |
| Alpha-2A Adrenergic | 52 | Not Specified | [5] |
| Alpha-2B Adrenergic | 288 | Not Specified | [5] |
| Alpha-2C Adrenergic | 602 | Not Specified | [5] |
Table 3: Guanfacine Binding Affinity (Ki) for Serotonin Receptors
| Receptor Subtype | Ki (nM) | Species | Notes | Reference |
| 5-HT2B | >5,000 | Human | Guanfacine showed 100-fold lower affinity for the 5-HT2B receptor than for the α2A-adrenergic receptor. | [3] |
Note: A comprehensive screening of guanfacine against a broader panel of CNS receptors (including other serotonin, dopamine, histamine, muscarinic, and opioid receptors) was not publicly available in the format of a full data table at the time of this report. The available data indicates high selectivity for the alpha-2A adrenergic receptor.
Experimental Protocols
The determination of guanfacine's receptor binding affinity and functional activity relies on a suite of established in vitro assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. The displacement of this radioligand by an unlabeled compound, such as guanfacine, allows for the determination of the compound's binding affinity (Ki value).
Objective: To determine the equilibrium dissociation constant (Ki) of guanfacine for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human alpha-2A adrenergic receptor).
-
Radioligand with high affinity and specificity for the target receptor (e.g., [3H]-clonidine for alpha-2 adrenergic receptors).
-
Unlabeled guanfacine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled guanfacine and a constant amount of the receptor-containing cell membranes.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of guanfacine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a Gi/o-coupled receptor, such as the alpha-2A adrenergic receptor, stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable signal upon receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of guanfacine in activating the alpha-2A adrenergic receptor.
Materials:
-
Cell membranes expressing the alpha-2A adrenergic receptor and associated G-proteins.
-
[35S]GTPγS.
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Incubation Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of guanfacine in the assay buffer.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Signal Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the retained radioactivity using a scintillation counter.
-
SPA Method: If using SPA beads, the beads are coated with a scintillant that emits light when the [35S]GTPγS-bound G-protein comes into close proximity. The light emission is then measured using a microplate scintillation counter.
-
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the guanfacine concentration. The EC50 (the concentration of guanfacine that produces 50% of the maximal response) and Emax (the maximum response) are determined from the resulting dose-response curve.
cAMP Functional Assay
The activation of Gi-coupled receptors like the alpha-2A adrenergic receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). Functional assays that measure changes in cAMP levels are used to quantify the inhibitory effect of agonists like guanfacine.
Objective: To measure the inhibitory effect of guanfacine on adenylyl cyclase activity by quantifying the reduction in cAMP levels.
Materials:
-
Whole cells expressing the alpha-2A adrenergic receptor.
-
Forskolin (B1673556) (an activator of adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF or AlphaScreen-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of guanfacine.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in the assay signal corresponds to an increase in intracellular cAMP, and thus an increase in signal indicates inhibition of cAMP production.
-
Data Analysis: Plot the assay signal as a function of the guanfacine concentration. The IC50 value, representing the concentration of guanfacine that causes a 50% inhibition of the forskolin-stimulated cAMP production, is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of Guanfacine at the Alpha-2A Adrenergic Receptor
Caption: Guanfacine's signaling cascade at the α2A-adrenergic receptor.
Experimental Workflow for a Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Conclusion
This compound demonstrates high selectivity and affinity for the alpha-2A adrenergic receptor. Its mechanism of action, centered on the modulation of the cAMP signaling pathway in the prefrontal cortex, provides a clear rationale for its therapeutic efficacy in ADHD. The experimental protocols detailed herein represent the foundational methodologies for characterizing the pharmacological profile of guanfacine and similar compounds. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development, offering a comprehensive understanding of guanfacine's molecular interactions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Guanfacine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfacine (B1203898) hydrochloride is a selective α2A-adrenergic receptor agonist primarily used in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD). This document provides a detailed protocol for the chemical synthesis and subsequent purification of Guanfacine Hydrochloride, intended for research and development purposes. The synthesis route described is a common and effective method starting from 2,6-dichlorophenylacetonitrile (B146609). The protocol includes step-by-step instructions for the synthesis of the intermediate, methyl 2,6-dichlorophenylacetate, its reaction with guanidine (B92328) to form guanfacine, and the final conversion to and purification of this compound.
Introduction
Guanfacine acts on the central nervous system to reduce sympathetic nerve impulses, leading to a decrease in peripheral vascular resistance and heart rate. Its selectivity for the α2A-adrenergic receptor subtype is a key feature of its pharmacological profile. The synthesis of this compound can be achieved through several routes. This protocol details a widely utilized method involving the condensation of a 2,6-dichlorophenylacetic acid derivative with guanidine.[1][2]
Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound. Please note that actual yields and purity may vary depending on reaction conditions and the scale of the synthesis.
| Parameter | Value | Notes |
| Synthesis | ||
| Starting Material | 2,6-dichlorophenylacetonitrile | - |
| Intermediate | Methyl 2,6-dichlorophenylacetate | - |
| Final Product | This compound | White to off-white crystalline powder[1] |
| Purification | ||
| Method | Recrystallization | From 95% ethanol (B145695) is a common method.[1][3] |
| Solubility | ||
| Water | Sparingly soluble | Higher solubility at lower pH.[1] |
| Ethanol | ~25 mg/mL | [4] |
| DMSO | ~30 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
Experimental Protocols
Part 1: Synthesis of Methyl 2,6-dichlorophenylacetate (Intermediate)
This protocol outlines the alcoholysis of 2,6-dichlorophenylacetonitrile to form the methyl ester intermediate.[1][2]
Materials:
-
2,6-dichlorophenylacetonitrile
-
Concentrated Sulfuric Acid
-
Ethyl acetate (B1210297)
-
Water
-
Suitable drying agent (e.g., anhydrous sodium sulfate)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve 2,6-dichlorophenylacetonitrile in methanol.
-
Slowly and carefully add concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to 80°C and maintain it under reflux for 12 hours.[1]
-
After cooling the reaction mixture to room temperature, slowly add it to a larger volume of methanol containing a small amount of water, with continuous stirring.[1]
-
Remove the methanol by distillation, for instance, using a rotary evaporator.[1]
-
To the remaining residue, add water and perform an extraction with ethyl acetate.[1]
-
Collect the organic layer and wash it with water.
-
Dry the organic layer over a suitable drying agent.
-
Evaporate the ethyl acetate using a rotary evaporator to obtain crude methyl 2,6-dichlorophenylacetate.[5]
Part 2: Synthesis of Guanfacine
This part of the protocol describes the reaction of the intermediate with guanidine.[1]
Materials:
-
Crude methyl 2,6-dichlorophenylacetate
-
Guanidine
-
Reaction flask
-
Stirring apparatus
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the crude methyl 2,6-dichlorophenylacetate in isopropanol.
-
In a separate container, prepare a solution of guanidine in isopropanol.
-
Add the methyl 2,6-dichlorophenylacetate solution to the guanidine solution.
-
Stir the resulting reaction mixture at room temperature for 10 hours. During this time, the guanfacine product is expected to precipitate.[1]
-
Collect the precipitated crude guanfacine by vacuum filtration.[1]
Part 3: Formation and Purification of this compound
This final section details the conversion of crude guanfacine to its hydrochloride salt and its subsequent purification.[1][5]
Materials:
-
Crude guanfacine
-
Isopropanol or 95% Ethanol
-
Hydrochloric acid (e.g., concentrated HCl or a solution in ethanol)
-
Reaction flask or beaker
-
Stirring apparatus
-
pH meter or pH indicator paper
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Suspend the crude guanfacine in isopropanol or 95% ethanol.[1][5]
-
While stirring, adjust the pH of the suspension to approximately 1-2 by the dropwise addition of hydrochloric acid.[1][5]
-
Stir the mixture at room temperature for 30-40 minutes.[5]
-
If any insoluble impurities are present, filter the mixture.[1]
-
Concentrate the filtrate under reduced pressure to induce the crystallization of this compound.[1] Alternatively, cooling the solution can also promote crystallization.[5]
-
Collect the this compound crystals by vacuum filtration.
-
For further purification, the crude this compound can be recrystallized. A common method is to dissolve the crude product in hot 95% ethanol and then allow it to cool slowly to form crystals.[3]
-
Filter the recrystallized product and dry it under vacuum.
Workflow and Diagrams
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction of this compound and Preparing Methods [yacooscience.com]
- 3. CN106831496A - The preparation method of this compound - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Preparation methods of this compound [yacooscience.com]
Application Notes and Protocols: Guanfacine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies using Guanfacine (B1203898) Hydrochloride in various animal models. The information covers its mechanism of action, established experimental protocols, and key data for effective study design.
Introduction
Guanfacine Hydrochloride is a selective alpha-2A adrenergic receptor (α2A-AR) agonist.[1] It is primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension.[1] In preclinical research, guanfacine is a valuable tool for investigating the role of the noradrenergic system in cognitive functions governed by the prefrontal cortex (PFC), such as working memory, attention, and impulse control.[1][2] Its mechanism involves modulating neuronal circuits in the PFC, making it a key compound for studying psychiatric and neurodevelopmental disorders.[2][3] The Spontaneously Hypertensive Rat (SHR) is considered the most validated animal model for ADHD, exhibiting hyperactivity, impulsivity, and attention deficits that are ameliorated by guanfacine.[3][4]
Mechanism of Action: α2A-Adrenergic Receptor Signaling
Guanfacine exerts its therapeutic effects by acting on postsynaptic α2A-ARs located on the dendritic spines of pyramidal neurons in the prefrontal cortex.[5][6][7] This action strengthens PFC network connectivity and enhances neuronal firing, which are crucial for executive functions.[2][8]
The binding of guanfacine to the G-protein coupled α2A-AR inhibits the enzyme adenylyl cyclase.[6] This leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][5] Lower cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and opening of potassium (K+) channels.[2][7] By closing these K+ channels, guanfacine strengthens synaptic connections, enhances the signal of PFC networks, and improves cognitive functions.[2][9]
Common Animal Models and Dosage Regimens
The selection of an appropriate animal model and dose range is critical for the successful evaluation of this compound. The most commonly used models are rodents (rats and mice) and non-human primates.
Table 1: this compound Dosing in Rodent Models
| Animal Model | Strain | Behavioral Assay Application | Dose Range (mg/kg) | Route of Admin. | Key Findings & Notes | Citations |
|---|---|---|---|---|---|---|
| Rat | Spontaneously Hypertensive Rat (SHR) | ADHD Model (Attention, Impulsivity, Hyperactivity) | 0.075 - 0.6 | i.p. | Normalizes hyperactivity, impulsivity, and attention deficits at higher doses (0.3-0.6 mg/kg). | [3][4] |
| Rat | Wistar | Cocaine-induced Impairments | 0.1 - 1.0 | i.p. | Attenuated cocaine-associated deficits in inhibitory response control. | [10][11] |
| Mouse | Neurofibromatosis Type 1 (Nf1+/-) | ADHD Model (Impulsivity, Hyperactivity) | 0.1 - 0.3 | i.p. | 0.3 mg/kg dose reduced hyperactivity and impulsive choice. | [12][13][14] |
| Mouse | NK1R-/- | ADHD Model (Attention, Impulsivity) | 0.1 - 1.0 | i.p. | Low dose (0.1 mg/kg) improved attention; high dose (1.0 mg/kg) reduced impulsivity but may be sedative. | [15][16] |
| Mouse | C57BL/6J (Wild-Type) | Working Memory | Not specified, but effective | Systemic | Improves working memory performance in delayed alternation tasks. |[2] |
Note: Doses are often calculated as the weight of the base drug. The conversion factor is approximately 1.15 mg of this compound salt to 1.0 mg of guanfacine base.[3] Always dissolve in a suitable vehicle, such as 0.9% saline. Administer at a standard volume, for example, 1 mL/kg.[12][14]
Experimental Workflow and Protocols
A typical experimental workflow for evaluating the behavioral effects of guanfacine involves several key stages, from animal preparation to data analysis.
-
Objective: To assess hyperactivity and anxiety-like behavior in rodent models. Guanfacine is expected to reduce hyperactivity.[12][13]
-
Materials:
-
Open field arena (e.g., 40x40x40 cm), typically made of a non-porous material for easy cleaning.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., AnyMaze, EthoVision).
-
This compound solution and vehicle (0.9% saline).
-
Syringes and needles for injection.
-
70% ethanol (B145695) for cleaning.
-
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 0.1, 0.3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[12][14]
-
Allow for a 30-minute pre-treatment period in the home cage.[15]
-
Gently place the animal in the center of the open field arena.
-
Record the session for a specified duration (e.g., 15-60 minutes).[13]
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Collection:
-
Total Distance Traveled: A measure of general locomotor activity.
-
Time Spent in Center Zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing Frequency: A measure of exploratory behavior.
-
-
Objective: To measure sustained attention and inhibitory control (impulsivity), key domains affected in ADHD.[10][15]
-
Materials:
-
5-CSRTT operant chambers.
-
Control software for the chambers.
-
This compound solution and vehicle.
-
-
Procedure:
-
Training: Animals are first trained to obtain a food reward by poking their nose into an illuminated aperture. The task difficulty is gradually increased by shortening the stimulus duration and introducing a fixed inter-trial interval (ITI).[10]
-
Baseline Testing: Once performance is stable, establish a baseline with vehicle injections.
-
Drug Testing: a. Administer this compound or vehicle i.p. 30 minutes before placing the animal in the chamber.[10] b. A typical session consists of a set number of trials (e.g., 100) or a maximum duration. c. In each trial, a light appears briefly in one of the five apertures. A correct response (nose poke in the illuminated aperture) is rewarded.
-
-
Data Collection:
-
Accuracy (% Correct): A measure of sustained attention.
-
Omissions: Number of trials with no response, indicating inattention.
-
Premature Responses: Responses made before the stimulus is presented, a key measure of impulsivity.[10]
-
Perseverative Responses: Repeated pokes into an aperture after a correct or incorrect choice.
-
Response Latency: Time taken to make a correct response.
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clarity and ease of comparison across different experimental groups and studies. When interpreting results, it is crucial to consider the dose-response relationship. Low doses of guanfacine may improve attention with minimal side effects, whereas higher doses, while effective at reducing impulsivity and hyperactivity, may also induce sedation, potentially confounding behavioral results.[15] Therefore, including measures of general activity (like in the Open Field Test or trials completed in operant tasks) is essential to control for sedative effects. The positive effects of guanfacine on behavior are often attributed to improved noradrenergic modulation within frontal lobe circuits.[3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. View of Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]
- 7. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 8. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species [pubmed.ncbi.nlm.nih.gov]
- 9. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The behavioural response of mice lacking NK1 receptors to guanfacine resembles its clinical profile in treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The behavioural response of mice lacking NK₁ receptors to guanfacine resembles its clinical profile in treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfacine Hydrochloride: Application Notes & Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Guanfacine Hydrochloride dosage and administration for in vivo rodent studies. The information is intended to guide researchers in designing and executing experiments to investigate the compound's effects on various physiological and behavioral models.
Data Presentation: this compound Dosage in Rodent Studies
The following tables summarize the effective dose ranges of this compound used in various published rodent studies. The dosages are categorized by species and the observed effects.
Table 1: this compound Dosages in Rat Studies
| Dose Range (mg/kg) | Route of Administration | Rat Strain | Key Findings | Reference |
| 0.075 - 0.6 | Intraperitoneal (i.p.) | Spontaneously Hypertensive Rat (SHR), Wistar Kyoto (WKY) | Improved sustained attention, reduced overactivity and impulsiveness in SHR model of ADHD. | |
| 0.25 | Intraperitoneal (i.p.) | Dopamine Transporter Knockout (DAT-KO) rats, Wild Type (WT) | Modulated behavioral deficits in DAT-KO rats, suggesting a role in dopamine-norepinephrine balance.[1] | [1] |
| 0.1 - 1.0 | Intraperitoneal (i.p.) | Not Specified | Attenuated cocaine-related impairments in inhibitory response control.[2] | [2] |
| 0.3 | Intraperitoneal (i.p.) | Not Specified | Increased neuronal activity in the frontal cortex and decreased activity in the caudate putamen and nucleus accumbens. | |
| 0.3 - 5 | Oral | Hypertensive rats | Dose-dependent lowering of systemic blood pressure.[3] | [3] |
Table 2: this compound Dosages in Mouse Studies
| Dose Range (mg/kg) | Route of Administration | Mouse Strain | Key Findings | Reference |
| 0.1, 0.3, 1.0 | Intraperitoneal (i.p.) | NK1R knockout (NK1R-/-), Wild Type (WT) | Low dose (0.1 mg/kg) increased attention in NK1R-/- mice; high dose (1.0 mg/kg) decreased impulsivity in both genotypes.[4][5] | [4][5] |
| 0.1, 0.3 | Intraperitoneal (i.p.) | Neurofibromatosis type 1 (Nf1+/-) | Reduced hyperactivity and impulsivity in a mouse model of Neurofibromatosis type 1.[6] | [6] |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol describes the preparation of a this compound solution for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount: Determine the total volume of dosing solution needed and the desired final concentration (e.g., 1 mg/mL). Calculate the mass of this compound powder required.
-
Dissolution: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the required volume of sterile 0.9% saline to the vial. This compound is sparingly soluble in water, so vortexing may be required.[7] For higher concentrations, the use of a small amount of DMSO followed by dilution with saline may be necessary, or the use of an ultrasonic bath can aid dissolution.[8]
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved and the solution is clear.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is crucial to ensure the sterility of the dosing solution.
-
Storage: Store the prepared solution at 4°C for short-term use. For longer-term storage, consult stability data, though it is generally recommended to prepare fresh solutions. Aqueous solutions are not recommended to be stored for more than one day.[6]
Intraperitoneal (IP) Injection Protocol for Rodents
This protocol provides a step-by-step guide for performing an intraperitoneal injection in rats and mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint:
-
Injection Site Identification: Position the animal with its head tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum on the left side.[5]
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[5]
-
Injection: If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 mL/kg for both rats and mice.[1]
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Mandatory Visualizations
Guanfacine Signaling Pathway
Guanfacine is a selective α2A-adrenergic receptor agonist. Its mechanism of action in the prefrontal cortex involves the inhibition of the cyclic AMP (cAMP) - Protein Kinase A (PKA) signaling pathway.[4][8][9] This leads to the closure of HCN (hyperpolarization-activated cyclic nucleotide-gated) channels and potassium (K+) channels, strengthening synaptic connections and enhancing neuronal firing.[4][10]
Caption: Guanfacine's signaling cascade in prefrontal cortex neurons.
Experimental Workflow for In Vivo Rodent Study
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of this compound in rodents.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Preparing Guanfacine Hydrochloride Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfacine (B1203898) hydrochloride is a selective α2A-adrenergic receptor agonist.[1] It is a valuable tool in neuroscience research, particularly in studies related to attention-deficit/hyperactivity disorder (ADHD), hypertension, and other neurological and psychiatric conditions. This document provides detailed application notes and protocols for the preparation of Guanfacine Hydrochloride solutions for various research applications, ensuring accuracy, reproducibility, and safety in experimental settings.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder.[2] Its solubility is pH-dependent, with greater solubility in acidic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl₂N₃O · HCl | [1] |
| Molecular Weight | 282.6 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~25 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| 0.1 N HCl | 0.420 mg/mL | [2] |
| Acetate Buffer (pH 4.5) | 1.265 mg/mL | [2] |
| Phosphate Buffer (pH 6.8) | 1.302 mg/mL | [2] |
Stability and Degradation
This compound is sensitive to alkaline conditions, showing significant degradation.[3] It is relatively stable under thermal and photolytic stress. Forced degradation studies have identified 2,6-dichlorophenylacetic acid as a major impurity.[4]
Table 3: Stability of this compound under Forced Degradation Conditions
| Condition | Degradation | Major Degradation Product | Reference |
| Alkaline (Base) | Significant | Not specified | [3] |
| Acidic | Observed | Not specified | [3] |
| Oxidative (30% H₂O₂) | Observed | Not specified | [3] |
| Thermal | Stable | - | [3] |
| Photolytic | Stable | - | [3] |
Mechanism of Action and Signaling Pathway
Guanfacine is a selective agonist for the α2A-adrenergic receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the inhibitory G protein, Gi.[2] Upon binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a concentrated stock solution of this compound suitable for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mM). Calculate the mass of this compound needed using its molecular weight (282.6 g/mol ).
-
Dissolution in DMSO:
-
Accurately weigh the calculated amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. This compound is soluble in DMSO at approximately 30 mg/mL.[1]
-
Vortex the solution until the powder is completely dissolved.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution will be added directly to cell culture media, it is recommended to sterilize it by filtration through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to several months). For short-term storage, 4°C is acceptable for a few days.
-
Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Prepare an equivalent DMSO control for your experiments.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 50 µM).
-
Preparation of Final Treatment Media: Add the appropriate volume of the diluted working solution to your cell culture plates containing cells and media to reach the final desired treatment concentration.
-
Control: Prepare a vehicle control by adding the same volume of cell culture medium containing the equivalent concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions.
References
Application Notes and Protocols for Guanfacine Hydrochloride in Animal Models of ADHD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfacine (B1203898) hydrochloride, a selective α2A-adrenergic receptor agonist, is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its mechanism of action, primarily centered on the prefrontal cortex (PFC), involves the modulation of noradrenergic and dopaminergic neurotransmission, leading to improvements in attention, impulse control, and working memory. Animal models are indispensable tools for elucidating the neurobiological underpinnings of ADHD and for the preclinical evaluation of novel therapeutics like guanfacine. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of guanfacine hydrochloride in various animal models of ADHD.
Data Presentation: Efficacy of Guanfacine in Animal Models of ADHD
The following tables summarize the quantitative effects of this compound across different animal models and behavioral paradigms relevant to ADHD.
Table 1: Effect of Guanfacine on Hyperactivity in Animal Models of ADHD
| Animal Model | Behavioral Test | Guanfacine Dose (mg/kg, i.p.) | Outcome | Reference |
| Spontaneously Hypertensive Rat (SHR) | Visual Discrimination Task | 0.3, 0.6 | Normalized overactivity | |
| Neurofibromatosis type 1 (Nf1+/-) Mouse | Open Field Test | 0.1, 0.3 | Decreased total distance traveled | |
| Dopamine (B1211576) Transporter Knockout (DAT-KO) Rat | Hebb-Williams Maze | 0.25 | Minimal reduction in hyperactivity | |
| NK1R-/- Mouse | Light/Dark Exploration Box | 1.0 | Reduced locomotor activity |
Table 2: Effect of Guanfacine on Impulsivity in Animal Models of ADHD
| Animal Model | Behavioral Test | Guanfacine Dose (mg/kg, i.p.) | Outcome | Reference |
| Spontaneously Hypertensive Rat (SHR) | Visual Discrimination Task | 0.3, 0.6 | Normalized impulsiveness | |
| Neurofibromatosis type 1 (Nf1+/-) Mouse | Delay Discounting Task (DDT) | 0.3 | Decreased impulsive choice | |
| NK1R-/- Mouse | 5-Choice Serial Reaction Time Task (5-CSRTT) | 1.0 | Decreased premature responses (impulsivity) | |
| Rat | 5-Choice Serial Reaction Time Task (5-CSRTT) | 0.1 - 1.0 | Dose-dependently decreased premature responses |
Table 3: Effect of Guanfacine on Attention and Working Memory in Animal Models of ADHD
| Animal Model | Behavioral Test | Guanfacine Dose (mg/kg, i.p.) | Outcome | Reference |
| Spontaneously Hypertensive Rat (SHR) | Visual Discrimination Task | 0.3, 0.6 | Improved sustained attention | |
| Dopamine Transporter Knockout (DAT-KO) Rat | Hebb-Williams Maze | 0.25 | Reduced time spent in error zones | |
| NK1R-/- Mouse | 5-Choice Serial Reaction Time Task (5-CSRTT) | 0.1 | Increased attention (reduced omissions) | |
| Aged Rhesus Monkey | Delayed Matching-to-Sample (DMTS) | 0.4 (i.m.) | Attenuated cocaine-induced impairments in accuracy | |
| Wild-type Mouse | Y-Maze | Not specified | Improves working memory performance |
Table 4: Effect of Guanfacine on Sensorimotor Gating in Animal Models of ADHD
| Animal Model | Behavioral Test | Guanfacine Administration | Outcome | Reference |
| Dopamine Transporter Knockout (DAT-KO) Rat | Prepulse Inhibition (PPI) | Acute and Repeated | Ameliorated PPI deficits |
Table 5: Neurochemical Effects of Guanfacine in the Prefrontal Cortex
| Animal Model | Method | Guanfacine Administration | Effect on Neurotransmitter Levels | Reference |
| Rat | Microdialysis | Chronic (14 days, 0.12 mg/kg/day) | Increased basal extracellular dopamine and norepinephrine (B1679862) | |
| Rat | Microdialysis | Acute | Decreased norepinephrine release |
Signaling Pathways and Experimental Workflows
Guanfacine's signaling cascade in prefrontal cortex neurons.
Guanfacine Hydrochloride in Preclinical Research: Application Notes and Protocols for Neurobehavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Guanfacine (B1203898) Hydrochloride in preclinical trials, with a focus on rodent and non-human primate models of cognitive and behavioral disorders. This document includes detailed protocols for solution preparation and administration, as well as methodologies for key behavioral assays.
Introduction to Guanfacine Hydrochloride
This compound is a selective alpha-2A adrenergic receptor agonist.[1][2] Its mechanism of action is primarily attributed to its activity in the prefrontal cortex (PFC), a brain region critical for executive functions such as attention, working memory, and impulse control.[2][3][4] By stimulating postsynaptic alpha-2A adrenoceptors on dendritic spines of PFC pyramidal neurons, guanfacine modulates downstream signaling pathways, ultimately strengthening PFC network connectivity and enhancing cognitive functions.[4] This has made it a significant compound of interest in preclinical research for attention-deficit/hyperactivity disorder (ADHD) and other cognitive deficits.[1][3][5]
Mechanism of Action: Signaling Pathway
Guanfacine's therapeutic effects are believed to stem from its ability to mimic the action of norepinephrine (B1679862) at alpha-2A adrenergic receptors in the prefrontal cortex.[3] This interaction initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP) by adenylyl cyclase.[4] The subsequent decrease in cAMP levels leads to reduced protein kinase A (PKA) activity, which in turn results in the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (K+) channels on the dendritic spines of prefrontal neurons.[4] The closure of these channels strengthens synaptic connectivity, enhances neuronal firing, and ultimately improves the cognitive functions regulated by the prefrontal cortex.[4]
References
- 1. Attention Deficit Hyperactivity Disorder | Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model | springermedicine.com [springermedicine.com]
- 2. Evaluating this compound in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guanfacine Hydrochloride for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of Guanfacine (B1203898) Hydrochloride in the context of hypertension research. Guanfacine is a selective alpha-2A (α2A) adrenergic receptor agonist that centrally modulates sympathetic outflow, leading to a reduction in blood pressure.[1]
Pharmacological Profile
Guanfacine hydrochloride is a centrally acting antihypertensive agent.[2] Its primary mechanism of action is the stimulation of central α2-adrenergic receptors, which reduces sympathetic nerve impulses from the vasomotor center to the heart and blood vessels.[2] This leads to a decrease in peripheral vascular resistance and a reduction in heart rate.[2][3]
Receptor Binding Affinity
Guanfacine displays selectivity for the α2A-adrenergic receptor subtype. The binding affinities (Ki) and functional potencies (EC50) are summarized below.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) - [35S]GTPγS Binding |
| α2A-Adrenergic | 93 nM[4] | 52 nM[4] |
| α2B-Adrenergic | 1,380 nM[4] | 288 nM[4] |
| α2C-Adrenergic | 3,890 nM[4] | 602 nM[4] |
| Imidazoline I1 | 19 nM[4] | Not Applicable |
Solubility of this compound
Proper solubilization is critical for both in vitro and in vivo experiments.
| Solvent/Medium | Approximate Solubility |
| Water | ~20-50 mg/mL (may require sonication or gentle warming)[5][6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[4][7] |
| Ethanol | ~25 mg/mL[4][7] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4][7] |
| Dimethylformamide (DMF) | ~30 mg/mL[4][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for administration to animal models of hypertension.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, dissolve the powder in a small volume of sterile PBS (pH 7.2). The solubility in PBS is approximately 10 mg/mL.[4]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Bring the solution to the final desired concentration with sterile PBS.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Aqueous solutions are not recommended for storage for more than one day.[4]
Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[8][9][10]
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls (age 12-16 weeks).
-
This compound solution (prepared as in Protocol 1).
-
Vehicle control (sterile PBS).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).[3][11]
-
Animal handling and restraint devices.
Procedure:
-
Acclimatize the animals to the housing conditions and blood pressure measurement procedure for at least one week.
-
Record baseline systolic and diastolic blood pressure and heart rate for all animals for 3 consecutive days.
-
Divide the SHR animals into treatment and vehicle control groups. A group of WKY rats will serve as a normotensive control.
-
Administer this compound (e.g., 0.3-5 mg/kg, orally or intraperitoneally) or vehicle to the respective groups once daily for the duration of the study (e.g., 2-4 weeks).[4]
-
Measure blood pressure and heart rate at consistent time points post-administration (e.g., 2, 4, 8, and 24 hours) on selected days throughout the study.
-
At the end of the study, collect blood samples for biomarker analysis (see Protocols 5 & 6).
-
Euthanize the animals according to approved institutional guidelines.
Protocol 3: In Vitro Receptor Binding Assay
This competitive radioligand binding assay determines the affinity of this compound for the α2A-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor.
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).[12]
-
Wash Buffer (ice-cold Assay Buffer).
-
Non-specific binding control (e.g., 10 µM Phentolamine).[13]
-
Glass fiber filters (GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation (e.g., 2-20 µg protein per well).[14]
-
Add the competing ligand (this compound) at various concentrations.
-
For total binding, add buffer. For non-specific binding, add the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.[13]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).
Protocol 4: In Vitro Functional Assay - GTPγS Binding
This assay measures the G-protein activation following α2A-adrenergic receptor stimulation by Guanfacine, confirming its agonist activity.[15][16]
Materials:
-
Cell membranes expressing the α2A-adrenergic receptor.
-
[35S]GTPγS.
-
This compound.
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, GDP, and this compound at various concentrations.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate (e.g., 60 minutes at 30°C).
-
Terminate the reaction by filtration.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax for G-protein activation.
Protocol 5: Measurement of Plasma Norepinephrine
This protocol outlines the measurement of a key biomarker that is expected to decrease following Guanfacine administration.
Materials:
-
Rat plasma samples.
-
Perchloric acid (PCA).
-
Internal standard (e.g., dihydroxybenzylamine - DHBA).[17]
-
Tris buffer.
-
HPLC system with electrochemical detection.[18]
Procedure:
-
Collect blood from animals into EDTA-containing tubes and centrifuge to obtain plasma.
-
Deproteinize the plasma samples by adding PCA containing the internal standard.[17]
-
Centrifuge and collect the supernatant.
-
Extract catecholamines from the supernatant using alumina at a basic pH.[17]
-
Wash the alumina to remove impurities.
-
Elute the catecholamines from the alumina with PCA.[17]
-
Inject the eluate into the HPLC-ECD system for quantification of norepinephrine.
Protocol 6: Measurement of Plasma Renin Activity
This protocol measures another important biomarker in hypertension research, which may be affected by Guanfacine's mechanism of action.
Materials:
-
Rat plasma samples (collected in EDTA tubes).
-
Angiotensin I radioimmunoassay (RIA) kit or ELISA kit.
-
Incubation buffer (pH 6.5).[19]
-
Inhibitors of angiotensinases.
Procedure:
-
Collect blood samples and prepare plasma.
-
Incubate the plasma at 37°C in the presence of angiotensinase inhibitors to generate Angiotensin I.[19] A parallel sample is kept at 4°C to measure baseline Angiotensin I.
-
Terminate the enzymatic reaction.
-
Measure the amount of generated Angiotensin I using a commercially available RIA or ELISA kit.
-
Calculate the plasma renin activity, typically expressed as ng of Angiotensin I generated per mL of plasma per hour.
Visualizations
Caption: Signaling pathway of Guanfacine in reducing sympathetic outflow.
Caption: Experimental workflow for in vivo efficacy testing of Guanfacine.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Introduction of this compound and Preparing Methods [yacooscience.com]
- 2. Preparation methods of this compound [yacooscience.com]
- 3. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Guanfacine Hydrochloride Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanfacine (B1203898) Hydrochloride and encountering solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Guanfacine Hydrochloride?
This compound is described as sparingly soluble in water.[1][2][3] Its solubility is significantly influenced by the pH of the aqueous medium.
Q2: How does pH affect the solubility of this compound?
This compound, a weakly basic drug, exhibits pH-dependent solubility, being more soluble in acidic conditions and less soluble at higher pH values.[1][4][5] This is a critical factor to consider when preparing aqueous solutions for experiments.
Q3: Are there specific solubility values available for this compound in different aqueous solutions?
Yes, several studies have reported the solubility of this compound in various aqueous media. The table below summarizes this data for easy comparison.
Data Presentation: Solubility of this compound
| Solvent/Medium | Temperature | Solubility | Reference |
| Water | Room Temperature | Sparingly soluble | [3] |
| Water | Room Temperature | 0.163 mg/mL | [6] |
| Water | 60°C | 12 mg/mL | [7][8] |
| H2O | Not Specified | 20 mg/mL (with sonication) | |
| H2O | Not Specified | ≥50.6 mg/mL (with gentle warming) | [9] |
| 0.1 N HCl | Room Temperature | 0.420 mg/mL | [2][6] |
| Acetate (B1210297) Buffer (pH 4.5) | Room Temperature | 1.265 mg/mL | [2][6] |
| Phosphate Buffer (pH 6.8) | Room Temperature | 1.302 mg/mL | [2][6] |
| PBS (pH 7.2) | Not Specified | ~10 mg/mL |
Q4: What organic solvents can be used to dissolve this compound?
This compound is soluble in several organic solvents, which can be useful for preparing stock solutions.[10]
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~25 mg/mL | |
| DMSO | ~30 mg/mL | |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL |
Note: When using organic solvents to prepare stock solutions for biological experiments, it is crucial to ensure that the final concentration of the organic solvent is insignificant to avoid any physiological effects.[10]
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in water.
-
Cause: this compound has limited solubility in neutral water.
-
Troubleshooting Steps:
-
Lower the pH: Acidify the water with a small amount of a suitable acid (e.g., HCl) to a pH below the pKa of Guanfacine (approximately 7.69) to increase solubility.[2]
-
Gentle Heating: As indicated by the data, solubility increases with temperature. Gentle warming and sonication can aid dissolution.[8][11][9]
-
Use a Buffer: Prepare your solution in an acidic buffer (e.g., acetate buffer pH 4.5) where solubility is higher.[1][2][6]
-
Issue 2: Precipitation occurs when diluting a stock solution of this compound into an aqueous buffer.
-
Cause: This is likely due to the pH of the final buffer being higher than the pH of the stock solution, leading to the drug precipitating out as it is no longer in a sufficiently acidic environment.
-
Troubleshooting Steps:
-
Check Buffer pH: Ensure the pH of the final aqueous buffer is low enough to maintain the solubility of the desired final concentration of this compound.
-
Slow Addition: Add the stock solution to the buffer slowly while stirring vigorously to allow for better dispersion and dissolution.
-
Pre-acidify the Buffer: If possible, slightly lower the pH of the destination buffer before adding the this compound stock solution.
-
Issue 3: Aqueous solutions of this compound are not stable.
-
Cause: Aqueous solutions of this compound may not be stable for long periods. It is recommended not to store aqueous solutions for more than one day.[10]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound fresh for each experiment.
-
Storage Conditions: If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light. However, fresh preparation is strongly advised.
-
Experimental Protocols
Protocol for Equilibrium Solubility Determination (Shake-Flask Method) [1]
This protocol details the steps to determine the thermodynamic equilibrium solubility of this compound.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, various pH buffers)
-
Volumetric flasks
-
Sealed containers (e.g., scintillation vials)
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Solvent Preparation: Prepare the desired solvents or buffer solutions and accurately measure their pH.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the sealed containers in a temperature-controlled shaker (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the samples to settle. Carefully withdraw a sample of the supernatant.
-
Separation of Undissolved Solid: Centrifuge the collected sample to pellet any remaining solid particles.
-
Filtration: Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any fine undissolved particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL based on the concentration determined by HPLC.
Visualizations
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Troubleshooting logic for this compound dissolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. drugs.com [drugs.com]
- 4. WO2014174119A1 - Sustained release guanfacine hcl containing formulation - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. GUANFACINE HCL | 29110-48-3 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. apexbt.com [apexbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
pH adjustment for Guanfacine Hydrochloride solubility.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of Guanfacine (B1203898) Hydrochloride, focusing on pH adjustment to address solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is Guanfacine Hydrochloride and what is its primary mechanism of action?
This compound is a selective alpha-2A adrenergic receptor agonist.[1][2] Its primary mechanism of action involves stimulating these receptors in the prefrontal cortex, which leads to the inhibition of the cAMP-PKA signaling pathway.[1][3][4] This action strengthens the connectivity of the prefrontal cortical network, enhancing executive functions such as working memory and attention.[1][3]
Q2: What are the general solubility characteristics of this compound?
This compound is a white to off-white powder.[5][6] It is described as sparingly soluble in water and alcohol, and slightly soluble in acetone.[5] Its solubility is notably pH-dependent, with increased solubility observed at lower pH values.[5][7]
Q3: In which organic solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol (B145695), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[8] The approximate solubility is around 25 mg/mL in ethanol and about 30 mg/mL in DMSO and DMF.[8]
Q4: How should this compound solutions be stored?
Aqueous solutions of this compound are not recommended for storage for more than one day.[8] For long-term stability, stock solutions should be stored at -20°C or -80°C.[8] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[9]
Data Presentation: Solubility Profile
The solubility of this compound is significantly influenced by the pH of the solvent. The following table summarizes its solubility in various aqueous media.
| Solvent/Medium | pH | Temperature | Solubility |
| Water | Not Specified | Room Temperature | Sparingly soluble[5] |
| Water | Not Specified | Room Temperature | 0.163 mg/mL[5] |
| 0.1 N HCl | ~1 | Room Temperature | 0.420 mg/mL[5][6] |
| Acetate (B1210297) Buffer | 4.5 | Room Temperature | 1.265 mg/mL[5][6] |
| Phosphate Buffer | 6.8 | Room Temperature | 1.302 mg/mL[5][6] |
| PBS | 7.2 | Not Specified | ~10 mg/mL[5][8] |
Experimental Protocols
Protocol for pH Adjustment to Enhance this compound Solubility
This protocol outlines the steps to increase the aqueous solubility of this compound by adjusting the pH of the solution.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or deionized)
-
Acidifying agent (e.g., 0.1 N Hydrochloric Acid)
-
Alkalizing agent (e.g., 0.1 N Sodium Hydroxide)
-
Calibrated pH meter with electrode
-
Stir plate and magnetic stir bar
-
Volumetric flasks and pipettes
-
0.22 µm or 0.45 µm syringe filters
Procedure:
-
Initial Dispersion: Weigh the desired amount of this compound powder and add it to a volumetric flask. Add a portion of the high-purity water (e.g., 70-80% of the final volume) to disperse the powder.
-
Stirring: Place a magnetic stir bar in the flask and place the flask on a stir plate. Begin stirring at a moderate speed to create a suspension.
-
Initial pH Measurement: Calibrate the pH meter according to the manufacturer's instructions.[10] Carefully immerse the pH electrode into the suspension and record the initial pH.
-
pH Adjustment:
-
To decrease the pH and increase solubility, add the acidifying agent (0.1 N HCl) dropwise to the suspension.
-
Monitor the pH continuously. Allow the reading to stabilize after each addition before adding more acid.
-
Continue adding the acid until the this compound is fully dissolved, or the target pH is reached. A lower pH generally results in higher solubility.[5][7]
-
-
Final Volume Adjustment: Once the compound is dissolved and the target pH is achieved, add high-purity water to reach the final desired volume in the volumetric flask.
-
Final pH Check: Measure the pH of the final solution to ensure it is at the desired value.
-
Filtration (Optional): If any particulates remain, or if a sterile solution is required, filter the solution through a 0.22 µm or 0.45 µm syringe filter.
-
Storage: Store the resulting solution appropriately, keeping in mind that aqueous solutions are best used fresh.[8]
Troubleshooting Guide
Q5: I've added this compound to water, and it's not dissolving. What should I do?
Answer: this compound has limited solubility in neutral water.[5] To dissolve it, you will likely need to lower the pH of the solution. Follow the "Protocol for pH Adjustment" above by adding a dilute acid like 0.1 N HCl dropwise while stirring until the powder dissolves.
Q6: My solution became cloudy or a precipitate formed after I adjusted the pH. What happened?
Answer: This can happen if the pH was adjusted too quickly or if the pH was raised after the compound was dissolved at a lower pH. This compound is more soluble at acidic pH.[7] If you increase the pH towards neutral or alkaline, the compound may precipitate out of solution. To resolve this, try re-acidifying the solution. For future preparations, ensure the pH is maintained in the acidic range where this compound is soluble.
Q7: I'm concerned about the stability of this compound in an acidic solution. Is this a valid concern?
Answer: While lowering the pH increases solubility, extreme pH values can sometimes lead to chemical degradation of a compound. Guanfacine has been noted to be sensitive to alkaline conditions.[6] It is recommended to use the mildest acidic conditions necessary to achieve the desired concentration and to use the solution as quickly as possible. If long-term stability is a concern, conducting a stability study at your target pH and storage conditions is advisable.
Q8: Can I use a buffer instead of just adding acid?
Answer: Yes, using a buffer is highly recommended, especially for in vitro and in vivo experiments where maintaining a stable pH is critical. You can prepare a buffer at a pH where this compound is known to be soluble (e.g., an acetate buffer at pH 4.5).[5][6] Dissolve the this compound directly into the prepared buffer. This will help prevent pH fluctuations.
Q9: The pH of my final solution is slightly different from my target. How do I make fine adjustments?
Answer: When you are close to your target pH, use a more dilute solution of your acidifying or alkalizing agent (e.g., 0.01 N HCl or 0.01 N NaOH). Add the reagent very slowly, one drop at a time, allowing the solution to fully mix and the pH meter to stabilize before adding more. This will give you more precise control over the final pH.
Mandatory Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. WO2014174119A1 - Sustained release guanfacine hcl containing formulation - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SOP for Operation and Calibration of pH Meter | Pharmaguideline [pharmaguideline.com]
Guanfacine Hydrochloride Stability in Experimental Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Guanfacine (B1203898) Hydrochloride in experimental buffers. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of Guanfacine Hydrochloride in aqueous solutions?
A1: this compound's stability is highly dependent on the pH of the solution. It is most stable in acidic conditions and shows significant degradation in alkaline environments.[1][2][3] Slight degradation can also occur under neutral and oxidative conditions.[1][2][3] The compound is generally stable under thermal and photolytic stress.[1][2][3]
Q2: How does pH affect the stability of this compound?
A2: this compound is considerably more stable at lower pH values. As the pH increases, particularly into neutral and alkaline ranges, its stability decreases.[4] Forced degradation studies have shown that the drug is highly sensitive to alkaline conditions, leading to significant degradation.[1][3] It is also sensitive to acidic conditions, although to a lesser extent than alkaline conditions.[1][3]
Q3: What is the solubility of this compound in common buffers and solvents?
A3: this compound is described as sparingly soluble in water, methanol (B129727), and ethanol, and slightly soluble in acetone.[1] Its solubility in aqueous buffers is pH-dependent. For specific solubility data, please refer to the table below.
Q4: What is the recommended storage condition for this compound solutions?
A4: Given its pH-dependent stability, it is recommended to store aqueous solutions of this compound at acidic pH and at low temperatures (2-8°C) for short-term storage. For instance, stock solutions in methanol can be stable for at least 9 days when stored at 2-8°C.[5] One supplier does not recommend storing aqueous solutions for more than one day.[6] Solid crystalline this compound is stable for at least four years when stored at -20°C.[6]
Quantitative Data Summary
The following tables summarize the stability and solubility data for this compound.
Table 1: pH-Dependent Stability of this compound in Solution [4]
| pH | % Assay Remaining at 8 hours | % Assay Remaining at 16 hours |
| 1.2 | 101.1 | 101.6 |
| 2.2 | 100.4 | Not Reported |
| 4.5 | 98.9 | Not Reported |
| 6.8 | 93.7 | 86.3 |
| 7.5 | 92.2 | 84.0 |
Table 2: Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer | Solubility (mg/mL) |
| 0.1 N HCl | 0.420[1] |
| Acetate (B1210297) Buffer (pH 4.5) | 1.265[1] |
| Phosphate Buffer (pH 6.8) | 1.302[1] |
| PBS (pH 7.2) | ~10[6] |
| Ethanol | ~25[6] |
| DMSO | ~30[6] |
| Dimethylformamide (DMF) | ~30[6] |
Table 3: Summary of Forced Degradation Studies [1][2][3][7][8]
| Stress Condition | Observation |
| Acid Hydrolysis | Sensitive to degradation |
| Alkaline Hydrolysis | Highly sensitive, significant degradation |
| Oxidative | Slight degradation |
| Neutral (Water) | Slight degradation |
| Thermal | Stable |
| Photolytic | Stable |
Troubleshooting Guide
Q: My this compound solution shows unexpected degradation. What could be the cause?
A: Unexpected degradation is often linked to the pH of your experimental buffer. This compound is known to be unstable in neutral to alkaline conditions.[1][4]
-
Check the pH of your buffer: Ensure the pH is in the acidic range where Guanfacine is more stable.
-
Buffer composition: Certain buffer components might catalyze degradation. If possible, test the stability in a simpler acidic buffer system.
-
Storage conditions: Avoid storing aqueous solutions for extended periods, especially at room temperature.[6] Prepare fresh solutions for your experiments whenever possible.
Q: I am having trouble dissolving this compound in my aqueous buffer.
A: Solubility can be a challenge, as it is sparingly soluble in water.[1]
-
Adjust the pH: Solubility is generally better in acidic conditions.
-
Co-solvents: Consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol, and then diluting it into your aqueous buffer.[6] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[6]
-
Sonication: Gentle sonication may aid in the dissolution of the compound.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative method for assessing the stability of this compound, based on published literature.[1][7]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).[7][8]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
-
50mM Ammonium acetate and acetonitrile (B52724) (65:35, v/v).[7]
-
0.1% Orthophosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) in a gradient elution.[1]
-
-
Flow Rate: 0.3 - 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[7]
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile).[1][7] Further dilute to a working concentration (e.g., 300 µg/mL).[7]
-
Sample Preparation for Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in diluent, add 1.0 N HCl, and keep at room temperature for a specified time (e.g., 3 hours). Neutralize the solution with 1.0 N NaOH to pH 7 before dilution to the final volume.[7]
-
Base Hydrolysis: Dissolve this compound in diluent, add 0.1 N NaOH, and reflux at 60°C for a specified time (e.g., 1 hour). Neutralize the solution with 0.1 N HCl to pH 7 before dilution to the final volume.[7]
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 30% H₂O₂).[7]
-
Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 80°C) for 24 hours, then dissolve and dilute to the final concentration.[7]
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for a specified duration (e.g., 48 hours), then dissolve and dilute to the final concentration.[7]
-
3. Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.[7]
Visualizations
Signaling Pathway of Guanfacine
Caption: Guanfacine's signaling pathway in prefrontal cortex neurons.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Degradation Products of this compound API: Development and Validation of a Stability-indicating Reversed Phase UHPLC Method | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. US9962345B2 - Oral liquid compositions of guanfacine - Google Patents [patents.google.com]
- 5. Method development and validation of Guanfacine in rat plasma by liquid chromatography–tandem mass spectrometry: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sid.ir [sid.ir]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Guanfacine Hydrochloride In Vitro Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the in vitro degradation of Guanfacine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in vitro?
A1: this compound is susceptible to degradation under several conditions. Forced degradation studies have shown that the primary factors are hydrolysis, particularly under alkaline and acidic conditions, and to a lesser extent, oxidation. The molecule is relatively stable under thermal and photolytic stress.[1][2]
Q2: What are the main degradation products of this compound?
A2: Two major degradation products have been identified and characterized in forced degradation studies, commonly denoted as DP1 and DP2.[1][2] The formation of these products is primarily due to the hydrolysis of the amide bond in the Guanfacine molecule.
Q3: What are the recommended storage conditions for this compound powder and solutions?
A3: For the solid (powder) form, it is recommended to store this compound in a tightly closed container in a dry, well-ventilated place, and under refrigerated conditions.[3][4] Aqueous solutions of this compound are not recommended to be stored for more than one day.[5] For longer-term storage of solutions, it is advisable to use organic solvents like ethanol, DMSO, or DMF and store at -20°C.[5]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is highly sensitive to pH. It shows significant degradation in alkaline (basic) conditions and is also sensitive to acidic conditions.[1][2] Slight degradation has been observed in neutral (water) conditions.[1] Therefore, it is crucial to control the pH of the experimental medium to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low Guanfacine concentration in my assay. | Degradation due to inappropriate pH of the medium. | Buffer the experimental medium to a pH where Guanfacine is more stable. Based on forced degradation studies, neutral to slightly acidic conditions are preferable to alkaline conditions. |
| Degradation due to prolonged storage of aqueous solutions. | Prepare fresh aqueous solutions of this compound for each experiment. If a stock solution is necessary, dissolve it in an appropriate organic solvent (e.g., DMSO, ethanol) and store at -20°C.[5] | |
| Oxidative degradation from components in the cell culture medium or other reagents. | If oxidation is suspected, consider degassing buffers or adding antioxidants to the medium, if compatible with the experimental setup. | |
| Appearance of unknown peaks in my chromatogram (e.g., HPLC, LC-MS). | Formation of degradation products. | Compare the retention times of the unknown peaks with those of known Guanfacine degradation products (DP1 and DP2) if standards are available. Review the experimental conditions (pH, temperature, light exposure) to identify the potential cause of degradation. |
| Contamination of the sample or solvent. | Ensure the purity of the this compound used and the cleanliness of all solvents and labware. Run a blank to check for background contamination. | |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound solutions. | Standardize the protocol for solution preparation, storage, and handling. Ensure all replicates are treated identically. |
| Photodegradation from excessive exposure to light. | While Guanfacine is relatively stable to light, it is good practice to minimize light exposure, especially for solutions stored for any length of time.[1][2] Use amber vials or cover containers with aluminum foil. |
Quantitative Data Summary
The following table summarizes the percentage of degradation of this compound under various stress conditions as reported in a forced degradation study.
| Stress Condition | Parameters | Degradation (%) | Major Degradation Product Formed | Reference |
| Alkaline Hydrolysis | 1 N NaOH at 80°C for 2 hours | 11.11 | DP2 | [1] |
| Acidic Hydrolysis | 1 N HCl at 80°C for 3 hours | 1.06 | DP2 | [1] |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 5 hours | 0.36 | DP2 | [1] |
| Neutral Hydrolysis (Water) | Water at room temperature for 5 hours | 0.42 | DP2 | [1] |
| Thermal Degradation | 80°C for 24 hours | No degradation observed | - | [6] |
| Photolytic Degradation | UV light (254 nm and 366 nm) for 48 hours | No degradation observed | - | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for subjecting this compound to various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 1 N
-
Sodium Hydroxide (NaOH), 1 N
-
Hydrogen Peroxide (H₂O₂), 30%
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Diluent (e.g., water:acetonitrile, 30:70 v/v)[1]
-
pH meter
-
Heating block or water bath
-
UV lamp
-
HPLC or UHPLC system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 0.50 mg/mL in the chosen diluent.[1]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Heat the mixture at 80°C for 3 hours.[1]
-
Cool the solution to room temperature and neutralize it with 1 N NaOH.
-
Dilute to a final concentration suitable for analysis with the diluent.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Heat the mixture at 80°C for 2 hours.[1]
-
Cool the solution to room temperature and neutralize it with 1 N HCl.
-
Dilute to a final concentration suitable for analysis with the diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 5 hours.[1]
-
Dilute to a final concentration suitable for analysis with the diluent.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 5 mL of HPLC-grade water.
-
Keep the solution at room temperature for 5 hours.[1]
-
Dilute to a final concentration suitable for analysis with the diluent.
-
-
Thermal Degradation:
-
Keep the solid this compound powder at 80°C for 24 hours.[6]
-
Dissolve the stressed powder in the diluent to achieve the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm and 366 nm) for 48 hours.[6]
-
Dissolve the stressed powder in the diluent to achieve the desired concentration for analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UHPLC method.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for Guanfacine in vitro experiments.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Characterization of Degradation Products of this compound API: Development and Validation of a Stability-indicating Reversed Phase UHPLC Method | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sid.ir [sid.ir]
Managing sedation as a side effect in animal studies with Guanfacine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing sedation, a common side effect of Guanfacine (B1203898) Hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action through which guanfacine causes sedation? A1: Guanfacine is a selective alpha-2A (α2A) adrenergic receptor agonist.[1][2] Its sedative effects are primarily mediated by the activation of these receptors in the central nervous system, particularly in the locus coeruleus of the brainstem.[3] This activation reduces sympathetic nerve impulses, leading to decreased norepinephrine (B1679862) release, which results in sedation and a decrease in blood pressure and heart rate.[1][4][5]
Q2: How does guanfacine's selectivity for the α2A receptor subtype influence sedation? A2: Guanfacine exhibits higher selectivity for the α2A adrenergic receptor subtype compared to other α2 agonists like clonidine (B47849).[4][6] This selectivity is thought to contribute to a different side effect profile, with potentially less sedation and hypotension compared to non-selective agents.[1][4][6] Clonidine, for instance, is noted to be more sedating than guanfacine.[7]
Q3: What are the typical signs of sedation in rodents administered guanfacine? A3: Sedation in rodents can manifest as decreased locomotor activity, lethargy, and a general reduction in spontaneous behavior. In formal behavioral tests, this can be observed as an increase in response omissions or reduced engagement with the task.[8] It is important to differentiate true sedative effects from the intended therapeutic effects, such as reduced hyperactivity or impulsiveness.[8]
Q4: How does the route of administration affect the onset and intensity of sedation? A4: The route of administration significantly impacts drug pharmacokinetics. Intraperitoneal (i.p.) or intravenous (i.v.) injections will lead to a more rapid onset and potentially more intense peak sedative effect compared to oral (p.o.) or subcutaneous (s.c.) administration. The choice of administration route should align with the experimental goals and the desired therapeutic window.
Q5: Are there alternative α2-adrenergic agonists that cause less sedation? A5: While guanfacine is considered to have a more favorable sedation profile than clonidine due to its receptor selectivity, all α2 agonists have the potential to cause sedation.[4][6] Dexmedetomidine (B676) is another potent and highly selective α2 agonist widely used for sedation and analgesia in veterinary medicine.[3][9] The choice of agent depends on the specific requirements of the study, including the desired duration of action and the balance between therapeutic effect and sedation.
Troubleshooting Guide: Managing Sedation in Animal Studies
Problem: Excessive sedation is observed, interfering with behavioral assessments.
-
Is the dose appropriate for the species and strain?
-
Solution: Review literature for established dose ranges for your specific animal model.[8][10] Dose-response curves for sedation can differ even between rat strains (e.g., SHR vs. WKY rats).[8] Consider performing a dose-response study to identify the optimal dose that achieves the desired therapeutic effect with minimal sedation.
-
-
Is the timing of the behavioral test optimal relative to drug administration?
-
Solution: The peak sedative effect may occur at a different time point than the peak therapeutic effect on cognition. Guanfacine is typically administered 30-60 minutes before testing.[8][11][12] Adjust the time between drug administration and behavioral testing. Consider conducting a time-course study to map the onset and duration of both sedative and therapeutic effects.
-
-
Could the experimental environment be contributing to inactivity?
-
Is an alternative formulation or administration route feasible?
-
Solution: If using an immediate-release formulation, consider whether an extended-release profile (mimicking clinical formulations) might provide a more stable plasma concentration and reduce peak-dose sedation.[4][13] Switching from i.p. to s.c. or oral administration may blunt the peak concentration and reduce acute sedative effects.
-
Problem: Animal appears lethargic and shows signs of hypotension or bradycardia.
-
Are vital signs being monitored?
-
Is there a risk of interaction with other administered compounds?
-
Can the sedative effects be reversed?
-
Solution: In cases of severe overdose or to expedite recovery after a procedure, an α2-adrenergic antagonist like atipamezole (B1667673) can be used.[18] Atipamezole is widely used in veterinary medicine to reverse the effects of dexmedetomidine and other α2-agonists.[9][18] The use of a reversal agent must be planned and approved in the IACUC protocol.
-
Data Presentation
Table 1: Guanfacine Hydrochloride Dosage in Rodent Models
| Animal Model | Doses (mg/kg) | Route of Administration | Key Findings Related to Sedation/Behavior | Reference |
| Spontaneously Hypertensive Rats (SHR) | 0.075, 0.15, 0.3, 0.6 | i.p. | Reduction in hyperactivity and impulsiveness; sedation noted as a possible confounding factor for impulsiveness reduction. | [8] |
| Wistar Rats | 0.1 - 1.0 | i.p. | No apparent side effects or abnormal behaviors were noted during the pretreatment phase. | [6] |
| Dopamine Transporter Knockout (DAT-KO) Rats | 0.25 | i.p. | Acute and repeated administration improved spatial working memory and pre-pulse inhibition. | [11][12] |
Table 2: Comparative Profile of Common α2-Adrenergic Agonists
| Feature | Guanfacine | Clonidine | Dexmedetomidine |
| Receptor Selectivity | High for α2A[2][4] | Non-selective α2[1] | Highly selective for α2[3][9] |
| Relative Sedation | Lower than clonidine[1][4][6] | Higher than guanfacine[1][7] | Potent sedative and analgesic[9][19] |
| Primary Research Use | ADHD models, cognitive enhancement[2][8] | Hypertension, ADHD, withdrawal[7][18] | Procedural sedation, analgesia[9][19] |
| Reversal Agent | Atipamezole | Atipamezole, Yohimbine[20] | Atipamezole[9][18] |
Experimental Protocols
Protocol: Administration and Sedation Monitoring in a Rodent Model
-
Animal Acclimation:
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle, such as 0.9% saline.
-
Prepare dosing solutions fresh on the day of the experiment. Doses should be calculated as the weight of the base.[8]
-
-
Administration:
-
Behavioral Testing:
-
Place the animal in the testing apparatus (e.g., open field, operant chamber).
-
Record behavioral parameters relevant to the study (e.g., locomotor activity, number of correct/incorrect responses, reaction time).
-
-
Sedation Assessment & Monitoring:
-
Observational Scoring: Use a simple sedation scale (e.g., 0 = alert and active, 1 = slightly subdued, 2 = moderate sedation, reduced movement, 3 = deep sedation, minimal response to stimuli) at fixed time points post-administration.
-
Righting Reflex: To assess deep sedation, gently place the animal on its back. The time taken to right itself is a measure of the level of sedation. This should be used cautiously and is more relevant for anesthetic-level depth.
-
Physiological Monitoring: During procedures requiring deeper sedation or anesthesia, monitor respiratory rate (normal for mice: 55-100 breaths/min) and body temperature.[14] Apply a sterile ophthalmic ointment to prevent corneal drying.[14]
-
-
Post-Procedure Recovery:
Visualizations
Caption: Guanfacine's dual mechanism in the PFC and Brainstem.
Caption: Workflow for a Guanfacine animal study.
Caption: Troubleshooting logic for managing sedation.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Guanfacine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The clinical application progress of multimodal analgesia strategy in enhanced recovery after surgery: a narrative review [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonidine - Wikipedia [en.wikipedia.org]
- 8. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VASG Alpha-2 Agonists [vasg.org]
- 10. Animal pharmacology of guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. goodrx.com [goodrx.com]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. These highlights do not include all the information needed to use GUANFACINE EXTENDED-RELEASE TABLETS safely and effectively. See full prescribing information for GUANFACINE EXTENDED-RELEASE TABLETS. GUANFACINE Extended-Release tablets, for oral useInitial U.S. Approval: 1986 [dailymed.nlm.nih.gov]
- 16. Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha2A-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guanfacine side effects and how to avoid them [singlecare.com]
- 18. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Evidence that behavioural and electrocortical sleep induced by guanfacine is due to stimulation of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Guanfacine Hydrochloride and Locomotor Activity in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Guanfacine (B1203898) Hydrochloride on locomotor activity in mice.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Guanfacine Hydrochloride on locomotor activity in wild-type mice?
A1: this compound, a selective α2A-adrenergic receptor agonist, generally leads to a dose-dependent reduction in locomotor activity in wild-type mice.[1][2] Higher doses (e.g., 1.0 mg/kg) are more likely to cause a significant decrease in motor activity, which may be associated with the sedative effects of the drug.[1][2]
Q2: How does this compound affect locomotor activity in mouse models of ADHD?
A2: In mouse models of Attention Deficit Hyperactivity Disorder (ADHD), such as Nf1+/- and Fez1-knockout mice that exhibit hyperactivity, this compound has been shown to ameliorate these phenotypes.[3][4][5] It can reduce the increased distance traveled in these models, bringing their locomotor activity closer to that of wild-type controls.[3][4][6]
Q3: What is the mechanism of action by which this compound influences locomotor activity?
A3: this compound primarily acts as a selective agonist for α2A-adrenergic receptors, which are highly expressed in the prefrontal cortex (PFC) and other brain regions.[7][8] By stimulating these receptors, it modulates norepinephrine (B1679862) signaling, which plays a crucial role in regulating attention, impulsivity, and activity levels.[7][8] The sedative effects that can reduce locomotor activity are thought to be mediated by its action on central α2-adrenergic receptors, leading to a decrease in sympathetic outflow.[9] In the PFC, it strengthens network connectivity, which can improve executive functions and potentially temper hyperactivity.[9][10]
Q4: Are there genotype-specific responses to this compound regarding locomotor activity?
A4: Yes, the effects of this compound on locomotor activity can differ based on the genetic background of the mice. For instance, in NK1R-/- mice, which display behavioral abnormalities resembling ADHD, guanfacine reduced motor activity.[1] Similarly, it decreased hyperactivity in Nf1+/- mice.[3][5] The response in wild-type mice is typically a reduction in locomotion, particularly at higher doses.[1][2]
Troubleshooting Guide
Issue 1: No significant change in locomotor activity observed after this compound administration.
-
Possible Cause 1: Inappropriate Dosage. The effect of guanfacine is dose-dependent. A low dose (e.g., 0.1 mg/kg) may not be sufficient to induce changes in locomotor activity, although it can still affect cognitive functions like attention.[1][11]
-
Possible Cause 2: Mouse Strain Variability. Different mouse strains can exhibit varied responses to pharmacological agents.
-
Solution: Ensure consistency in the mouse strain used throughout your experiments. Refer to literature that has used the same strain to establish expected outcomes.
-
-
Possible Cause 3: Acclimation Period. Insufficient acclimation of the mice to the testing environment can lead to high baseline activity and mask the drug's effect.
-
Solution: Allow for an adequate habituation period to the testing apparatus before drug administration and data collection.
-
Issue 2: High variability in locomotor activity data between subjects.
-
Possible Cause 1: Stress-induced Hyperactivity. Handling and injection procedures can induce stress, leading to variable locomotor responses.
-
Solution: Handle all mice consistently and gently. Include a vehicle-treated control group that undergoes the exact same procedures to account for injection-related stress.
-
-
Possible Cause 2: Circadian Rhythm Effects. The time of day when the experiment is conducted can influence baseline locomotor activity.
-
Solution: Perform all behavioral testing at the same time of day to minimize variations due to the animals' natural circadian rhythms.
-
Issue 3: Observed sedation instead of specific effects on hyperactivity.
-
Possible Cause: High Dose of Guanfacine. Higher doses of this compound are known to have sedative effects, which can non-specifically reduce locomotor activity.[1][2]
-
Solution: If the goal is to study the effects on hyperactivity independent of sedation, consider using lower doses (e.g., 0.1 mg/kg or 0.3 mg/kg) that have been shown to improve ADHD-like phenotypes without causing significant sedation.[3][5] It is also beneficial to use a battery of behavioral tests to differentiate between sedation and specific therapeutic effects.
-
Data Presentation
Table 1: Effect of this compound on Locomotor Activity in Different Mouse Genotypes
| Genotype | Dose (mg/kg, i.p.) | Behavioral Test | Key Finding on Locomotor Activity | Reference |
| Wild-type (WT) | 0.1, 0.3, 1.0 | Light-Dark Exploration Box | Reduced activity at 1.0 mg/kg | [1] |
| NK1R-/- | 0.1, 0.3, 1.0 | Light-Dark Exploration Box | Reduced activity at higher doses | [1] |
| Nf1+/- | 0.1, 0.3 | Open Field | 0.3 mg/kg reduced hyperactivity | [3] |
| Fez1-KO | 0.1 | Open Field | Ameliorated hyperlocomotion | [4] |
| Syngap HET | 0.4 | Open Field | Significantly reduced open field activity | [6] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open Field Test
-
Animals: Use adult male mice of the desired strain (e.g., C57BL/6J for wild-type studies). House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Drug Preparation: Dissolve this compound in 0.9% saline (vehicle). Prepare fresh solutions on the day of the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. Doses typically range from 0.1 to 1.0 mg/kg.[2]
-
Apparatus: Use a square open field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena should be placed in a sound-attenuated room with controlled lighting.
-
Procedure:
-
Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Administer the drug or vehicle and return the mouse to its home cage for a pre-treatment period (e.g., 30 minutes).
-
Gently place the mouse in the center of the open field arena.
-
Record the locomotor activity for a set duration (e.g., 30-60 minutes) using an automated video-tracking system.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound in modulating locomotor activity.
Caption: Experimental workflow for assessing the impact of Guanfacine on locomotor activity.
References
- 1. The behavioural response of mice lacking NK1 receptors to guanfacine resembles its clinical profile in treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Methylphenidate and Guanfacine Ameliorate ADHD-Like Phenotypes in Fez1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanfacine treatment improves ADHD phenotypes of impulsivity and hyperactivity in a neurofibromatosis type 1 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Once-daily treatment of ADHD with guanfacine: patient implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) | Actas Españolas de Psiquiatría [actaspsiquiatria.es]
- 11. The behavioural response of mice lacking NK₁ receptors to guanfacine resembles its clinical profile in treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Guanfacine Hydrochloride Concentration for Cell Culture Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of Guanfacine (B1203898) Hydrochloride in cell culture assays. Researchers can find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Guanfacine Hydrochloride in a cellular context?
This compound is a selective alpha-2A (α2A) adrenergic receptor agonist.[1] Its primary mechanism involves binding to and activating these receptors, which are G protein-coupled receptors (GPCRs). This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This reduction in cAMP can modulate various downstream signaling pathways.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
Based on available in vitro data, a starting concentration range of 10 µM to 100 µM is suggested for initial experiments in neuronal cell lines.[4] However, the optimal concentration is highly dependent on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay. One study noted nanomolar activity in vitro, suggesting that for some sensitive assays or cell lines, much lower concentrations may be effective.[5]
Q3: What solvent should I use to prepare a stock solution of this compound?
This compound is sparingly soluble in water and alcohol but is soluble in organic solvents like DMSO and ethanol.[6] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is recommended. This allows for the addition of a small volume of the stock solution to the culture medium, minimizing the final DMSO concentration to non-toxic levels (typically ≤0.5%).
Q4: How can I avoid precipitation of this compound in my cell culture medium?
Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium. To avoid this, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in pre-warmed (37°C) culture medium. Adding the stock solution dropwise while gently swirling the medium can also help prevent precipitation.[6]
Q5: What are the potential off-target effects of this compound?
While Guanfacine is selective for the α2A-adrenergic receptor, it can interact with other receptors at higher concentrations. It is important to be aware of potential off-target effects and to use the lowest effective concentration possible to minimize them.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture assays.
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a non-toxic, effective range. |
| Cell line is particularly sensitive to the compound. | Consult literature for data on your specific cell line. If none is available, start with very low concentrations and carefully monitor cell morphology and viability. | |
| No Observable Effect | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. Ensure that the concentration is not so high as to cause cytotoxicity. |
| The cell line does not express sufficient levels of the α2A-adrenergic receptor. | Verify the expression of the α2A-adrenergic receptor in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express this receptor. | |
| The assay is not sensitive enough to detect the effect. | Optimize your assay conditions. For a cAMP assay, for example, ensure that the stimulation time and cell number are optimal. | |
| Precipitate Forms in Culture Medium | The final concentration of this compound exceeds its solubility in the medium. | Prepare a higher concentration stock solution in DMSO to reduce the volume added to the medium. Add the stock solution to pre-warmed medium while gently mixing.[6] |
| Interaction with media components. | Test the solubility of this compound in your specific culture medium (with and without serum) before performing the experiment. | |
| High Background Signal in cAMP Assay | Basal cAMP levels in the cells are too high. | Reduce the number of cells per well. Serum-starve the cells for a few hours before the assay.[7] |
| Reagent or sample contamination. | Ensure all reagents and samples are handled in a sterile environment to prevent microbial contamination that can affect results.[8] |
Data Presentation
This compound Solubility
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [6] |
| Ethanol | Sparingly soluble | [6] |
| Acetone | Slightly soluble | [6] |
| DMSO | Soluble | [2] |
Note: Specific solubility values can be found in the referenced literature.
Reported In Vitro Concentrations of Guanfacine
| Cell Type/System | Concentration(s) | Observed Effect/Assay | Reference |
| Prefrontal cortex pyramidal neurons (rat) | 10 µM, 100 µM | Inhibition of interictal epileptiform discharges and sodium currents (patch-clamp) | [4] |
| Hippocampus (rabbit) | 200 µM, 1 mM, 5 mM | Suppression of afterdischarges (direct administration) | [9] |
| LLC-PK1 and LLC-PK1/MDR1 cells | 5 µM, 50 µM | Intracellular accumulation studies | [10] |
| In vitro systems | Nanomolar range | Agonist activity | [5] |
This table is not exhaustive and serves as a guide for initial experimental design. Optimal concentrations must be determined empirically for each specific cell line and assay.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to assess the cytotoxicity of this compound.[11][12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: cAMP Assay
This protocol is a general guide for measuring changes in intracellular cAMP levels in response to this compound.[14][15]
Materials:
-
Cells expressing the α2A-adrenergic receptor
-
Serum-free cell culture medium
-
This compound
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (commercially available, e.g., ELISA or HTRF-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells in a suitable plate at a density recommended by the cAMP assay kit manufacturer. Incubate overnight.
-
Cell Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator like forskolin to induce cAMP production. The concentration of forskolin should be optimized beforehand to produce a submaximal response.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP measurement following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 or IC50 for the inhibition of forskolin-stimulated cAMP production.
-
Visualizations
Caption: Guanfacine's signaling pathway.
Caption: Experimental workflow for optimizing Guanfacine concentration.
Caption: Troubleshooting decision tree for Guanfacine experiments.
References
- 1. Guanine inhibits the growth of human glioma and melanoma cell lines by interacting with GPR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Guanfacine side effects and how to avoid them [singlecare.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. Evaluating this compound in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetics and pharmacodynamics of immediate release vs. extended release guanfacine in adult daily smokers - PMC [pmc.ncbi.nlm.nih.gov]
Guanfacine Hydrochloride In Vivo Drug-Drug Interaction (DDI) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on in vivo drug-drug interaction (DDI) considerations for Guanfacine (B1203898) Hydrochloride. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for guanfacine and which enzymes are involved?
A1: Guanfacine is primarily metabolized in the liver via oxidation, with cytochrome P450 3A4 (CYP3A4) being the predominant enzyme responsible for its metabolism.[1][2][3] The main metabolite is 3-hydroxy-guanfacine, which is then further conjugated.[2][3] While guanfacine is a substrate of CYP3A4, it does not appear to be a significant inhibitor of major CYP isoenzymes itself.[3]
Q2: What are the expected pharmacokinetic consequences of co-administering guanfacine with a CYP3A4 inhibitor?
A2: Co-administration of guanfacine with a strong or moderate CYP3A4 inhibitor will lead to a significant increase in guanfacine plasma concentrations. This is due to the inhibition of its primary metabolic pathway.[3][4] For instance, co-administration with the strong inhibitor ketoconazole (B1673606) resulted in an approximate 2-fold increase in Cmax and a 3-fold increase in the area-under-the-curve (AUC).[4] This elevated exposure can increase the risk of adverse effects such as hypotension, bradycardia, and sedation.[5] Therefore, a dose reduction of guanfacine is recommended when used with strong or moderate CYP3A4 inhibitors.[6][7]
Q3: What are the expected pharmacokinetic consequences of co-administering guanfacine with a CYP3A4 inducer?
A3: Co-administration of guanfacine with a strong or moderate CYP3A4 inducer will cause a significant decrease in guanfacine plasma concentrations and its therapeutic effect.[3][4] This occurs because inducers increase the metabolic activity of the CYP3A4 enzyme, leading to faster clearance of guanfacine. For example, co-administration with the strong inducer rifampin decreased guanfacine's Cmax by over 50% and its AUC by 60-70%.[4] Consequently, an upward dose adjustment of guanfacine should be considered when co-administered with CYP3A4 inducers.[4][8]
Q4: Is there a known interaction between guanfacine and valproic acid?
A4: Yes, clinical observations suggest that co-administering guanfacine may lead to a significant increase in plasma concentrations of valproic acid.[3][4][9] In one reported case, plasma valproate levels decreased by 41% after guanfacine was discontinued.[4][9] The proposed mechanism is competitive inhibition at the level of hepatic glucuronidation, as both drugs are metabolized via this pathway.[8][9] Researchers should monitor valproic acid concentrations and be vigilant for potential additive CNS effects.[7][8]
Troubleshooting Guide
Issue: Unexpectedly high guanfacine plasma concentrations and/or adverse events (e.g., sedation, hypotension) are observed in an in vivo study.
-
Possible Cause 1: Concomitant medication is a CYP3A4 inhibitor.
-
Troubleshooting Step: Review all co-administered compounds, including test articles, vehicles, and supportive care medications. Identify any known strong or moderate CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, ritonavir, grapefruit juice).[10][11]
-
Recommendation: If a CYP3A4 inhibitor is present, consider reducing the guanfacine dose by approximately 50% and monitor vital signs closely.[6][7] Future study protocols should account for this interaction.
-
-
Possible Cause 2: Subject has impaired hepatic function.
-
Troubleshooting Step: Assess the liver function of the experimental subjects. Since guanfacine is primarily cleared by the liver, hepatic impairment can significantly increase exposure.[7]
-
Recommendation: Dose adjustments may be necessary for subjects with significant hepatic impairment.[8] The effects of a potent CYP3A4 inhibitor like ketoconazole might approximate the effects of severe hepatic impairment.
-
Issue: Guanfacine shows lower-than-expected plasma concentrations and/or lack of efficacy in an in vivo study.
-
Possible Cause: Concomitant medication is a CYP3A4 inducer.
-
Troubleshooting Step: Review all co-administered compounds for known CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's wort).[8][11]
-
Recommendation: If a CYP3A4 inducer must be co-administered, consider titrating the guanfacine dose up to double the usual target dose, based on patient response and tolerability.[6][8]
-
Quantitative DDI Data
The following tables summarize the pharmacokinetic changes observed during key drug-drug interaction studies.
Table 1: Effect of CYP3A4 Inhibitors on Guanfacine Pharmacokinetics
| Interacting Drug | Inhibitor Strength | Guanfacine Cmax Change | Guanfacine AUC Change | Clinical Recommendation |
|---|---|---|---|---|
| Ketoconazole | Strong | ~2-fold Increase[4] | ~3-fold Increase[3][4] | Decrease guanfacine dose to 50% of target.[6] |
| Fluconazole (Predicted) | Moderate | ~1.5-fold Increase | ~2-fold Increase | Decrease guanfacine dose to 50% of target.[6] |
| Erythromycin (Predicted) | Moderate | ~1.6-fold Increase[6] | ~2.3-fold Increase[6] | Decrease guanfacine dose to 50% of target.[6] |
Table 2: Effect of CYP3A4 Inducers on Guanfacine Pharmacokinetics
| Interacting Drug | Inducer Strength | Guanfacine Cmax Change | Guanfacine AUC Change | Clinical Recommendation |
|---|---|---|---|---|
| Rifampin | Strong | ~54% Decrease[8] | ~70% Decrease[3][8] | Consider doubling the guanfacine target dose.[6][8] |
| Efavirenz (600 mg, Predicted) | Moderate | ~50% Decrease[3] | ~67% Decrease[6] | Consider doubling the guanfacine target dose.[6] |
Table 3: Effect of Guanfacine on Valproic Acid Pharmacokinetics
| Interacting Drug | Subject Population | Observed Effect on Valproic Acid | Proposed Mechanism | Clinical Recommendation |
|---|
| Guanfacine | Pediatric Patients (Case Report) | Increased plasma concentrations; 41% decrease upon guanfacine withdrawal.[4][9] | Competitive inhibition of glucuronidation.[7][8][9] | Monitor valproic acid levels and for additive CNS effects.[7][8] |
Visualizations and Diagrams
Caption: Workflow for a typical in vivo drug-drug interaction study.
Caption: Guanfacine metabolism and points of drug interaction.
Key Experimental Protocols
Protocol 1: Assessing the Impact of a Strong CYP3A4 Inhibitor (Ketoconazole)
-
Study Design: This was an open-label, two-period, crossover study in healthy adult volunteers.
-
Subject Population: Healthy adult volunteers. The number of subjects in the original studies was sufficient to establish statistical significance.
-
Methodology:
-
Period 1: Subjects received a single oral dose of guanfacine extended-release (GXR), typically 4 mg. Serial blood samples were collected over 72 hours to determine the baseline pharmacokinetic profile (AUC, Cmax).
-
Washout Period: A sufficient washout period was allowed between treatments.
-
Period 2: Subjects received multiple doses of a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) to achieve steady-state inhibition. On a specified day during the inhibitor treatment, subjects were co-administered the single 4 mg dose of GXR.
-
PK Sampling: Serial blood samples were collected again for 72 hours post-guanfacine dose.
-
-
Bioanalysis: Plasma concentrations of guanfacine were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Outcome Measures: The primary pharmacokinetic parameters (AUC and Cmax) of guanfacine were compared between the treatment periods (guanfacine alone vs. guanfacine with ketoconazole).
Protocol 2: Assessing the Impact of a Strong CYP3A4 Inducer (Rifampin)
-
Study Design: An open-label, two-period, crossover study in healthy adult volunteers.
-
Subject Population: Healthy adult volunteers.
-
Methodology:
-
Period 1: Subjects received a single oral dose of GXR (e.g., 4 mg), followed by serial blood sampling for 72 hours to establish baseline pharmacokinetics.
-
Washout Period: A suitable washout period was observed.
-
Period 2: Subjects were treated with a strong CYP3A4 inducer (e.g., rifampin 600 mg once daily) for a sufficient duration (e.g., 7-14 days) to achieve maximal enzyme induction.[12] On the final day of inducer treatment, the single 4 mg dose of GXR was co-administered.
-
PK Sampling: Serial blood sampling was repeated for 72 hours.
-
-
Bioanalysis: Guanfacine concentrations in plasma were quantified using a validated LC-MS/MS method.
-
Outcome Measures: The AUC and Cmax of guanfacine administered with rifampin were compared to the values from guanfacine administered alone to quantify the extent of induction.
Protocol 3: Assessing the Interaction with Valproic Acid (Based on Case Reports)
-
Study Design: This interaction was identified through clinical observation and case reports, not a formal, controlled DDI study.[13] A typical design was an "ABA" design where the drug (guanfacine) was administered, withdrawn, and then re-administered.[13]
-
Subject Population: The initial reports involved pediatric inpatients (ages 8 and 9) being treated concurrently with valproic acid and guanfacine for behavioral disorders.[13]
-
Methodology:
-
Baseline: Patients were on a stable dose of valproic acid, with plasma concentrations monitored as part of standard care.
-
Intervention: Guanfacine was initiated and titrated to a therapeutic dose. Valproic acid plasma levels were monitored closely during this period.
-
Observation: A rapid increase in valproate levels was observed upon co-administration. In one case, guanfacine was subsequently tapered and discontinued.
-
Follow-up: Valproic acid levels were monitored after guanfacine discontinuation, showing a significant decrease.
-
-
Bioanalysis: Standard clinical laboratory methods were used to determine plasma valproate concentrations.
-
Outcome Measures: The primary observation was the change in trough or peak valproic acid plasma concentrations upon the addition and subsequent withdrawal of guanfacine.
References
- 1. Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Development of Guanfacine Extended-Release Dosing Strategies in Children and Adolescents with ADHD Using a Physiologically Based Pharmacokinetic Model to Predict Drug–Drug Interactions with Moderate CYP3A4 Inhibitors or Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Guanfacine Extended-Release Tablets (Intuniv), a Nonstimulant Selective Alpha2A-Adrenergic Receptor Agonist For Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Guanfacine Extended-Release Dosing Strategies in Children and Adolescents with ADHD Using a Physiologically Based Pharmacokinetic Model to Predict Drug-Drug Interactions with Moderate CYP3A4 Inhibitors or Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Pharmacokinetics of coadministration of guanfacine extended release and methylphenidate extended release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. An open‐label study to explore the optimal design of CYP3A drug–drug interaction clinical trials in healthy Chinese people - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased plasma valproate concentrations when coadministered with guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected behavioral outcomes with Guanfacine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral outcomes during experiments with Guanfacine Hydrochloride.
Troubleshooting Guides
Issue 1: Unexpected Hyperactivity or Lack of Sedative Effect at Low Doses
Question: We administered a low dose of this compound (e.g., 0.1 mg/kg) to our rodents, expecting to see sedation or reduced locomotor activity. Instead, we observed hyperactivity or no significant change in activity levels. What could be the cause?
Answer: This is a documented paradoxical effect that can occur with Guanfacine. While higher doses are typically associated with sedation, lower doses can sometimes lead to increased locomotor activity. This may be due to several factors:
-
Dose-Response Relationship: Guanfacine can have a biphasic or U-shaped dose-response curve for certain behaviors. Low doses may preferentially act on postsynaptic α2A-adrenoceptors in the prefrontal cortex (PFC), enhancing noradrenergic signaling and leading to increased arousal and activity, while higher doses may have more widespread effects, including at presynaptic autoreceptors, leading to decreased norepinephrine (B1679862) release and sedation.
-
Genetic Background of Animal Model: The behavioral response to Guanfacine can be strain-dependent. For instance, some studies have reported increased locomotion at low doses in certain mouse strains.
-
Baseline Activity Level: The effect of Guanfacine can depend on the baseline level of activity and arousal of the animal. In animals with low baseline activity, a low dose might produce a more noticeable increase in locomotion.
-
Experimental Environment: A novel or stressful testing environment can interact with the effects of Guanfacine, potentially leading to heightened arousal and activity.
Troubleshooting Steps:
-
Conduct a Full Dose-Response Study: Test a wider range of doses (e.g., 0.01, 0.1, 0.3, 1.0 mg/kg) to fully characterize the dose-effect relationship for locomotor activity in your specific animal model and experimental conditions.
-
Evaluate Different Animal Strains: If feasible, compare the effects of Guanfacine in different strains to assess for genetic contributions to the observed behavioral phenotype.
-
Acclimatize Animals Thoroughly: Ensure adequate habituation to the testing environment to minimize novelty-induced arousal that could confound the drug's effects.
-
Consider the Timing of Behavioral Testing: The time of day and the point in the light/dark cycle can influence baseline activity levels. Standardize the timing of your experiments.
Issue 2: Impaired Performance in Cognitive Tasks
Question: We are using Guanfacine to investigate its pro-cognitive effects in a memory task (e.g., Morris water maze), but we are observing impaired performance, such as longer escape latencies or no improvement compared to the vehicle group. Why might this be happening?
Answer: While Guanfacine is often studied for its cognitive-enhancing properties, particularly on working memory and attention, observing impaired performance is not unheard of and can be attributed to several factors:
-
Sedative Effects: Higher doses of Guanfacine can cause sedation, which can non-specifically impair performance in cognitive tasks that require motivation and motor coordination. An animal that is sedated may swim more slowly or be less motivated to find the platform, independent of its spatial memory.
-
Dose and Task Complexity: The optimal dose of Guanfacine for cognitive enhancement can be highly specific to the cognitive domain being tested and the difficulty of the task. A dose that enhances performance on a simple working memory task might be ineffective or even detrimental in a more complex spatial navigation task.
-
Timing of Administration: The pharmacokinetic profile of Guanfacine means that the timing of administration relative to behavioral testing is critical. If testing occurs when plasma concentrations are too high, sedative effects may dominate.
-
Cognitive Domain Specificity: Guanfacine's pro-cognitive effects are most robust for tasks dependent on the prefrontal cortex. Tasks that rely more heavily on other brain regions, such as the hippocampus for spatial memory, may be less sensitive to its effects or could even be negatively impacted by alterations in noradrenergic signaling.
Troubleshooting Steps:
-
Dose Reduction and Titration: If sedation is suspected, test lower doses of Guanfacine. A careful dose-titration study is recommended to find the optimal dose for your specific cognitive task.
-
Control for Motor and Sedative Effects: Include control experiments to assess the impact of the drug on motor function and general activity. The open field test can be used to measure locomotor activity and assess for sedative effects at the doses used in the cognitive task.
-
Vary the Time Interval Between Administration and Testing: Conduct a time-course study to determine the optimal window for observing pro-cognitive effects, taking into account the Tmax of Guanfacine in your animal model.
-
Task Parameter Adjustment: Consider simplifying the cognitive task or providing additional training to ensure that the baseline performance is not at a floor or ceiling level, which can mask potential drug effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Guanfacine is a selective α2A-adrenergic receptor agonist. Its therapeutic effects in cognitive and behavioral regulation are thought to be mediated by its action on postsynaptic α2A-adrenoceptors in the prefrontal cortex (PFC). By stimulating these receptors, Guanfacine mimics the effects of norepinephrine, strengthening network connectivity and enhancing the signaling of PFC neurons, which are crucial for attention, impulse control, and working memory.
Q2: What are the most common expected side effects of Guanfacine in preclinical research?
A2: The most commonly reported side effects in animal studies, which are consistent with its mechanism of action, include sedation, hypotension (a drop in blood pressure), and bradycardia (a decrease in heart rate). These effects are generally dose-dependent.
Q3: Can Guanfacine cause anxiety-like behavior?
A3: While Guanfacine is sometimes used off-label to treat anxiety, its effects on anxiety-like behavior in animal models can be complex. Some studies have reported no anxiolytic effects in the elevated plus-maze. The outcome can be influenced by the dose, the specific animal model of anxiety, and the experimental conditions. It is crucial to assess anxiety-like behavior across a range of doses in your specific paradigm.
Q4: What are the key differences between the immediate-release (IR) and extended-release (ER) formulations of Guanfacine?
A4: The primary differences are in their pharmacokinetic profiles. The ER formulation is designed for once-daily dosing and has a lower maximum plasma concentration (Cmax) and a longer time to reach Cmax (Tmax) compared to the IR formulation. This results in more stable plasma concentrations over a 24-hour period. It is important to note that these formulations are not interchangeable on a milligram-per-milligram basis.
Q5: How should this compound be prepared for administration to rodents?
A5: this compound is typically dissolved in a sterile vehicle such as 0.9% saline or distilled water. It is recommended to prepare fresh solutions on the day of the experiment or store stock solutions at an appropriate temperature (e.g., 4°C) for a limited time, protected from light. The final injection volume is typically 1-10 ml/kg for intraperitoneal (i.p.) or subcutaneous (s.c.) administration.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Guanfacine on Locomotor Activity in Rodents (Open Field Test)
| Species/Strain | Dose (mg/kg, i.p.) | Route | Key Finding |
| Rat | 0.3-5.0 | p.o. | Dose-dependent decrease in blood pressure. |
| Mouse | 0.1 | i.p. | Increased locomotor activity in one study. |
| Mouse | 0.3 | i.p. | Reduced hyperactivity in a neurofibromatosis model. |
| Mouse | 1.0 | i.p. | Decreased impulsivity, but likely secondary to sedation. |
Table 2: Effects of Guanfacine on Anxiety-Like Behavior in Rodents (Elevated Plus Maze)
| Species/Strain | Dose (mg/kg, i.p.) | Route | Key Finding |
| Mouse | 0.1 | i.p. | No significant effect on time spent in open arms. |
Table 3: Pharmacokinetic Parameters of Guanfacine in Different Species
| Species | Formulation | Tmax (hours) | Half-life (hours) |
| Human | Immediate-Release | 1-4 | 17 |
| Human | Extended-Release | ~5 | 18 |
| Rat | N/A | N/A | ~4 |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess the effects of Guanfacine on spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Video camera and tracking software
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations.
-
Animal Handling and Dosing:
-
Habituate animals to the testing room for at least 30 minutes before the experiment.
-
Administer Guanfacine or vehicle via the chosen route (e.g., i.p.) at a volume of 1-10 ml/kg. A typical pretreatment time is 30 minutes.
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a predefined period, typically 5-15 minutes.
-
The arena should be cleaned with 70% ethanol between each animal to remove olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, number of entries into the center zone, latency to enter the center zone.
-
Exploratory Behavior: Rearing frequency.
-
Protocol 2: Elevated Plus Maze for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of Guanfacine.
Materials:
-
Elevated plus maze apparatus
-
Video camera and tracking software
-
This compound and vehicle
-
70% ethanol for cleaning
Procedure:
-
Drug Preparation and Administration: As described in the Open Field Test protocol.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Record the session for 5 minutes.
-
Clean the maze with 70% ethanol between trials.
-
-
Data Analysis:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
-
Protocol 3: Morris Water Maze for Spatial Learning and Memory
Objective: To assess the effects of Guanfacine on hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (e.g., 120-150 cm diameter for rats)
-
Escape platform
-
Non-toxic white paint or milk powder to make the water opaque
-
Water heater to maintain water temperature (e.g., 22-25°C)
-
Distinct visual cues placed around the room
-
Video camera and tracking software
-
This compound and vehicle
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer Guanfacine or vehicle daily at a set time before testing (e.g., 30-60 minutes).
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four quasi-random start locations, facing the wall of the tank.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the tank.
-
Administer the final dose of Guanfacine or vehicle.
-
Place the animal in the tank at a novel start position and allow it to swim for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Escape latency (time to find the platform), path length, swimming speed.
-
Probe Trial: Time spent in the target quadrant (where the platform was previously located), number of platform crossings.
-
Visualizations
Caption: Signaling pathway of Guanfacine at presynaptic and postsynaptic α2A-adrenergic receptors.
Caption: A logical workflow for troubleshooting unexpected behavioral outcomes in Guanfacine experiments.
Technical Support Center: Guanfacine Hydrochloride Extended-Release Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanfacine (B1203898) Hydrochloride (HCl) extended-release (ER) formulations.
Troubleshooting Guides
This section provides solutions to common challenges encountered during the formulation and analysis of Guanfacine HCl ER dosage forms.
Dissolution Testing
Q: My Guanfacine HCl ER tablets are exhibiting dose dumping (rapid and premature release of the drug). What are the potential causes and how can I prevent this?
A: Dose dumping is a critical issue that can lead to adverse effects. The primary causes are related to the integrity of the release-controlling mechanism.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Polymer Concentration | Increase the concentration of the release-controlling polymer (e.g., HPMC, Eudragit) to form a more robust gel matrix or coating. |
| Improper Polymer Selection | Select a polymer with a higher viscosity grade or a combination of polymers to achieve the desired release profile.[1] |
| Formulation Segregation | Ensure uniform distribution of the drug and excipients during blending to prevent localized areas of high drug concentration. |
| Tablet Cracking or Chipping | Optimize compression force and tooling to prevent physical defects in the tablets that could compromise the ER matrix.[2][3] |
| High-Fat Meal Effect | Counsel patients to avoid taking the medication with high-fat meals, as this can significantly increase drug exposure.[4] |
To assess and prevent dose dumping, conduct dissolution testing with sampling at early time points (e.g., 1, 2, and 4 hours) to ensure that not more than a certain percentage of the drug is released prematurely.[5]
Q: I am observing incomplete drug release in my dissolution study, even after an extended period. What could be the issue?
A: Incomplete drug release can hinder the therapeutic efficacy of the formulation. Several factors related to the formulation and dissolution medium can contribute to this issue.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Excessive Polymer Concentration | Reduce the concentration or viscosity grade of the release-controlling polymer to allow for complete drug diffusion. |
| Drug-Excipient Interaction | Conduct compatibility studies (e.g., using FTIR) to ensure there are no interactions between Guanfacine HCl and the excipients that could reduce its solubility.[6] |
| Inappropriate Dissolution Medium pH | Guanfacine HCl solubility is pH-dependent. Ensure the pH of the dissolution medium is appropriate to maintain the solubility of the drug throughout the test. |
| Coning Effect | For USP Apparatus 2 (paddle), ensure the paddle speed is sufficient to prevent the formation of a stagnant cone of undissolved powder at the bottom of the vessel. The use of a suitable sinker may also be necessary.[7][8] |
Troubleshooting Workflow for Dissolution Issues
Caption: Troubleshooting workflow for Guanfacine HCl ER dissolution testing.
HPLC Analysis
Q: I am experiencing peak tailing during the HPLC analysis of Guanfacine HCl. What are the common causes and solutions?
A: Peak tailing can affect the accuracy and precision of quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Use a base-deactivated column or add a tailing scavenger (e.g., triethylamine) to the mobile phase to block active silanol groups.[9] |
| Mobile Phase pH | Ensure the mobile phase pH is optimized to keep Guanfacine HCl in a single ionic state. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Wash the column with a strong solvent to remove any adsorbed impurities. |
Q: My HPLC baseline is drifting, making it difficult to integrate peaks accurately. What should I investigate?
A: Baseline drift can be caused by several factors related to the HPLC system and mobile phase.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[10] |
| Mobile Phase Composition Change | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[10] |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature.[10] |
| Detector Lamp Instability | Check the detector lamp's age and intensity. Replace if necessary.[10] |
Frequently Asked Questions (FAQs)
Formulation Development
Q: What are the key formulation challenges for Guanfacine HCl ER tablets?
A: The primary challenges include:
-
Controlling Drug Release: Achieving a consistent and extended release profile over 20-24 hours to avoid plasma fluctuations and potential toxicity.[1]
-
Preventing Dose Dumping: Ensuring the formulation is robust enough to prevent premature release of the drug.
-
Managing the Food Effect: The bioavailability of Guanfacine HCl ER can be significantly affected by food, particularly high-fat meals.[4] Formulations may need to be developed to minimize this effect.
-
Ensuring Stability: Guanfacine HCl can be susceptible to degradation under certain conditions, such as alkaline hydrolysis.[11][12] Stability-indicating analytical methods are crucial.
-
Excipient Compatibility: Selecting excipients that are compatible with Guanfacine HCl and do not interfere with its release or stability.[6]
Q: Which polymers are commonly used for Guanfacine HCl ER formulations?
A: Hydrophilic matrix systems are common. A combination of pH-dependent and pH-independent polymers is often used to achieve the desired release profile. Examples include:
-
Hydroxypropyl Methylcellulose (HPMC): A pH-dependent polymer that forms a gel layer to control drug release.[1]
-
Eudragit® Polymers (e.g., Eudragit L 100-55): pH-independent polymers that can provide controlled release throughout the gastrointestinal tract.[1]
-
Microenvironment modifiers like organic acids (e.g., fumaric acid) may also be included in the formulation.[1]
Bioavailability and Pharmacokinetics
Q: How does the bioavailability of Guanfacine HCl ER compare to the immediate-release (IR) formulation?
A: The extended-release formulation has a lower bioavailability compared to the immediate-release version. This is an important consideration when switching between formulations, and direct milligram-for-milligram substitution is not appropriate.[13]
| Pharmacokinetic Parameter | Guanfacine ER vs. IR |
| Cmax (Peak Plasma Concentration) | Lower |
| Tmax (Time to Peak Concentration) | Delayed |
| Bioavailability | Lower |
Factors Influencing Guanfacine HCl ER Bioavailability
Caption: Key factors that can influence the bioavailability of Guanfacine HCl ER formulations.
Stability
Q: What are the critical stability aspects to consider for Guanfacine HCl ER formulations?
A: Guanfacine HCl is susceptible to degradation, particularly through hydrolysis in alkaline conditions.[11][12] Therefore, a comprehensive stability testing program is essential.
Key Stability Considerations:
-
Forced Degradation Studies: Subject the drug substance and product to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of the analytical method.[12]
-
Long-Term and Accelerated Stability Studies: Conduct studies under ICH-recommended conditions to determine the shelf-life of the product.[1]
-
Packaging: Select appropriate packaging that protects the product from moisture and light to ensure stability throughout its shelf life.
Manufacturing
Q: What are some common manufacturing defects observed in Guanfacine HCl ER tablets and how can they be addressed?
A: Common tablet defects can impact drug release and stability.
| Defect | Potential Cause | Recommended Solution |
| Capping/Lamination | Entrapped air, excessive fines, or incorrect press speed.[14][15] | Optimize granulation, adjust pre-compression and main compression forces, and control press speed.[15] |
| Sticking/Picking | Excessive moisture in granules or improper lubrication.[2][14] | Optimize drying of granules and ensure adequate lubrication.[2] |
| Cracking | Rapid expansion of the tablet after compression.[2] | Modify the formulation to include less brittle excipients or adjust compression parameters.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Guanfacine HCl
This protocol is a general guideline and may require optimization based on the specific formulation.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | 50mM Ammonium acetate (B1210297) and acetonitrile (B52724) (65:35, v/v)[12] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm[12] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Guanfacine HCl reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
3. Sample Solution Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to a single dose of Guanfacine HCl into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study:
-
Acid Hydrolysis: Reflux the drug solution in 0.1N HCl.
-
Base Hydrolysis: Reflux the drug solution in 0.1N NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analyze the stressed samples using the developed HPLC method to assess for degradation products and ensure they are well-resolved from the main peak.[12]
Protocol 2: Dissolution Testing for Guanfacine HCl ER Tablets
This protocol is based on USP recommendations and may need to be adapted for specific product formulations.[7][8]
1. Dissolution Parameters:
| Parameter | Specification |
| Apparatus | USP Apparatus 2 (Paddles) |
| Dissolution Medium | 900 mL of pH 2.2 buffer[7] |
| Paddle Speed | 75 rpm[7] |
| Temperature | 37 ± 0.5°C |
| Sampling Times | 1, 4, 8, and 20 hours[7] |
2. Procedure:
-
Place one tablet in each dissolution vessel.
-
At each specified time point, withdraw a sample of the dissolution medium and filter it promptly.
-
Analyze the samples for Guanfacine HCl content using a validated analytical method (e.g., HPLC).
3. Acceptance Criteria:
-
The percentage of the labeled amount of Guanfacine HCl dissolved at each time point should conform to the specifications outlined in the relevant pharmacopeia or product-specific documentation.
Experimental Workflow for Method Validation
Caption: A typical workflow for the validation of an analytical method for Guanfacine HCl ER.
References
- 1. researchgate.net [researchgate.net]
- 2. Tablet Defects and How to Overcome Them in Manufacturing - Vici Health Sciences [vicihealthsciences.com]
- 3. Tablet Defects In Tablet Manufacturing: How To Solve [richpacking020.com]
- 4. nami.org [nami.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
- 8. uspnf.com [uspnf.com]
- 9. CN107179369B - Method for detecting guanfacine hydrochloride related substances by using high performance liquid chromatography - Google Patents [patents.google.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Troubleshooting Tablet Manufacturing Defects: Capping, Sticking, and Beyond – Pharma.Tips [pharma.tips]
- 15. overview.ai [overview.ai]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Guanfacine Hydrochloride and Clonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent alpha-2 adrenergic receptor agonists, Guanfacine (B1203898) Hydrochloride and Clonidine (B47849). The information presented herein is curated from a range of experimental studies to support research and drug development efforts in fields such as neuroscience, cardiovascular pharmacology, and psychiatry.
Mechanism of Action and Receptor Selectivity
Both guanfacine and clonidine exert their effects by acting as agonists at alpha-2 (α2) adrenergic receptors. These receptors are primarily located on presynaptic neurons, where their activation inhibits the release of norepinephrine, and postsynaptically in various tissues, including the prefrontal cortex where they play a crucial role in cognitive functions.[1] There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C.
Guanfacine is recognized for its higher selectivity for the α2A-adrenergic receptor subtype compared to clonidine.[2][3] It is reported to be 15 to 20 times more selective for the α2A receptor subtype.[3] Clonidine, in contrast, is a non-selective agonist, binding to all three α2-receptor subtypes (α2A, α2B, and α2C) and also to imidazoline (B1206853) receptors.[1][3] This difference in receptor selectivity is thought to underlie the distinct pharmacological profiles and side-effect profiles of the two compounds.
Signaling Pathway of Alpha-2 Adrenergic Agonists
The activation of α2-adrenergic receptors by agonists like guanfacine and clonidine initiates a G-protein-mediated signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels ultimately modulates downstream effectors, leading to a decrease in neurotransmitter release and a reduction in sympathetic tone.
Quantitative Comparison of Receptor Binding Affinity
A precise understanding of the binding affinity of guanfacine and clonidine to the different α2-adrenergic receptor subtypes is crucial for interpreting their pharmacological effects. The dissociation constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | α2A-Adrenergic Receptor (Ki, nM) | α2B-Adrenergic Receptor (Ki, nM) | α2C-Adrenergic Receptor (Ki, nM) | α2A/α2B Selectivity Ratio | α2A/α2C Selectivity Ratio |
| Guanfacine | 3.3 | 100 | 100 | ~30 | ~30 |
| Clonidine | 3.9 | 12 | 6.2 | ~3 | ~1.6 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. The selectivity ratio is calculated as Ki (α2B or α2C) / Ki (α2A).
Efficacy in Preclinical Models
Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely used animal model for studying hypertension and its treatment. Both guanfacine and clonidine have demonstrated efficacy in reducing blood pressure and heart rate in this model.
| Parameter | Guanfacine | Clonidine |
| Dosage | 10 mg/kg/day (s.c. infusion) | 500 µg/kg/day (s.c. infusion) |
| Effect on Mean Arterial Pressure | Significant and consistent reduction | Significant and consistent reduction |
| Effect on Heart Rate | Significant and consistent reduction | Significant and consistent reduction |
| Withdrawal Syndrome | Less severe discontinuation syndrome | More severe discontinuation syndrome with overshoot of heart rate and blood pressure lability |
-
Animal Model: Conscious, unrestrained male Spontaneously Hypertensive Rats (SHR).
-
Surgical Preparation: Rats are prepared with permanently indwelling abdominal aortic catheters for direct and continuous blood pressure and heart rate monitoring.
-
Drug Administration: Guanfacine (10 mg/kg/day) or clonidine (500 µg/kg/day) is administered via continuous subcutaneous infusion for a period of 12 days using a surgically implanted osmotic minipump.
-
Data Acquisition: Mean arterial pressure and heart rate are continuously recorded throughout the infusion period and following the abrupt cessation of treatment to observe for withdrawal effects.
-
Outcome Measures: The primary outcomes are the magnitude and consistency of the reduction in mean arterial pressure and heart rate during drug administration and the severity of the withdrawal syndrome (overshoot in blood pressure and heart rate) upon cessation of treatment.
Models of Working Memory and Attention
The effects of guanfacine and clonidine on cognitive functions, particularly working memory and attention, have been investigated in various animal models. These studies often utilize tasks that engage the prefrontal cortex, a brain region rich in α2A-adrenergic receptors.
| Model/Task | Guanfacine | Clonidine |
| Delayed Non-Match to Sample (DNMS) in Rats | Prevents PCP-induced performance deficits | Prevents PCP-induced performance deficits at low doses (10 µg/kg) |
| Delayed Alternation Task in Rats | Improves working memory performance | Can alleviate memory deficits induced by NMDA antagonists |
| Delayed Matching-to-Sample (DMTS) in Monkeys | Improves performance | Improves performance |
-
Apparatus: A standard operant conditioning chamber equipped with two retractable levers, a central food magazine, and stimulus lights above each lever.
-
Training: Rats are trained to press a lit lever (the "sample"). After a delay period, both levers are presented, and the rat must press the lever that was not previously lit (the "non-match") to receive a food reward.
-
Drug Administration: Guanfacine or clonidine is administered intraperitoneally (i.p.) at specified doses prior to the testing session. In some paradigms, a cognitive deficit is induced using an agent like phencyclidine (PCP) to assess the therapeutic potential of the test compounds.[4]
-
Testing: The task involves multiple trials with varying delay intervals between the sample and choice phases to challenge working memory.
-
Outcome Measures: The primary outcome is the accuracy of the rat's choices (percentage of correct responses). Other measures may include response latency and the number of trials completed.
Models of Anxiety
The anxiolytic potential of guanfacine and clonidine has been explored using models such as the elevated plus maze (EPM). This test is based on the natural aversion of rodents to open and elevated spaces.
| Model/Task | Guanfacine | Clonidine |
| Elevated Plus Maze (EPM) in Mice | Did not significantly affect anxiety-like behavior at a low dose (0.1 mg/kg)[5] | Data not consistently available for direct comparison in this specific model |
-
Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms.
-
Procedure: A mouse is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Drug Administration: Guanfacine (e.g., 0.1 mg/kg, i.p.) or vehicle is administered prior to the test.[5]
-
Data Acquisition: The animal's behavior is recorded by an overhead video camera and analyzed using tracking software.
-
Outcome Measures: Key indicators of anxiety-like behavior include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Summary of Comparative Efficacy
-
Receptor Selectivity: Guanfacine demonstrates significantly higher selectivity for the α2A-adrenergic receptor subtype compared to the non-selective agonist clonidine. This is a key differentiator that likely contributes to their varying pharmacological profiles.
-
Antihypertensive Effects: Both compounds are effective antihypertensive agents in the SHR model, though clonidine is associated with a more severe withdrawal syndrome.
-
Cognitive Effects: Both guanfacine and clonidine have shown the potential to improve working memory and attention in various preclinical models. The higher α2A selectivity of guanfacine may offer a more targeted approach for enhancing cognitive functions mediated by the prefrontal cortex.
-
Anxiolytic Effects: The evidence for anxiolytic effects, as measured by the elevated plus maze, is not as robust for guanfacine at the doses tested.[5] Further research is needed to fully characterize and compare the anxiolytic potential of both compounds.
This guide provides a comparative overview based on available preclinical data. The choice between guanfacine and clonidine for further research and development will depend on the specific therapeutic target and the desired pharmacological profile. The higher selectivity of guanfacine for the α2A-adrenergic receptor may offer advantages in applications where targeted modulation of prefrontal cortex function is desired with a potentially more favorable side-effect profile.
References
- 1. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A low dose of the alpha2 agonist clonidine ameliorates the visual attention and spatial working memory deficits produced by phencyclidine administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The behavioural response of mice lacking NK₁ receptors to guanfacine resembles its clinical profile in treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Guanfacine Hydrochloride and Other Alpha-2 Adrenergic Agonists
This guide provides a comprehensive comparison of guanfacine (B1203898) hydrochloride with other prominent alpha-2 adrenergic agonists, namely clonidine (B47849), lofexidine (B1675026), and dexmedetomidine (B676). Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, supported by experimental data.
Mechanism of Action and Signaling Pathway
Alpha-2 adrenergic agonists exert their effects by binding to and activating α2-adrenergic receptors, which are G protein-coupled receptors. This activation in the central nervous system, particularly in the prefrontal cortex and locus coeruleus, leads to a reduction in sympathetic outflow.[1][2] The downstream signaling cascade involves the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This reduction in cAMP levels leads to hyperpolarization of neurons, thereby inhibiting the release of norepinephrine.[2] The varying affinities of these drugs for different α2-receptor subtypes (α2A, α2B, α2C) and other receptors, such as imidazoline (B1206853) and α1 receptors, account for their distinct clinical profiles.
Figure 1: Alpha-2 Adrenergic Agonist Signaling Pathway
Receptor Binding Affinity
The selectivity of these agonists for different adrenergic receptor subtypes is a key determinant of their therapeutic effects and side-effect profiles. Guanfacine exhibits a higher selectivity for the α2A-adrenergic receptor subtype compared to clonidine, which also binds to α2B and α2C subtypes and imidazoline receptors.[3][4] Dexmedetomidine is characterized by its high selectivity for α2 receptors over α1 receptors.[2]
Table 1: Receptor Binding Affinities (Ki, nM) of Alpha-2 Adrenergic Agonists
| Drug | α2A | α2B | α2C | α1 | Source |
| Guanfacine | 3.3 | 1000 | 630 | >10,000 | [5] |
| Clonidine | 4.3 | 210 | 130 | 1300 | [5] |
| Lofexidine | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | |
| Dexmedetomidine | 1.3 | 1.3 | 1.3 | 2100 | [2] |
Note: Lower Ki values indicate higher binding affinity. Data for lofexidine is not as readily available in comparative tables.
Pharmacokinetic Properties
The pharmacokinetic profiles of these agents, including their half-life, bioavailability, and metabolism, influence their dosing schedules and potential for drug-drug interactions.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Guanfacine | Clonidine | Lofexidine | Dexmedetomidine |
| Half-life | 16-18 hours[6] | 12 hours[6] | ~12 hours | 2 hours[7] |
| Bioavailability | ~80% | 75-95% | ~72% | Intravenous administration |
| Time to Peak (Tmax) | ~5 hours (ER) | ~3.5 hours (ER) | 1-3 hours | ~6 minutes (distribution)[7] |
| Metabolism | Hepatic (CYP3A4)[6] | Hepatic | Hepatic | Hepatic |
| Excretion | Renal | Renal | Renal and Fecal | Primarily Renal |
(ER = Extended Release)
Clinical Efficacy and Safety
These alpha-2 adrenergic agonists are utilized in a variety of clinical settings, with their efficacy and safety profiles varying depending on the specific agent and indication.
Attention-Deficit/Hyperactivity Disorder (ADHD)
Guanfacine and clonidine are approved for the treatment of ADHD in children and adolescents.[8] Meta-analyses have shown that as monotherapy, alpha-2 agonists have a moderate effect size in reducing overall ADHD symptoms.[9] Guanfacine is often preferred due to its longer half-life and potentially better side-effect profile, particularly with regard to sedation.[10]
Table 3: Clinical Efficacy and Common Adverse Events in ADHD
| Drug | Efficacy (vs. Placebo) | Common Adverse Events (Incidence) |
| Guanfacine (ER) | Significant reduction in ADHD-RS-IV total scores (Effect Size ~0.5)[6] | Somnolence (38-51%), Headache (22-27%), Fatigue (14-18%), Abdominal Pain (12%) |
| Clonidine (ER) | Significant reduction in ADHD-RS-IV total scores (Moderate effect size)[11] | Somnolence (31-46%), Headache (19-25%), Fatigue (14-23%), Dizziness (10-15%) |
Opioid Withdrawal Management
Lofexidine and clonidine are used to mitigate the symptoms of opioid withdrawal.[12] Clinical studies suggest that lofexidine has comparable efficacy to clonidine but with a more favorable safety profile, particularly causing less hypotension.[12][13]
Table 4: Clinical Efficacy and Safety in Opioid Withdrawal
| Drug | Efficacy (vs. Clonidine) | Key Safety Findings |
| Lofexidine | Equivalent in reducing withdrawal symptoms[12] | Lower incidence of hypotension compared to clonidine[12][13] |
| Clonidine | Effective in reducing withdrawal symptoms | Higher incidence of hypotension and other adverse effects compared to lofexidine[12] |
Sedation in Intensive Care
Dexmedetomidine and clonidine are employed for sedation in critically ill patients. Dexmedetomidine is noted for its ability to induce a state of cooperative sedation without significant respiratory depression.[1] Comparative studies have shown that dexmedetomidine may offer better hemodynamic stability than clonidine.[14][15]
Table 5: Comparative Efficacy and Safety for ICU Sedation
| Drug | Efficacy | Key Safety Findings |
| Dexmedetomidine | Effective sedation, may reduce duration of mechanical ventilation compared to traditional sedatives[16] | Bradycardia is a common adverse event[16] |
| Clonidine | Effective sedation, but may require additional sedatives[14] | Higher incidence of hypotension compared to dexmedetomidine[14][15] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of alpha-2 adrenergic agonists for α1, α2A, α2B, and α2C adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing a single subtype of human adrenergic receptor (e.g., HEK293 cells) are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane preparation is resuspended in an assay buffer.[17]
-
Competition Binding Assay: A fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (guanfacine, clonidine, etc.).[18]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[17]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[18]
Figure 2: Radioligand Binding Assay Workflow
Clinical Trial Design for ADHD Efficacy Assessment
Objective: To assess the efficacy and safety of an alpha-2 adrenergic agonist (e.g., extended-release guanfacine) compared to placebo in children and adolescents with ADHD.
Methodology:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[19]
-
Participant Selection: Children and adolescents (e.g., aged 6-17 years) with a primary diagnosis of ADHD according to DSM criteria are recruited. Exclusion criteria typically include certain comorbid psychiatric conditions, cardiovascular abnormalities, and concurrent use of prohibited medications.[19]
-
Randomization and Blinding: Eligible participants are randomly assigned to receive either the investigational drug or a matching placebo. Both participants and investigators are blinded to the treatment allocation.
-
Dosing: The study drug is typically initiated at a low dose and titrated up over several weeks to an optimal dose based on efficacy and tolerability.[19]
-
Efficacy Assessments: The primary efficacy measure is the change from baseline in the ADHD Rating Scale (ADHD-RS) total score. Secondary outcome measures may include other rating scales (e.g., Clinical Global Impression-Severity scale) and assessments of executive function.[19]
-
Safety Monitoring: Safety is assessed through the monitoring of adverse events, vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and laboratory tests.
-
Statistical Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the ADHD-RS total score, with treatment as a factor and baseline score as a covariate.
Logical Relationships: Receptor Selectivity
The clinical utility and side-effect profiles of these alpha-2 adrenergic agonists are largely dictated by their relative affinities for different receptor subtypes. A higher selectivity for the α2A receptor is generally associated with the desired therapeutic effects in ADHD, while activity at other α2 subtypes and α1 or imidazoline receptors can contribute to side effects such as sedation and hypotension.
Figure 3: Receptor Selectivity and Clinical Outcomes
References
- 1. PulmCrit- Alpha-2 agonists: clonidine, guanfacine, lofexidine, and KetaDex [emcrit.org]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Principles and Their Application to Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Non-Stimulant ADHD Drug: Clinical Trial Results [adhdevidence.org]
- 5. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]
- 6. A randomized controlled trial investigation of a non-stimulant in attention deficit hyperactivity disorder (ACTION): rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha2 adrenergic agonists for attention deficit hyperactivity disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-2 agonists for attention-deficit/hyperactivity disorder in youth: a systematic review and meta-analysis of monotherapy and add-on trials to stimulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. login.medscape.com [login.medscape.com]
- 12. Lofexidine versus clonidine for mitigation of opioid withdrawal symptoms: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of clonidine and dexmedetomidine for short-term sedation of intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of clonidine and dexmedetomidine for short-term sedation of intensive care unit patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dexmedetomidine and clonidine for long-term sedation during mechanical ventilation in critically ill patients | Cochrane [cochrane.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 19. A randomized controlled trial investigation of a non-stimulant in attention deficit hyperactivity disorder (ACTION): Rationale and design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Guanfacine Hydrochloride in Animal Models: A Placebo-Controlled Examination
A comprehensive analysis of placebo-controlled studies reveals the significant impact of Guanfacine (B1203898) Hydrochloride on key behavioral and neurological endpoints in various animal models of cognitive and behavioral disorders. This report synthesizes quantitative data from multiple studies, details the experimental methodologies employed, and illustrates the underlying signaling pathways, providing a crucial resource for researchers and drug development professionals.
Guanfacine, a selective α2A-adrenergic receptor agonist, has demonstrated notable efficacy in ameliorating symptoms analogous to Attention-Deficit/Hyperactivity Disorder (ADHD) across a range of animal species, including rats, mice, and monkeys. These studies, employing rigorous placebo-controlled designs, provide compelling evidence for its therapeutic potential and shed light on its mechanism of action within the prefrontal cortex.
Quantitative Analysis of Behavioral Outcomes
The following tables summarize the key quantitative findings from placebo-controlled studies investigating the effects of Guanfacine Hydrochloride on hyperactivity, impulsivity, and inattention in different animal models.
Table 1: Effect of Guanfacine on Hyperactivity and Impulsivity in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, i.p.) | Outcome Measure | Result | Animal Model |
| 0.075 | Impulsiveness, Overactivity, Sustained Attention | No significant improvement | SHR |
| 0.15 | Impulsiveness, Overactivity, Sustained Attention | No significant improvement | SHR |
| 0.30 | Impulsiveness, Overactivity, Sustained Attention | Significant improvement, behavior "virtually normalized"[1] | SHR |
| 0.60 | Impulsiveness, Overactivity, Sustained Attention | Significant improvement, behavior "virtually normalized"[1] | SHR |
Data from a study utilizing a visual discrimination task to measure ADHD-like behaviors.[1]
Table 2: Efficacy of Guanfacine in a Neurofibromatosis Type 1 (Nf1+/-) Mouse Model
| Dose (mg/kg, i.p.) | Outcome Measure | Result | Animal Model |
| 0.3 | Impulsive Choice (Delay Discounting Task) | Decreased impulsive choice, waiting for larger, delayed reward[2] | Nf1+/- Mice |
| 0.3 | Hyperactivity (Open Field Test) | Reduced hyperactivity[2] | Nf1+/- Mice |
| 0.3 | Behavioral Inhibition (Cliff Avoidance Reaction) | Ameliorated deficits in behavioral inhibition[2] | Nf1+/- Mice |
Table 3: Guanfacine's Impact on Attention and Impulsivity in NK1R-/- Mice
| Dose (mg/kg, i.p.) | Outcome Measure | Result | Animal Model |
| 0.1 | Attention (% Omissions in 5-CSRTT) | Increased attention in NK1R-/- mice, but not in Wild-Type[3][4] | NK1R-/- Mice |
| 1.0 | Impulsivity (% Premature Responses in 5-CSRTT) | Decreased impulsivity in both NK1R-/- and Wild-Type mice[3][4] | NK1R-/- Mice |
5-CSRTT: 5-Choice Serial Reaction Time Task
Table 4: Effects of Guanfacine on Cocaine-Induced Impairments
| Dose (mg/kg) | Outcome Measure | Result | Animal Model |
| 0.1 - 1.0 (i.p.) | Premature & Timeout Responses (5C-SRTT) | Dose-dependently decreased responses associated with cocaine | Rats |
| 0.4 (i.m.) | Accuracy at Long Delay Intervals (DMTS) | Attenuated cocaine-induced impairments | Monkeys |
5C-SRTT: 5-Choice Serial Reaction Time Task; DMTS: Delayed Match to Sample Task.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the experimental protocols from the cited studies.
Protocol 1: Behavioral Testing in Spontaneously Hypertensive Rats (SHR)
-
Subjects: 16 male Spontaneously Hypertensive Rats (SHR) and 16 male Wistar Kyoto (WKY) control rats, 4 weeks old at the start of the study.[1]
-
Housing: Individually housed in transparent cages with free access to food. Water was restricted for 21 hours a day, with free access for 90 minutes after experimental sessions.[1]
-
Apparatus: A visual discrimination task was used to assess overactivity, impulsiveness, and inattentiveness.[1]
-
Drug Administration: this compound (0.075, 0.15, 0.30, and 0.60 mg base/kg) or saline (vehicle) was administered intraperitoneally (i.p.) at a volume of 1 ml/kg body weight, approximately 30 minutes before testing.[1] A balanced design was used where all rats received all doses.[1]
Protocol 2: Evaluation in a Neurofibromatosis Type 1 (Nf1+/-) Mouse Model
-
Subjects: Wild-type (WT) and Nf1+/- mice.[2]
-
Behavioral Tasks:
-
Drug Administration: Guanfacine (0.3 mg/kg, i.p.) was administered to investigate its effect on the observed behavioral deficits.[2]
Protocol 3: Assessment in NK1R-/- Mice
-
Behavioral Tasks:
-
Drug Administration: Guanfacine (0.1, 0.3, or 1.0 mg/kg, i.p.) or vehicle was administered before testing.[3][4]
Mechanism of Action: Signaling Pathway
Guanfacine's therapeutic effects are primarily attributed to its action on α2A-adrenergic receptors in the prefrontal cortex (PFC).[6][7] It strengthens PFC network connectivity by inhibiting the cAMP-PKA signaling cascade, which in turn closes nearby potassium (K+) channels.[6] This enhances neuronal firing and improves top-down control of attention and behavior.[6]
Caption: Guanfacine's signaling pathway in the prefrontal cortex.
Experimental Workflow
The general workflow for the behavioral studies described follows a consistent pattern, from animal preparation to data analysis.
Caption: Generalized experimental workflow for animal behavioral studies.
References
- 1. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The behavioural response of mice lacking NK1 receptors to guanfacine resembles its clinical profile in treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The behavioural response of mice lacking NK₁ receptors to guanfacine resembles its clinical profile in treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating this compound in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Guanfacine Hydrochloride Demonstrates Efficacy in Preclinical ADHD Models, Modulating Key Behavioral Deficits
Comprehensive analysis of preclinical data reveals that Guanfacine (B1203898) Hydrochloride, a selective alpha-2A adrenergic receptor agonist, significantly ameliorates core symptoms of Attention-Deficit/Hyperactivity Disorder (ADHD) in validated animal models. Studies consistently show improvements in hyperactivity, impulsivity, and inattention, supported by a well-defined mechanism of action within the prefrontal cortex.
Guanfacine's therapeutic effects are primarily attributed to its action on postsynaptic alpha-2A adrenergic receptors in the prefrontal cortex (PFC), a brain region critical for executive functions such as attention and impulse control. By stimulating these receptors, guanfacine mimics the effects of norepinephrine (B1679862), enhancing PFC neuronal firing and strengthening network connectivity. This mechanism is distinct from stimulant medications, which primarily act by blocking dopamine (B1211576) and norepinephrine reuptake. The signaling cascade initiated by guanfacine involves the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, which in turn closes HCN channels, ultimately enhancing the signal transmission of pyramidal neurons in the PFC.
Comparative Efficacy in Validated Animal Models
The Spontaneously Hypertensive Rat (SHR) is the most extensively validated animal model for ADHD, exhibiting hyperactivity, impulsivity, and deficits in sustained attention. Guanfacine administration in SHRs has been shown to normalize these behaviors, particularly at higher doses. Other genetically modified mouse models, such as the neurofibromatosis type 1 (Nf1+/-) mouse and the dopamine transporter knockout (DAT-KO) rat, also display ADHD-like phenotypes and have been instrumental in confirming guanfacine's efficacy.
Summary of Guanfacine's Effects on Core ADHD Symptoms:
| Animal Model | ADHD-like Phenotype | Behavioral Test | Guanfacine Effect | Key Findings |
| Spontaneously Hypertensive Rat (SHR) | Hyperactivity, Impulsivity, Inattention | Visual Discrimination Task | Dose-dependent improvement | Significant reduction in overactivity and impulsiveness, and improved sustained attention, with higher doses (0.3 and 0.6 mg/kg) virtually normalizing behavior. |
| Neurofibromatosis type 1 (Nf1+/-) Mouse | Impulsivity, Hyperactivity, Deficits in Behavioral Inhibition | Delay Discounting Task (DDT), Open Field Test, Cliff Avoidance Reaction (CAR) Test | Significant improvement | Reduced impulsive choice in the DDT, decreased hyperactivity in the open field test, and ameliorated deficits in behavioral inhibition in the CAR test at a dose of 0.3 mg/kg. |
| Dopamine Transporter Knockout (DAT-KO) Rat | Hyperactivity, Spatial Memory Deficits | Hebb-Williams Maze | Significant improvement | Ameliorated perseverative activity and reduced time spent in error zones, indicating improved spatial working memory, at a dose of 0.25 mg/kg. |
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key behavioral assessments used to evaluate the efficacy of Guanfacine Hydrochloride in ADHD animal models.
Visual Discrimination Task (Spontaneously Hypertensive Rat)
This task is designed to measure hyperactivity, impulsiveness, and sustained attention.
-
Apparatus: Operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, and a food dispenser.
-
Procedure:
-
Habituation and Training: Rats are first trained to press a lever for a food reward. Subsequently, they are trained on a visual discrimination task where a light indicates the correct lever to press for a reward.
-
Testing: During the test session, the light is presented above one of the two levers for a set duration. A correct lever press results in a food reward, while an incorrect press or a press before the stimulus presentation (impulsive response) results in a time-out period. Hyperactivity is measured by the total number of lever presses, and sustained attention is assessed by the percentage of correct lever choices over the session.
-
-
Drug Administration: this compound (0.075, 0.15, 0.30, and 0.60 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) 30 minutes before the test session.
Open Field Test (Nf1+/- Mouse)
This test is used to assess locomotor activity and exploratory behavior, with increased activity being a proxy for hyperactivity.
-
Apparatus: A square arena (40 x 40 cm) with high walls to prevent escape.
-
Procedure:
-
Habituation: Mice are allowed to acclimate to the testing room for a specified period before the test.
-
Testing: Each mouse is placed in the center of the open field, and its movement is recorded for 60 minutes. The total distance traveled is automatically scored using software.
-
-
Drug Administration: Guanfacine (0.1 and 0.3 mg/kg, i.p.) or vehicle is administered prior to the test.
Delay Discounting Task (Nf1+/- Mouse)
This task measures impulsivity by assessing the choice between a small, immediate reward and a larger, delayed reward.
-
Apparatus: Operant chambers with two levers and a food dispenser.
-
Procedure:
-
Training: Mice are trained to associate each lever with a specific reward: one lever delivers a small, immediate food pellet, while the other delivers a larger food pellet after a delay.
-
Testing: The delay for the larger reward is systematically varied (e.g., 10 and 20 seconds). The percentage of choices for the smaller, immediate reward is taken as a measure of impulsivity.
-
-
Drug Administration: Guanfacine (0.3 mg/kg, i.p.) is administered daily throughout the testing phase.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of guanfacine and a typical experimental workflow.
Caption: Guanfacine's signaling pathway in prefrontal cortex neurons.
Caption: A typical experimental workflow for evaluating guanfacine in animal models.
Unraveling the Cognitive Effects of Guanfacine Hydrochloride: A Cross-Study Validation
A Comparative Analysis of Guanfacine's Efficacy Across Diverse Populations and Cognitive Domains
Guanfacine (B1203898) hydrochloride, a selective alpha-2A adrenergic receptor agonist, has garnered significant attention for its potential to modulate cognitive functions, particularly those governed by the prefrontal cortex. Initially approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), its mechanism of action suggests a broader therapeutic potential for a range of cognitive deficits. This guide provides a comprehensive cross-study validation of guanfacine's effects on cognition, drawing upon data from clinical trials in varied populations, including individuals with ADHD, healthy adults, and those with other neurological conditions. We present a synthesis of quantitative data, detailed experimental protocols, and a visualization of the underlying neural pathways to offer researchers, scientists, and drug development professionals a clear and objective comparison of its performance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a selection of clinical trials investigating the cognitive effects of guanfacine. These studies were chosen to represent a range of populations and cognitive outcomes.
Table 1: Guanfacine in Children and Adolescents with ADHD
| Study | Population | N | Dosage | Duration | Cognitive Domain | Key Findings |
| Scahill et al. (2001)[1][2][3] | Children with Tic Disorders and ADHD | 34 | 1.5-3.0 mg/day | 8 weeks | Attention & Impulse Control (Continuous Performance Test) | Guanfacine group showed a 22% decrease in commission errors and a 17% decrease in omission errors, while the placebo group showed a 29% and 31% increase, respectively (p=0.01 for commission errors; p=0.04 for omission errors).[2][3][4] |
| Bilder et al. (2016)[5][6] | Children and Adolescents with ADHD | 182 | Mean 2.2-2.4 mg/day | 8 weeks | Working Memory | Combination treatment (d-methylphenidate and guanfacine) and d-methylphenidate alone showed greater improvement in working memory than guanfacine alone.[5][6] |
Table 2: Guanfacine in Adults with ADHD
| Study | Population | N | Dosage | Duration | Cognitive Domain | Key Findings |
| Iwanami et al. (2020)[7][8] | Japanese Adults with ADHD | 201 | 4-6 mg/day (extended-release) | 12 weeks | Attention & Hyperactivity (ADHD-RS-IV) | Statistically significant improvement in ADHD-RS-IV total score with guanfacine vs. placebo (-11.55 vs. -7.27; p=0.0005; effect size=0.52).[7][8] |
Table 3: Guanfacine in Healthy Volunteers and Other Populations
| Study | Population | N | Dosage | Duration | Cognitive Domain | Key Findings |
| Müller et al. (2005)[9][10] | Healthy Male Volunteers | 60 | 1 mg or 2 mg (single dose) | Single Session | Executive and Memory Functions | No statistically significant effects on any of the cognitive measures.[9][10] |
| McAllister et al. (2011)[11][12] | Mild Traumatic Brain Injury (mTBI) | 13 | 1 mg (single dose) | Single Session | Working Memory (fMRI) | Guanfacine was associated with improved working memory performance in the mTBI group but not in healthy controls.[11][12] |
| Barcelos et al. (2018)[13] | Cognitively Normal Older Adults (≥75 years) | 123 | 0.1 mg or 0.5 mg/day | 12 weeks | Prefrontal Executive Function | Guanfacine failed to ameliorate prefrontal cognitive function compared to placebo.[13] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for a critical evaluation of the findings.
Study: Scahill et al. (2001) - Guanfacine in Children with Tic Disorders and ADHD[1][2][3]
-
Design: 8-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 34 medication-free children (mean age 10.4 years) with a diagnosis of a tic disorder and ADHD, combined type.
-
Intervention: Participants were randomly assigned to receive either guanfacine (titrated to 1.5-3.0 mg/day) or a placebo. Dosing was adjusted based on clinical response and tolerability.
-
Cognitive Assessment: The Continuous Performance Test (CPT) was used to measure attention and impulse control. The CPT requires subjects to respond to target stimuli and withhold responses to non-target stimuli. Key metrics included errors of commission (impulsivity) and errors of omission (inattention).[4][14]
Study: Iwanami et al. (2020) - Guanfacine ER in Adults with ADHD[7][8]
-
Design: 12-week, randomized, double-blind, placebo-controlled, multicenter phase 3 study.
-
Participants: 201 Japanese adults (mean age 32 years) with a DSM-5 diagnosis of ADHD.
-
Intervention: Participants received either guanfacine extended-release (GXR) or a placebo. The GXR dose was titrated over 5 weeks to a target of 4-6 mg/day, followed by a 5-week maintenance phase.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the total score on the Japanese version of the ADHD-Rating Scale IV with adult prompts (ADHD-RS-IV), a clinician-administered scale assessing symptoms of inattention and hyperactivity-impulsivity.
Study: Müller et al. (2005) - Guanfacine in Healthy Male Volunteers[9][10]
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 60 healthy male volunteers.
-
Intervention: Participants received a single oral dose of guanfacine (1 mg or 2 mg) or a placebo.
-
Cognitive Assessment: A battery of tasks measuring executive and memory functions was administered 2 to 4 hours post-dose.
Study: McAllister et al. (2011) - Guanfacine in Mild Traumatic Brain Injury[11][12]
-
Design: Double-blind, placebo-controlled, crossover fMRI study.
-
Participants: 13 individuals with mild TBI (one month post-injury) and 14 healthy controls.
-
Intervention: Participants received a single dose of guanfacine (1 mg) and a placebo on separate occasions.
-
Cognitive Assessment: A verbal working memory task was administered during functional magnetic resonance imaging (fMRI) to assess both behavioral performance and associated brain activation patterns.
Signaling Pathway and Experimental Workflow
The cognitive effects of guanfacine are primarily mediated by its action on alpha-2A adrenergic receptors in the prefrontal cortex. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing cognitive effects.
Caption: Guanfacine's mechanism of action in the prefrontal cortex.
Caption: A typical randomized controlled trial workflow.
References
- 1. A placebo-controlled study of guanfacine in the treatment of children with tic disorders and attention deficit hyperactivity disorder. | Read by QxMD [read.qxmd.com]
- 2. A placebo-controlled study of guanfacine in the treatment of children with tic disorders and attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cognitive Effects of Stimulant, Guanfacine, and Combined Treatment in Child and Adolescent Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive Effects of Stimulant, Guanfacine, and Combined Treatment in Child and Adolescent Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caddra.ca [caddra.ca]
- 8. Guanfacine ER for Adults With ADHD? | 2020-10-06 | CARLAT PUBLISHING [thecarlatreport.com]
- 9. Lack of effects of guanfacine on executive and memory functions in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpha-2 adrenergic challenge with guanfacine one month after mild traumatic brain injury: altered working memory and BOLD response. | Profiles RNS [profiles.wakehealth.edu]
- 12. Alpha-2 Adrenergic Challenge with Guanfacine One Month after Mild Traumatic Brain Injury: Altered Working Memory and BOLD Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanfacine treatment for prefrontal cognitive dysfunction in older participants: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous performance task - Wikipedia [en.wikipedia.org]
A Comparative Guide to Bioanalytical Assays for Guanfacine Hydrochloride in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of guanfacine (B1203898) hydrochloride in biological matrices, a critical step in bioequivalence studies. The primary focus is on the widely accepted High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method, with a discussion of alternative techniques to provide a complete analytical perspective.
High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS has become the gold standard for the bioanalysis of drugs like guanfacine hydrochloride due to its high sensitivity, selectivity, and robustness. Several validated methods have been published, demonstrating its suitability for pharmacokinetic and bioequivalence studies.
Comparison of Validated HPLC-MS/MS Methods
Two representative HPLC-MS/MS methods are compared below: one developed for human plasma in a bioequivalence study of an extended-release tablet and another for rat plasma, which is valuable for preclinical pharmacokinetic assessments.
| Parameter | Method 1: Human Plasma (Bioequivalence Study) | Method 2: Rat Plasma (Pharmacokinetic Study) |
| Linearity Range | 0.0500 - 10.0 ng/mL | 50.00 - 10,000.00 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL | 50.00 pg/mL |
| Accuracy (Relative Error) | -2.89% to 8.9% | Not explicitly stated in the abstract |
| Precision (Coefficient of Variation) | 1.6% to 10.5% | Not explicitly stated in the abstract |
| Recovery | 97.91% to 103.93% | Not explicitly stated in the abstract |
| Sample Preparation | Protein Precipitation (Methanol) | Liquid-Liquid Extraction |
| Internal Standard (IS) | Guanfacine-¹³C-¹⁵N₃ (Stable Isotope-Labeled) | Guanfacine ¹⁵N₃ ¹³C₁ (Stable Isotope-Labeled) |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Electrospray Ionization (ESI) Positive |
| Mass Transitions (m/z) | Guanfacine: 246.1 → 60.1; IS: 250.0 → 159.1 | Guanfacine: 246.0 → 159.0; IS: 252.0 → 161.1 |
Experimental Protocols
Method 1: HPLC-MS/MS for Guanfacine in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, an appropriate volume of methanol (B129727) is added to precipitate the plasma proteins.
-
The mixture is vortexed and then centrifuged to separate the supernatant containing the analyte and internal standard from the precipitated proteins.
-
The clear supernatant is collected for injection into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
The specific column and mobile phase composition are optimized to achieve good separation of guanfacine and the internal standard from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
The analysis is performed using a triple quadrupole mass spectrometer.
-
Ionization is achieved using an electrospray ionization (ESI) source in the positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific transitions of the precursor ion to the product ion for both guanfacine (m/z 246.1 → 60.1) and its stable isotope-labeled internal standard (m/z 250.0 → 159.1).
-
Method 2: HPLC-MS/MS for Guanfacine in Rat Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, an internal standard solution is added.
-
A suitable organic solvent is added to extract guanfacine from the plasma.
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
A YMC BASIC column (50 mm × 2.0 mm, 3.5 µm) is used for separation.
-
The mobile phase consists of 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (B52724) in a 70:30 (v/v) ratio, with a flow rate of 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in MRM and positive ion mode is used.
-
The monitored parent → product ion transitions are m/z 246.0 → 159.0 for guanfacine and m/z 252.0 → 161.1 for the internal standard.
-
Experimental Workflow
Caption: General workflow for HPLC-MS/MS bioanalysis of guanfacine.
Alternative Bioanalytical Methods
While HPLC-MS/MS is the predominant method, other techniques have been reported for the determination of guanfacine, though they are generally less suited for the low detection limits required in bioequivalence studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile drugs like guanfacine, derivatization is often necessary to increase volatility.
-
Advantages: High chromatographic efficiency and sensitivity.
-
Disadvantages: Requires derivatization for non-volatile compounds, which can add complexity and potential for error. Not suitable for thermally labile molecules.
A GC-MS method for the determination of guanfacine in urine has been developed, which involves derivatization with heptafluorobutyric anhydride.
Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible technique but generally lacks the sensitivity and selectivity required for bioanalysis in complex matrices like plasma.
-
Advantages: Simple, cost-effective, and rapid.
-
Disadvantages: Lower sensitivity and selectivity compared to chromatographic methods. Susceptible to interference from other compounds in the biological matrix.
Spectrophotometric methods are more suitable for the analysis of bulk drug and pharmaceutical dosage forms where the concentration of the analyte is high.
Comparison of Analytical Techniques
| Feature | HPLC-MS/MS | GC-MS | Spectrophotometry |
| Selectivity | Very High | High | Low |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL) | Low (µg/mL) |
| Sample Throughput | High | Moderate | High |
| Sample Preparation | Moderate (Protein precipitation or LLE) | Complex (Requires derivatization) | Simple |
| Cost | High | Moderate to High | Low |
| Application in BE Studies | Gold Standard | Limited | Not Suitable |
Logical Relationship of Method Selection
Caption: Decision logic for selecting a bioanalytical method for guanfacine.
A Preclinical Showdown: Guanfacine Hydrochloride vs. Atomoxetine in ADHD Research
For researchers and drug development professionals navigating the landscape of non-stimulant treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), a deep understanding of the preclinical profiles of leading candidates is paramount. This guide provides an objective comparison of two such prominent non-stimulants, Guanfacine (B1203898) Hydrochloride and Atomoxetine (B1665822), drawing upon key experimental data from preclinical studies.
This comprehensive overview delves into their distinct mechanisms of action, comparative efficacy in validated animal models of ADHD, and their pharmacokinetic and pharmacodynamic profiles. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways, this guide aims to equip researchers with the critical information needed to inform their own research and development efforts.
At a Glance: Key Differences in Mechanism of Action
Guanfacine Hydrochloride and Atomoxetine, while both effective in managing ADHD symptoms, operate through fundamentally different neurobiological pathways. Guanfacine is a selective α2A-adrenergic receptor agonist, whereas Atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor.[1] This core difference dictates their downstream effects on neuronal signaling and, consequently, their behavioral outcomes.
This compound acts directly on postsynaptic α2A-adrenergic receptors in the prefrontal cortex (PFC).[2] This agonism is hypothesized to strengthen PFC network connectivity and enhance neuronal firing, crucial for improving attention and executive functions.[3] In contrast, Atomoxetine works by blocking the norepinephrine transporter (NET), thereby increasing the extracellular concentrations of norepinephrine and dopamine (B1211576) in the PFC.[4][5]
Head-to-Head in Preclinical Models: Efficacy Comparison
Preclinical studies in rodent models of ADHD, most notably the Spontaneously Hypertensive Rat (SHR), have been instrumental in elucidating the therapeutic potential of both compounds. These studies typically assess core ADHD-like behaviors: hyperactivity, impulsivity, and inattention.
Hyperactivity
In the open-field test, a standard measure of locomotor activity, both Guanfacine and Atomoxetine have demonstrated the ability to reduce hyperactivity in SHR.
| Drug | Animal Model | Dose Range (mg/kg, i.p.) | Outcome on Hyperactivity |
| Guanfacine HCl | Spontaneously Hypertensive Rat (SHR) | 0.075 - 0.6 | Dose-dependent reduction in overactivity; 0.3 and 0.6 mg/kg doses normalized behavior.[6] |
| Atomoxetine | Spontaneously Hypertensive Rat (SHR) | Not specified in direct comparison | Studies show reduction in hyperactivity. |
Attention and Impulsivity
The 5-Choice Serial Reaction Time Task (5-CSRTT) is a sophisticated behavioral paradigm used to assess sustained attention and impulsivity in rodents. Both drugs have shown efficacy in improving performance on this task.
| Drug | Animal Model | Dose Range (mg/kg, i.p.) | Outcome on Attention/Impulsivity |
| Guanfacine HCl | Spontaneously Hypertensive Rat (SHR) | 0.075 - 0.6 | Improved sustained attention and reduced impulsiveness, with the most significant effects at 0.3 and 0.6 mg/kg.[6] |
| Atomoxetine | Spontaneously Hypertensive Rat (SHR) | 0.1, 0.5, 1.0 | Reduced attentional lapses.[7] |
Pharmacodynamics: Impact on Neurotransmitter Levels
In vivo microdialysis studies in rats have provided direct evidence of how these drugs modulate neurotransmitter levels in the prefrontal cortex.
| Drug | Animal Model | Dose (mg/kg, i.p.) | Effect on PFC Neurotransmitters |
| Guanfacine HCl | Rat | 0.12 (chronic) | Chronic administration increased basal extracellular levels of norepinephrine and dopamine.[8] |
| Atomoxetine | Rat | 3 | Increased extracellular levels of norepinephrine and dopamine approximately 3-fold.[4] |
Experimental Protocols in Focus
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key preclinical experiments are provided below.
Open-Field Test for Hyperactivity
Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents.
Apparatus: A square arena (e.g., 42 x 42 x 50 cm) made of Plexiglas, often equipped with automated tracking software (e.g., Noldus EthoVision).[9]
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes prior to the experiment.
-
Gently place the rat in the center of the open-field apparatus.[9]
-
Allow the animal to freely explore the arena for a predetermined period (e.g., 20 minutes).[9]
-
Record and analyze various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Thoroughly clean the apparatus between trials to eliminate olfactory cues.
5-Choice Serial Reaction Time Task (5-CSRTT)
Objective: To measure visuospatial attention and motor impulsivity.
Apparatus: An operant chamber with five apertures arranged on a curved wall, a food dispenser for reinforcement, and a house light.[10][11]
Procedure:
-
Habituation and Training: Rats are first habituated to the operant chamber and trained to receive a food reward from the dispenser.
-
Task Acquisition: Rats are trained to nose-poke one of the five illuminated apertures to receive a reward. The stimulus duration is gradually decreased to increase attentional demand.[10]
-
Testing:
-
Each trial begins with an inter-trial interval (ITI) where the house light is on.
-
A brief light stimulus is presented in one of the five apertures.
-
A correct response (nose-poking the illuminated aperture within a limited hold period) results in a food reward.
-
An incorrect response (poking a non-illuminated aperture) or an omission (no response) results in a time-out period.
-
Premature responses (responding during the ITI) are also recorded as a measure of impulsivity.[10][12]
-
-
Data Analysis: Key performance measures include accuracy (percentage of correct responses), omission errors, premature responses, and response latencies.[13]
Visualizing the Molecular Pathways and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of Guanfacine and Atomoxetine, and a typical experimental workflow for preclinical drug comparison.
References
- 1. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 2. Guanfacine Extended Release: A New Pharmacological Treatment Option in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of reaction time distributions to study attention in male rats: the effects of atomoxetine and guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Administrations of Guanfacine on Mesocortical Catecholaminergic and Thalamocortical Glutamatergic Transmissions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Behavioral Paradigm to Measure Impulsive Behavior in an Animal Model of Attention Deficit Hyperactivity Disorder (ADHD) of the Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 13. Rodent model of attention: the 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanfacine and Clonidine Side Effect Profiles in Preclinical Animal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two commonly studied alpha-2 adrenergic agonists, guanfacine (B1203898) and clonidine (B47849), based on data from animal research. The information presented is intended to assist researchers in designing studies, selecting appropriate models, and understanding the preclinical safety and tolerability of these compounds.
Cardiovascular Effects
Guanfacine and clonidine both exert significant effects on the cardiovascular system, primarily through their action on alpha-2 adrenergic receptors in the central nervous system. Animal studies have consistently demonstrated their hypotensive and bradycardic properties.
Blood Pressure and Heart Rate
In spontaneously hypertensive (SHR) and normotensive rats, both drugs have been shown to reduce mean arterial pressure and heart rate.[1] A study involving continuous subcutaneous infusion over 12 days showed that guanfacine (10 mg/kg/day) and clonidine (500 µg/kg/day) produced similar reductions in blood pressure and heart rate in SHR.[1] However, the potency of clonidine is noted to be 10-20 times greater than that of guanfacine in producing a hypotensive effect in anesthetized rats.[2]
Table 1: Comparative Cardiovascular Effects in Rats
| Parameter | Guanfacine | Clonidine | Animal Model | Key Findings | Reference |
| Mean Arterial Pressure | Significant reduction | Significant reduction | Spontaneously Hypertensive Rats | Both drugs effectively lowered blood pressure with similar magnitude at the doses tested.[1] | [1] |
| Heart Rate | Significant reduction | Significant reduction | Spontaneously Hypertensive Rats | Both drugs effectively lowered heart rate with similar magnitude at the doses tested.[1] | [1] |
| Hypotensive Potency | Lower | Higher (10-20x) | Anesthetized Rats | Clonidine is significantly more potent in its ability to lower blood pressure.[2] | [2] |
Withdrawal Syndrome
A critical differentiator between guanfacine and clonidine in animal models is the severity of the withdrawal syndrome upon cessation of treatment. Multiple studies in rats have demonstrated that abrupt discontinuation of clonidine leads to a more severe withdrawal syndrome, characterized by an overshoot in heart rate and blood pressure lability, compared to guanfacine.[1][3][4] In one study, the withdrawal syndrome after guanfacine appeared later and was much less severe than that observed after clonidine withdrawal at an equipotent antihypertensive dose in spontaneously hypertensive rats.[5] However, another study in normotensive rats reported that withdrawal from guanfacine resulted in significantly greater peak overshoots in systolic and diastolic pressure compared to clonidine.[4]
Table 2: Comparative Withdrawal Effects in Rats
| Parameter | Guanfacine | Clonidine | Animal Model | Key Findings | Reference |
| Severity of Withdrawal | Less severe | More severe | Spontaneously Hypertensive Rats | Guanfacine discontinuation results in a much less severe withdrawal syndrome.[1] | [1] |
| Blood Pressure Overshoot | More gradual increase | Rapid increase | Spontaneously Hypertensive Rats | Clonidine withdrawal leads to a rapid and marked rise in blood pressure.[6] | [6] |
| Heart Rate Overshoot | Present | Present | Spontaneously Hypertensive and Normotensive Rats | Both drugs can induce a heart rate overshoot upon withdrawal.[1] | [1] |
Neurological and Behavioral Effects
Beyond the cardiovascular system, guanfacine and clonidine have distinct effects on the central nervous system, influencing sedation, cognitive function, and motor activity.
Sedation
In animal studies, clonidine is generally reported to be more sedating than guanfacine.[7] This difference in sedative properties is a key consideration in preclinical research. One study in aged rhesus monkeys found that low doses of guanfacine improved memory without inducing sedation, whereas clonidine produced sedation at doses that also affected memory.[7]
Cognitive Function
The effects of guanfacine and clonidine on cognitive function appear to be dose-dependent and task-specific. Low doses of guanfacine have been shown to improve working memory in aged monkeys, while higher doses can impair it.[7] In contrast, low doses of clonidine were found to impair memory in the same study.[7] Another study in aged non-human primates demonstrated that a low dose of guanfacine improved performance on a sustained attention task.[8]
Ambulatory Activity
A study in spontaneously hypertensive rats found that both clonidine and guanfacine, at equipotent hypotensive doses, produced a triphasic pattern of changes in ambulatory activity. However, guanfacine-treated rats showed less change in both water drinking behavior and ambulation compared to those treated with clonidine.[9]
Table 3: Comparative Neurological and Behavioral Effects
| Parameter | Guanfacine | Clonidine | Animal Model | Key Findings | Reference |
| Sedation | Less sedating | More sedating | Aged Rhesus Monkeys | Guanfacine exhibits a better therapeutic window for cognitive enhancement without sedation.[7] | [7] |
| Working Memory | Improved at low doses | Impaired at low doses | Aged Rhesus Monkeys | Guanfacine shows potential for cognitive enhancement.[7] | [7] |
| Ambulatory Activity | Less alteration | More alteration | Spontaneously Hypertensive Rats | Guanfacine has a lesser impact on motor activity.[9] | [9] |
Experimental Protocols
Cardiovascular and Withdrawal Studies in Rats
-
Animal Model: Spontaneously Hypertensive (SHR) and normotensive Wistar-Kyoto rats.[1]
-
Drug Administration: Continuous subcutaneous infusion via osmotic minipumps for 12 days. Dosages were 10 mg/kg/day for guanfacine and 500 µg/kg/day for clonidine.[1]
-
Surgical Procedure: Rats were anesthetized, and a catheter was implanted into the abdominal aorta via the femoral artery for blood pressure and heart rate monitoring. The osmotic minipump was implanted subcutaneously in the back.[1]
-
Data Collection: Mean arterial pressure and heart rate were recorded continuously in conscious, unrestrained rats.[1]
-
Withdrawal Assessment: After 12 days of infusion, the minipumps were removed, and cardiovascular parameters were monitored to assess the withdrawal syndrome.[1]
Cognitive Function Studies in Aged Non-Human Primates
-
Behavioral Tasks:
-
Drug Administration: Intramuscular injection of guanfacine or clonidine at various doses.[7]
-
Data Collection: Performance on the cognitive tasks was measured by accuracy (percent correct responses) and reaction time.[7][8] Sedation was rated by trained observers.[7] Blood pressure was also monitored.[7]
Signaling Pathways and Experimental Workflows
The pharmacological effects of guanfacine and clonidine are mediated through their interaction with alpha-2 adrenergic receptors, which are G-protein coupled receptors.
References
- 1. Guanfacine and clonidine: antihypertensive and withdrawal characteristics after continuous infusion and its interruption in the spontaneously hypertensive and normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative haemodynamic effects of clonidine and guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on clonidine and guanfacine withdrawal after short term treatment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in the rat on the haemodynamic overshoot response to withdrawal of guanfacine or clonidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of abrupt cessation of treatment with clonidine and guanfacine on blood pressure and heart rate in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha-2 adrenergic agonist guanfacine improves memory in aged monkeys without sedative or hypotensive side effects: evidence for alpha-2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Alpha-2 Adrenoceptor Agonist Guanfacine on Attention and Working Memory in Aged Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of clonidine and guanfacine on drinking and ambulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Guanfacine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Guanfacine Hydrochloride is a critical aspect of laboratory and pharmaceutical research. Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure workplace safety. This guide provides detailed procedures for the appropriate management of this compound waste in a professional research setting.
Regulatory Framework
Disposal of this compound must comply with all applicable local, regional, national, and international regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key provision, the Subpart P rule, explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain.[3][4] It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all relevant guidelines.
Disposal Procedures for this compound Waste
For research, scientific, and drug development professionals, this compound waste, including pure substance, contaminated labware, and expired materials, should be managed as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate this compound waste from other waste streams. This includes contaminated personal protective equipment (PPE), weighing boats, and any other materials that have come into contact with the compound.
-
Containerization: Place the waste in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical and clearly marked with the words "Hazardous Waste" and the specific contents (this compound).
-
Storage: Store the sealed container in a secure, designated hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous material disposal company.[5][6] These companies are equipped to handle and transport chemical waste in accordance with regulatory standards.
-
Documentation: Maintain meticulous records of all disposed this compound waste, including quantities and disposal dates. This documentation is crucial for regulatory compliance and internal safety audits.
Practices to Avoid:
-
Do NOT dispose of this compound down the sink or toilet.[7][8] This is strictly prohibited and can lead to environmental contamination.[9]
-
Do NOT mix this compound waste with general laboratory trash.
-
Do NOT attempt to incinerate the waste unless the facility is equipped with a suitable incinerator with an afterburner and scrubber, as is common practice for licensed disposal companies.[5]
Accidental Spills
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[6]
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it in a designated hazardous waste container.[5][6] For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[5]
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Household Disposal of Unused Guanfacine
While this guide is intended for professionals, it is important to be aware of the recommended procedures for household disposal of unused medications like Guanfacine to prevent misuse and environmental harm. The primary recommendation is to use a medicine take-back program.[7][10] If a take-back program is not available, the following steps can be taken:
-
Mix with Undesirable Substance: Mix the pills with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[10][11] This makes the medication less appealing to children and pets.
-
Seal in a Container: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[10][11]
-
Dispose in Household Trash: Throw the sealed container in the household trash.[11]
-
Remove Personal Information: Scratch out all personal information on the prescription label of the empty bottle to protect your identity.[11]
Quantitative Data
Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits or specific reportable quantities for this compound. The regulations are based on the classification of the material as a hazardous pharmaceutical waste, requiring disposal through certified channels regardless of concentration in a laboratory setting.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ajantapharmausa.com [ajantapharmausa.com]
- 3. epa.gov [epa.gov]
- 4. michigan.gov [michigan.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. safemedication.com [safemedication.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Guanfacine Hydrochloride
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Guanfacine Hydrochloride in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed.[1][2][3] Therefore, stringent adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[4] The outer glove should be removed immediately after handling. | Prevents skin contact and absorption.[1][3][5] |
| Eye/Face Protection | Chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A full-face shield is recommended when there is a risk of splashing.[3] | Protects eyes and face from splashes and aerosols.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[4] | Prevents inhalation of airborne particles, especially when handling the powdered form.[3] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination.[4] |
| Shoe Covers | Disposable, slip-resistant shoe covers.[4] | Prevents the tracking of contaminants out of the designated handling area.[4] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly weighing and preparing solutions, should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2][4] The handling area should be clearly marked, and access restricted to trained personnel only.[4]
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, well-ventilated, and locked area.[1][5] Keep the container tightly closed.[3][5]
Weighing and Aliquoting (Solid Form)
-
Preparation: Don all required PPE as specified in Table 1.
-
Weighing: Perform all weighing operations within a chemical fume hood or a ventilated enclosure to control dust.[2][4]
-
Handling: Use dedicated spatulas and weighing boats. Avoid generating dust.[2][3]
-
Cleaning: After weighing, carefully clean all surfaces and equipment. Dispose of any contaminated materials as hazardous waste.
Solution Preparation
-
Preparation: Don all required PPE as specified in Table 1.
-
Solubilization: Prepare solutions within a chemical fume hood.[2][4] Add the solvent to the this compound powder slowly to avoid splashing.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[2][3]
Solid Waste
-
Collection: Contaminated items such as gloves, gowns, shoe covers, and weighing papers should be placed in a designated, sealed hazardous waste container.
-
Disposal: The sealed container should be collected by a licensed hazardous material disposal company.[1]
Liquid Waste
-
Collection: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not pour any this compound solutions down the drain.[1]
Spill Cleanup
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
PPE: Wear appropriate PPE, including respiratory protection, before entering the spill area.[2]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1] For liquid spills, absorb the solution with an inert, non-combustible absorbent material (e.g., sand, diatomite) and place it in a sealed container for disposal.
-
Decontamination: Decontaminate the spill area and any affected equipment with a suitable solvent, such as alcohol, followed by a thorough cleaning with soap and water.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
